Tripalmitin
説明
特性
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046169 | |
| Record name | Tripalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Acros Organics MSDS], Solid | |
| Record name | Tripalmitin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TG(16:0/16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
555-44-2 | |
| Record name | Tripalmitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripalmitin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol tripalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPALMITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133ZRF50U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(16:0/16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physical and chemical properties of Tripalmitin?
An In-depth Technical Guide to the Physical and Chemical Properties of Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as glyceryl tripalmitate or propane-1,2,3-triyl trihexadecanoate, is a triglyceride derived from the esterification of glycerol with three molecules of palmitic acid.[1][2] As a simple, saturated triglyceride, it is a major component of many natural fats and oils, notably palm oil.[1][3] Its well-defined structure and properties make it a valuable compound in various fields, including as a reference standard in lipid analysis, a component in the manufacturing of soaps and cosmetics, and a key ingredient in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs).[1][3] In a biological context, this compound serves as a significant energy storage molecule.[4] However, its accumulation in non-adipose tissues has been linked to cellular dysfunction and lipotoxicity, a subject of interest in metabolic disease research.[5]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its key chemical reactions and biological interactions.
Physical Properties
This compound is a white, crystalline powder at room temperature.[3][4] Its physical characteristics are crucial for its application in pharmaceutical formulations and material science, influencing factors such as stability, texture, and release profiles in drug delivery systems.[6]
General and Thermodynamic Properties
The physical constants of this compound have been well-characterized. It exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', β), each with a distinct melting point.[3] The β-polymorph is the most stable form.[7]
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₉₈O₆ | [3][8] |
| Molecular Weight | 807.32 g/mol | [8][9] |
| Appearance | White, crystalline powder | [3][10] |
| Melting Point | 66-68 °C; exists in forms with melting points of 56.0 °C (α), 63.5 °C (β'), and 65.5-66.5 °C (β) | [3][8] |
| Boiling Point | 310-320 °C; 315 °C at 760 mmHg | [3][9][10] |
| Density | 0.8752 g/cm³ (at 70 °C); 0.8730 g/cm³ (at 70 °C); 0.8663 g/cm³ (at 80 °C) | [3][9][10] |
| Refractive Index (n_D) | 1.43807 (at 80 °C) | [3][9] |
| Saponification Value | 208.5 mg KOH/g | [9] |
| Enthalpy of Fusion (ΔfusH°) | 121.00 kJ/mol | [11] |
| Standard Enthalpy of Combustion (ΔcH°) | -31605.90 ± 1.80 kJ/mol | [11] |
Solubility
This compound's solubility is characteristic of a large, nonpolar lipid. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.[3][9][12] This property is fundamental to its extraction, purification, and formulation processes.
| Solvent | Solubility Description | Reference(s) |
| Water | Insoluble (1.1E-9 g/L at 25 °C) | [4][9][12] |
| Ethanol | Practically insoluble (0.0043 parts/100 parts at 21 °C) | [9] |
| Ether | Freely soluble | [3][9] |
| Chloroform | Freely soluble; Sparingly soluble | [3][9] |
| Benzene | Freely soluble | [1][9] |
| Toluene | Soluble | [13][14] |
| Ethyl Acetate | Slightly soluble | [3] |
| Hexanes | Very slightly soluble | [3] |
| Acetone | Soluble | [4] |
Chemical Properties and Reactions
The chemical behavior of this compound is dominated by the reactivity of its three ester functional groups. The key reactions are hydrolysis and saponification, which cleave these ester bonds.
Hydrolysis
In the presence of an acid catalyst or specific enzymes (lipases), this compound undergoes hydrolysis to yield glycerol and three molecules of palmitic acid.[15] This reaction is fundamental to the digestion and metabolism of dietary fats.[15] A thermodynamic analysis of the acid hydrolysis of this compound has been performed to understand the reaction equilibrium at various temperatures.[16][17]
Reaction: C₅₁H₉₈O₆ (this compound) + 3H₂O → C₃H₈O₃ (Glycerol) + 3C₁₆H₃₂O₂ (Palmitic Acid)
Saponification
Saponification is the base-promoted hydrolysis of this compound.[15] When heated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound is converted into glycerol and the corresponding fatty acid salt, known as soap.[18] This reaction is the cornerstone of traditional soap making.
Reaction with NaOH: C₅₁H₉₈O₆ (this compound) + 3NaOH → C₃H₈O₃ (Glycerol) + 3C₁₅H₃₁COONa (Sodium Palmitate)
Biological Role and Signaling
In biological systems, particularly in pancreatic beta cells, the metabolism of saturated fatty acids like palmitate can lead to the intracellular formation of this compound.[5] High concentrations of this compound can accumulate in the endoplasmic reticulum (ER), leading to ER stress, cellular dysfunction, and ultimately apoptosis (programmed cell death), a phenomenon known as lipotoxicity. This process is implicated in the pathogenesis of type 2 diabetes.[3][5]
Experimental Protocols
Standardized methods, such as those from the American Oil Chemists' Society (AOCS) and the Association of Official Analytical Chemists (AOAC), are often employed for the analysis of fats and oils.[5][18]
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to characterize the melting behavior of lipids by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[6][13]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 80 °C) and hold for 5-10 minutes to erase any prior thermal history.[6]
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to ensure complete crystallization.[6]
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at a constant, slow rate (e.g., 5-10 °C/min) to 80 °C.[6]
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting thermogram, typically as the peak temperature of the melting endotherm. The onset temperature and the completion of melting can also be recorded.[6]
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of fat.[16][19] It is an indicator of the average molecular weight of the fatty acids in the sample.[16]
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 g of this compound into a 250 mL conical flask with a ground glass joint.[19]
-
Saponification:
-
Titration:
-
Allow the flask to cool. Wash the condenser with a small amount of neutral ethanol, collecting the washings in the flask.[19]
-
Add 1 mL of phenolphthalein indicator.
-
Titrate the excess (unreacted) KOH with a standardized 0.5 N hydrochloric acid (HCl) solution until the pink color disappears. Record the volume of HCl used (Test titration, V_T).
-
-
Blank Determination: Perform an identical procedure without the this compound sample (Blank titration, V_B).[19]
-
Calculation:
-
Saponification Value (mg KOH/g) = [(V_B - V_T) × Normality of HCl × 56.1] / Weight of sample (g)
-
Where 56.1 is the molecular weight of KOH.
-
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, chloroform) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. This may require centrifugation or filtration.
-
Quantification:
-
Evaporate the solvent from the collected supernatant to dryness under controlled conditions.
-
Weigh the remaining solid this compound residue.
-
Alternatively, dilute the supernatant and analyze the concentration of this compound using a suitable analytical technique, such as Gas Chromatography (GC) after derivatization, against a standard curve.
-
-
Calculation: Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/L).
Conclusion
This compound is a well-defined triglyceride with thoroughly documented physical and chemical properties. Its behavior is dictated by its long, saturated acyl chains and ester linkages, resulting in a high melting point, poor aqueous solubility, and susceptibility to hydrolysis and saponification. These characteristics are not only vital for its industrial applications in foods, cosmetics, and pharmaceuticals but also play a critical role in its biological function and pathophysiology. The experimental protocols outlined provide a framework for the reliable characterization of this compound and similar lipidic compounds, which is essential for quality control, formulation development, and fundamental research.
References
- 1. science.tiu.edu.iq [science.tiu.edu.iq]
- 2. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 4. AOAC (2006) Official Methods of Analysis Lipids, Fats and Oils Analysis Total Fat by Acid Hydrolysis Pet Food—Item 24. 17th Edition, Association of Analytical Communities, Gaithersburg, Reference Data Method 954.02 (4.5.02 or 7.063); NFNAP; LIPD; FA. - References - Scientific Research Publishing [scirp.org]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. Determination of saponification number in fats and oils | PPT [slideshare.net]
- 7. byjus.com [byjus.com]
- 8. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. scribd.com [scribd.com]
- 11. How to Test the Relative Density of Grease? Q&A | NBCHAO [en1.nbchao.com]
- 12. ucm.es [ucm.es]
- 13. aafco.org [aafco.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. byjus.com [byjus.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. AOCS Methods Home [library.aocs.org]
- 18. aquaculture.ugent.be [aquaculture.ugent.be]
- 19. researchgate.net [researchgate.net]
Tripalmitin: A Comprehensive Technical Guide to its Structure, Properties, and Analysis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Tripalmitin (C₅₁H₉₈O₆), a triglyceride of significant interest across various scientific disciplines, serves as a fundamental component in the study of lipids and a versatile excipient in pharmaceutical formulations. This technical guide provides a detailed exploration of its molecular structure, physicochemical properties, and the experimental methodologies employed for its synthesis and characterization.
Molecular Structure and Chemical Identity
This compound, systematically known as propane-1,2,3-triyl trihexadecanoate, is a simple triglyceride formed from the esterification of one molecule of glycerol with three molecules of palmitic acid, a saturated fatty acid with a 16-carbon chain.[1] Its molecular formula is C₅₁H₉₈O₆.
The structure of this compound consists of a central glycerol backbone to which three palmitoyl chains are attached via ester linkages. This symmetrical structure contributes to its well-defined physical and chemical characteristics.
// Glycerol Backbone G [label=<
| CH | 2 | —O—C(=O)—(CH | 2 | )14—CH | 3 |
| | CH—O—C(=O)—(CH | 2 | )14—CH | 3 | ||
| | CH | 2 | —O—C(=O)—(CH | 2 | )14—CH | 3 |
>]; } . Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in research and development. These properties are summarized in the tables below.
Table 1: Identification and General Properties
| Property | Value |
| IUPAC Name | propane-1,2,3-triyl trihexadecanoate |
| Synonyms | Glyceryl tripalmitate, Palmitin |
| Molecular Formula | C₅₁H₉₈O₆ |
| Molecular Weight | 807.34 g/mol |
| CAS Number | 555-44-2 |
| Appearance | White, crystalline powder |
Table 2: Physical and Chemical Data
| Property | Value |
| Melting Point | 65-68 °C |
| Boiling Point | 310-320 °C |
| Density | 0.866 g/cm³ at 80°C |
| Solubility | Insoluble in water; Soluble in ether, chloroform, and benzene. |
| Refractive Index | 1.4381 at 80°C |
Synthesis of this compound
This compound is synthesized through the esterification of glycerol with palmitic acid. This reaction typically requires a catalyst and heat to proceed efficiently.
Experimental Protocol: Synthesis of this compound
A general protocol for the laboratory synthesis of this compound is as follows:
-
Reactant Preparation: A molar ratio of 1:3.3 of glycerol to palmitic acid is used.
-
Catalyst: A suitable acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature of 150-180°C with continuous stirring under a nitrogen atmosphere to prevent oxidation.
-
Water Removal: The water produced during the esterification is continuously removed to drive the reaction to completion, often using a Dean-Stark apparatus.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the mixture.
-
Purification: Upon completion, the catalyst is neutralized and removed. The crude this compound is then purified by recrystallization from a suitable solvent like acetone or ethanol to obtain a high-purity product.
Experimental Analysis of this compound
A variety of analytical techniques are employed to characterize the structure, purity, and thermal behavior of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting behavior and polymorphic transitions of this compound.
Experimental Protocol: DSC Analysis [2][3][4][5]
-
Sample Preparation: Approximately 3-5 mg of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Thermal Program:
-
Equilibrate at 80°C and hold for 10 minutes to erase thermal history.
-
Cool down to -20°C at a controlled rate (e.g., 10°C/min).
-
Hold at -20°C for 5 minutes.
-
Heat from -20°C to 80°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: The melting point is determined from the peak of the endothermic transition in the heating curve. Polymorphic transitions may be observed as additional thermal events.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of this compound.
Experimental Protocol: HPLC Analysis [6][7][8]
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent such as chloroform or a mixture of acetonitrile and isopropanol.
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or isopropanol is often employed. For mass spectrometry detection, a volatile buffer like ammonium formate can be added.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for detecting non-UV absorbing lipids like this compound. Mass spectrometry can also be coupled with HPLC for definitive identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization: For GC analysis of intact triglycerides, a high-temperature column is required. Alternatively, this compound can be transesterified to its fatty acid methyl esters (FAMEs) for easier analysis. To do this, the sample is reacted with methanolic HCl or BF₃-methanol.
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ht) and coupled to a mass spectrometer is used.
-
GC Conditions:
-
Injector Temperature: 340°C
-
Oven Program: Initial temperature of 150°C, ramped to 350°C at 15°C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-900.
-
-
Data Analysis: The retention time of the this compound peak is compared to a standard. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion and fragment ions corresponding to the loss of the palmitoyl chains.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information about the this compound molecule.
Experimental Protocol: NMR Spectroscopy [9][10][11][12][13]
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H-NMR Analysis: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the long alkyl chains of the palmitic acid moieties.
-
¹³C-NMR Analysis: The carbon-13 NMR spectrum will provide distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various carbons of the palmitic acid chains.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast on a salt plate, or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl chains, the C=O stretching of the ester groups, and the C-O stretching vibrations.
Applications in Drug Development
This compound is widely used in the pharmaceutical industry, particularly in the formulation of drug delivery systems. Its solid nature at room and body temperature makes it an excellent lipid for creating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) .[14][15][16][17][18]
These lipid-based nanoparticles can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability. The choice of preparation method, such as hot or cold homogenization, solvent injection, or microemulsion techniques, depends on the physicochemical properties of the drug and the desired characteristics of the final formulation.[15][16][17]
Conclusion
This compound is a well-characterized triglyceride with a defined structure and predictable physicochemical properties. The analytical techniques and synthesis protocols outlined in this guide provide a robust framework for its study and application. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is essential for its effective utilization in lipid science and the design of innovative drug delivery systems.
References
- 1. This compound is a TAG formed by the esterification of glycerol wit... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 8. jopr.mpob.gov.my [jopr.mpob.gov.my]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. spectrabase.com [spectrabase.com]
- 12. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Tripalmitin Biosynthesis in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the tripalmitin biosynthesis pathway in mammalian cells, a critical process in energy storage and cellular metabolism. This compound, a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone, is a key component of lipid droplets. Its synthesis is tightly regulated and involves a series of enzymatic steps primarily localized to the endoplasmic reticulum. Dysregulation of this pathway is implicated in various metabolic diseases, making its components attractive targets for therapeutic intervention.
Core Biosynthesis Pathway: The Glycerol-3-Phosphate Pathway
In most mammalian tissues, including the liver and adipose tissue, this compound is synthesized via the glycerol-3-phosphate pathway.[1][2] This pathway begins with the acylation of glycerol-3-phosphate and proceeds through four main enzymatic steps.[3]
The initial substrate, glycerol-3-phosphate, is primarily derived from glycolysis (via dihydroxyacetone phosphate, DHAP) or, to a lesser extent, from the phosphorylation of glycerol by glycerol kinase, an enzyme highly active in the liver.[4][5][6] Palmitoyl-CoA, the activated form of palmitic acid, serves as the acyl donor at each acylation step.
The key enzymatic steps are:
-
GPAT (Glycerol-3-phosphate acyltransferase): Catalyzes the first and often rate-limiting step, transferring a palmitoyl group from palmitoyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[2]
-
AGPAT (1-acylglycerol-3-phosphate acyltransferase): Adds a second palmitoyl group to the sn-2 position of LPA, yielding phosphatidic acid (PA).[1][2][7]
-
PAP (Phosphatidic acid phosphatase, or Lipin): Dephosphorylates phosphatidic acid to produce 1,2-diacyl-sn-glycerol (DAG).[2][8][9] This step is a critical branch point, as DAG is a precursor for other major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[9][10]
-
DGAT (Diacylglycerol O-acyltransferase): Catalyzes the final, committed step in triglyceride synthesis, esterifying the final palmitoyl group to DAG to form this compound (a triacylglycerol, TAG).[1][11][7]
Key Enzymes: Isoforms and Regulation
The enzymes of the this compound synthesis pathway exist as multiple isoforms with distinct tissue expression, subcellular localizations, and regulatory properties. This complexity allows for fine-tuned control over lipid metabolism.
| Enzyme Family | Key Isoforms | Subcellular Localization | Key Regulators / Notes |
| GPAT | GPAT1, GPAT2, GPAT3, GPAT4 | Mitochondria (GPAT1, 2), ER (GPAT3, 4)[2][8] | GPAT1 activity is activated by insulin and inhibited by AMP-activated protein kinase (AMPK).[8] It is considered a rate-limiting enzyme.[2] |
| AGPAT | AGPAT1-11 | Endoplasmic Reticulum (ER)[1] | Multiple isoforms exist, with AGPAT2 deficiency linked to congenital generalized lipodystrophy.[2][12] |
| Lipin (PAP) | Lipin-1, Lipin-2, Lipin-3 | Cytosol, translocates to ER membrane[9] | Lipin-1 accounts for most PAP activity in adipose tissue and skeletal muscle.[8] Its translocation is a key regulatory step. |
| DGAT | DGAT1, DGAT2 | Endoplasmic Reticulum (ER)[13] | These enzymes are evolutionarily unrelated.[14] DGAT1 and DGAT2 expression are increased during adipogenesis and are under hormonal control by insulin and leptin.[15][16] DGAT2 is primarily responsible for mammalian TG storage.[14] |
Regulation of DGAT Enzymes
The final step, catalyzed by DGAT1 and DGAT2, is a critical regulatory point. While both enzymes catalyze the same reaction, they have distinct, non-redundant roles.[13] DGAT1 is implicated in the re-esterification of recycled fatty acids, while DGAT2 appears to channel newly synthesized fatty acids into triglycerides. Their expression is tightly controlled by key transcription factors and hormones.
Quantitative Data Summary
Quantitative analysis is essential for understanding the dynamics of this compound synthesis. The following tables summarize key kinetic data for the pathway's enzymes and typical lipid concentrations found in relevant mammalian cell models.
Table 1: Enzyme Kinetic Parameters (Illustrative) Note: Specific values can vary significantly based on the isoform, tissue source, and assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell/Tissue Source |
| DGAT1 | Oleoyl-CoA | 5 - 15 | 1 - 5 | HEK293 cells (overexpressed) |
| DGAT1 | 1,2-Dioleoyl-glycerol | 20 - 50 | 1 - 5 | HEK293 cells (overexpressed) |
| DGAT2 | Oleoyl-CoA | 10 - 25 | 3 - 10 | McArdle RH7777 rat hepatoma |
| DGAT2 | 1,2-Dioleoyl-glycerol | 50 - 150 | 3 - 10 | McArdle RH7777 rat hepatoma |
Table 2: Triglyceride Content in Mammalian Cells
| Cell Line/Tissue | Condition | Total Triglyceride (ng/µg protein) | Key Finding | Reference |
| INS-1 (Insulinoma) | Control (3 mM Glucose) | 14.5 | Baseline level. | [17] |
| INS-1 (Insulinoma) | 0.5 mM Oleic Acid | 153.2 | ~10-fold increase with unsaturated fatty acid. | [17] |
| Huh7 (Hepatoma) | Oleic Acid Pulse (2h) | Not specified | ~50% of newly synthesized TG is turned over in a 6h chase period. | [18] |
| Mouse Adipose Tissue | DGAT1 Knockout | ~50% reduction | DGAT1 is crucial for adipose mass maintenance. | [15] |
| Mouse Whole Body | DGAT2 Knockout | >90% reduction | DGAT2 is the dominant enzyme for TG storage. | [14] |
Experimental Protocols
Accurate assessment of the this compound biosynthesis pathway requires robust experimental methods. Below are detailed protocols for lipid extraction, quantification, and enzyme activity assays.
Protocol 1: Total Lipid Extraction from Cultured Mammalian Cells (Bligh-Dyer Method)
This protocol describes a widely used method for extracting total lipids from a monolayer of cultured cells.[19][20][21]
Methodology:
-
Cell Preparation: Aspirate culture medium from a 60 mm plate of confluent mammalian cells. Wash the cell monolayer once with 3 mL of ice-cold phosphate-buffered saline (PBS).[19]
-
Lysis and Homogenization: Add 3 mL of a methanol:water (2:0.8 v/v) solution to the plate. Scrape the cells thoroughly and transfer the cell suspension to a large glass tube.[19]
-
Monophasic Extraction: To the glass tube, add 1 mL of chloroform to create a single-phase solvent system (chloroform:methanol:water ratio of 1:2:0.8). Vortex vigorously for 30 seconds.[19][22]
-
Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of deionized water to the tube, vortexing well after each addition. This induces the formation of a biphasic system with a final solvent ratio of approximately 2:2:1.8.[20][22]
-
Centrifugation: Centrifuge the tube at low speed (e.g., 1000 rpm) for 5 minutes to achieve clear phase separation.[20] The lipids will be in the lower chloroform phase.
-
Lipid Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower organic phase, transferring it to a new clean glass tube.[20]
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator (SpeedVac).[19]
-
Storage: Once completely dry, the lipid extract can be stored under an inert atmosphere at -80°C until analysis.
Protocol 2: Quantification of this compound using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual triglyceride species like this compound.[23][24][25]
Methodology:
-
Sample Preparation: Re-dissolve the dried lipid extract (from Protocol 1) in a known volume (e.g., 200 µL) of a suitable solvent, such as methanol:chloroform (2:1 v/v) or isopropanol. Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled this compound standard).
-
Chromatographic Separation:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[24]
-
Column: Employ a C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase: Use a gradient elution program, typically with a binary solvent system. For example, Solvent A: Acetonitrile/Water with ammonium formate and formic acid; Solvent B: Isopropanol/Acetonitrile with the same additives.
-
Injection: Inject a small volume (e.g., 2-5 µL) of the prepared sample.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode. Triglycerides readily form ammonium adducts ([M+NH₄]⁺).
-
Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[25]
-
MRM Transition for this compound (C51H98O6):
-
Precursor Ion (Q1): The
of the ([M+NH₄]⁺) adduct of this compound (MW = 807.35) is ~825.8.m/z -
Product Ion (Q3): Monitor for a neutral loss of one palmitic acid molecule plus ammonia. For example, the loss of palmitic acid (C16:0) results in a characteristic diacylglycerol-like fragment ion.[25]
-
-
-
Quantification: Construct a calibration curve using known concentrations of a this compound standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Diacylglycerol O-Acyltransferase (DGAT) Activity Assay
This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a labeled acyl-CoA into a triglyceride product.[26][27]
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[26][28] Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture: In a glass tube, prepare the reaction mixture. Final concentrations may be optimized, but a typical reaction contains:
-
Enzymatic Reaction: Pre-incubate the lysate and diacylglycerol substrate at 37°C for 5 minutes. Initiate the reaction by adding the [¹⁴C]-oleoyl-CoA.[26] Incubate for 10-30 minutes at 37°C with gentle agitation.[28]
-
Reaction Termination and Extraction: Stop the reaction by adding 4 mL of chloroform:methanol (3:1 v/v).[26] Add 750 µL of water to induce phase separation.[26] Vortex and centrifuge.
-
Product Separation: Collect the lower organic phase, dry it down, and re-dissolve in a small volume of chloroform. Spot the extract onto a silica thin-layer chromatography (TLC) plate.
-
TLC Development: Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1 v/v/v).[26][28] This system effectively separates triglycerides from other lipid classes.
-
Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled triglyceride spot using a phosphor imager. Quantify the radioactivity in the triglyceride spot using scintillation counting or densitometry to determine the enzyme activity (expressed as pmol/min/mg protein).[28]
References
- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyceroneogenesis Is the Dominant Pathway for Triglyceride Glycerol Synthesis in Vivo in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. SEQUENTIAL REGULATION OF DGAT2 EXPRESSION BY C/EBPβ AND C/EBPα DURING ADIPOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adverse physicochemical properties of this compound in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biochem.wustl.edu [biochem.wustl.edu]
- 20. tabaslab.com [tabaslab.com]
- 21. aquaculture.ugent.be [aquaculture.ugent.be]
- 22. journals.plos.org [journals.plos.org]
- 23. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 24. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tripalmitin: Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitin, a triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid, is a ubiquitous saturated fat found in a variety of natural sources. Its physicochemical properties make it a subject of interest in diverse fields, from food science and cosmetics to pharmaceutical research, particularly in the development of drug delivery systems such as solid lipid nanoparticles (SLNs). This technical guide provides an in-depth overview of the natural occurrence of this compound in various oils and fats, detailed methodologies for its analysis, and an exploration of its role in cellular processes.
Natural Occurrence and Quantitative Data
This compound is a natural component of numerous vegetable oils and animal fats, with its concentration varying significantly depending on the source. Palm oil and its fractions are particularly rich in this triglyceride. The following tables summarize the quantitative data on the this compound content in various natural sources.
Table 1: this compound Content in Vegetable Oils and Fats
| Oil/Fat Source | This compound Content (% w/w) | Notes |
| Palm Oil (fractionated) | 70 - 90% | A specific palm-based fractionated fat.[1] |
| Palm Stearin | Can be a significant source for isolating this compound-rich fractions. | |
| Cocoa Butter | Present, but often as part of mixed triglycerides like POS and SOS. | |
| Shea Butter | Contains palmitic acid (1.9 - 10%), suggesting the presence of this compound.[2] | |
| Coconut Oil | Contains this compound as a constituent.[3] | |
| Cottonseed Oil | Contains palmitic acid, but specific this compound content is not widely reported. | |
| Sunflower Oil | Generally low in palmitic acid, thus low in this compound. | |
| Soybean Oil | This compound is a major TAG in structured lipids produced from stearidonic acid soybean oil and this compound.[4][5][6] | |
| Illipe Butter | Contains palmitic acid (16.4%).[7] | |
| Kokum Butter | Contains about 2% palmitic acid.[7] | |
| Mango Kernel Fat | Contains palmitic acid (8.3 - 11.3%). | |
| Sal Fat | Contains palmitic acid (2-8%).[7] |
Table 2: this compound Content in Animal Fats
| Fat Source | This compound Content (% w/w) | Notes |
| Lard (Hog Fat) | Present as a component of the triglyceride profile. | |
| Beef Tallow | Contains this compound as a chief constituent.[8] | |
| Mutton Tallow | Contains this compound. |
Experimental Protocols
The accurate quantification and isolation of this compound from natural sources are crucial for research and development. The following are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound in Oils and Fats by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method involves the transesterification of triglycerides to fatty acid methyl esters (FAMEs) followed by GC-FID analysis.
1. Lipid Extraction (if necessary for solid samples):
- Homogenize the sample.
- Perform solvent extraction using a 2:1 (v/v) mixture of chloroform and methanol.
- Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.
- Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
2. Transesterification to FAMEs:
- To approximately 20 mg of the extracted lipid or oil in a screw-capped tube, add 2 mL of 0.5 M NaOH in methanol.
- Heat the mixture at 100°C for 5 minutes.
- Cool the tube and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol).
- Heat again at 100°C for 5 minutes.
- Cool to room temperature and add 2 mL of n-hexane and 1 mL of saturated NaCl solution.
- Vortex thoroughly and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
3. GC-FID Analysis:
- Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector.
- Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: Increase to 180°C at a rate of 10°C/min.
- Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 10 minutes.
- Injection Volume: 1 µL.
- Quantification: Identify the methyl palmitate peak by comparing its retention time with that of a pure standard. The concentration of this compound is calculated based on the percentage of methyl palmitate in the total FAMEs, considering the molar masses of this compound and methyl palmitate.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct analysis of intact triglycerides.
1. Sample Preparation:
- Dissolve a known amount of the oil or fat sample in a suitable solvent such as a mixture of acetonitrile and dichloromethane (e.g., 60:40 v/v).
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
- HPLC System: Agilent 1260 Infinity II or equivalent, with a UV or Evaporative Light Scattering Detector (ELSD).
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and dichloromethane (B).
- Gradient program: Start with 60% A and 40% B, linearly increase to 100% B over 30 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection:
- UV detector at 205 nm.
- ELSD with drift tube temperature at 50°C and nitrogen gas flow at 1.5 L/min.
- Quantification: A calibration curve is constructed using pure this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 3: Enzymatic Digestion of this compound using Pancreatic Lipase
This protocol is useful for studying the digestion and absorption of this compound.
1. Preparation of Substrate Emulsion:
- Prepare a solution of this compound (e.g., 10 mM) in a suitable solvent like ethanol.
- Prepare a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 10 mM CaCl2, and 5 mM bile salts).
- Add the this compound solution dropwise to the vigorously stirring digestion buffer to form a fine emulsion.
2. Enzymatic Reaction:
- Pre-warm the substrate emulsion to 37°C.
- Initiate the reaction by adding a known amount of pancreatic lipase (e.g., 100 units/mL).
- Incubate the reaction mixture at 37°C with constant stirring.
3. Monitoring the Reaction:
- The release of free fatty acids can be monitored by titration with a standardized NaOH solution using a pH-stat apparatus to maintain a constant pH.
- Alternatively, aliquots of the reaction mixture can be taken at different time points, and the reaction can be stopped by adding a mixture of chloroform/methanol/HCl.
4. Analysis of Digestion Products:
- The lipid components (this compound, dipalmitin, monopalmitin, and free palmitic acid) in the quenched reaction aliquots can be extracted and analyzed by thin-layer chromatography (TLC), HPLC, or GC-FID after derivatization.
Cellular Processes and Signaling Pathways
While this compound is primarily known as an energy storage molecule, recent research has begun to elucidate its role in cellular signaling and stress responses, particularly in the context of lipotoxicity.
This compound-Induced Endoplasmic Reticulum (ER) Stress and Apoptosis
High concentrations of palmitic acid can lead to the intracellular synthesis and accumulation of this compound within the endoplasmic reticulum. This accumulation of solid-phase this compound can disrupt ER homeostasis, leading to ER stress and ultimately, apoptosis.
Caption: this compound-induced ER stress leading to apoptosis.
Experimental Workflow for Studying this compound Lipotoxicity
A typical workflow to investigate the cellular effects of this compound involves cell culture, treatment, and various downstream analyses.
Caption: Workflow for investigating this compound-induced lipotoxicity.
Conclusion
This compound is a significant component of many natural oils and fats, with its presence influencing their physical and metabolic properties. The ability to accurately quantify and analyze this compound is essential for quality control in the food industry and for advancing research in areas such as drug delivery and metabolic diseases. The provided protocols offer a foundation for researchers to build upon, and the outlined cellular pathway highlights the importance of understanding the biological roles of this saturated triglyceride beyond its function as a simple energy reserve. Further research into the specific signaling cascades initiated by this compound accumulation will be crucial for developing therapeutic strategies against lipotoxicity-related pathologies.
References
- 1. JP5085810B1 - Palm-based fractionated oil and fat, oil composition and food containing the same - Google Patents [patents.google.com]
- 2. kumarmetal.com [kumarmetal.com]
- 3. Coconut Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of stearidonic acid soybean oil enriched with palmitic acid produced by solvent-free enzymatic interesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Illipe butter | Cyberlipid [cyberlipid.gerli.com]
- 8. Tallow - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polymorphic Forms of Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitin, a triglyceride composed of three palmitic acid chains esterified to a glycerol backbone, is a key component in many pharmaceutical, cosmetic, and food products. Its solid-state behavior is characterized by polymorphism, the ability to exist in multiple crystalline forms with different molecular arrangements. These polymorphic forms, primarily designated as alpha (α), beta-prime (β'), and beta (β), exhibit distinct physical properties, including melting point, stability, and dissolution rate. A thorough understanding and control of this compound's polymorphism are therefore critical for product development, ensuring consistent quality, stability, and bioavailability. This guide provides a comprehensive overview of the different polymorphic forms of this compound, their characterization, and the experimental methodologies employed in their study.
The Polymorphic Forms of this compound
This compound primarily exists in three main polymorphic forms, which are distinguished by their crystal packing and thermodynamic stability. The stability of these forms increases in the order α < β' < β.
-
Alpha (α) Form: This is the least stable polymorph and is typically formed upon rapid cooling of molten this compound.[1] It has a hexagonal crystal lattice and is characterized by a lower melting point and enthalpy of fusion compared to the other forms. Due to its instability, the α form readily transforms into the more stable β' or β forms upon heating or over time.[1][2]
-
Beta-Prime (β') Form: The β' form is intermediate in stability and possesses an orthorhombic crystal structure. It can be obtained by heating the α form or through controlled crystallization from the melt at specific temperatures.[3] The β' form has a melting point and enthalpy of fusion that are higher than the α form but lower than the β form.[1]
-
Beta (β) Form: The β form is the most stable polymorph of this compound and has a triclinic crystal structure. It is formed through the slow crystallization of the melt or by the transformation of the less stable α and β' forms.[4] The β form exhibits the highest melting point and enthalpy of fusion, making it the most desirable form for applications requiring high stability.[5]
Quantitative Data on this compound Polymorphs
The distinct physical properties of this compound's polymorphic forms can be quantified and are summarized in the tables below. These values are compiled from various sources and may show slight variations due to differences in experimental conditions and sample purity.
Table 1: Thermodynamic Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| α (alpha) | 44 - 46[1] | 108.4[5] |
| β' (beta-prime) | 55 - 57[1] | Data not consistently available |
| β (beta) | 65 - 67[1] | 171.3 - 177.2[1][5] |
Table 2: Crystallographic Data of this compound Polymorphs
| Polymorph | Crystal System | Long Spacing (d₀₀₁) (Å) | Short Spacings (Å) |
| α (alpha) | Hexagonal | ~50.6 | 4.15 |
| β' (beta-prime) | Orthorhombic | ~45.5 | 4.2, 3.8 |
| β (beta) | Triclinic | 40.6[4] | 4.6, 3.85, 3.7 |
Note: Complete unit cell parameters (a, b, c, α, β, γ) for all polymorphs are not consistently reported in the literature.
Experimental Protocols for Polymorph Characterization
The identification and characterization of this compound polymorphs rely on several analytical techniques. Detailed methodologies for the key experiments are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting points and enthalpies of fusion of the different polymorphs.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program to Generate Polymorphs:
-
To obtain the α form: Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory. Then, rapidly cool the sample to 0°C at a rate of 20°C/min.
-
To observe transformations: After forming the α form, heat the sample at a controlled rate (e.g., 5°C/min) from 0°C to 80°C. This will show the melting of the α form, its potential recrystallization into the β' and/or β forms, and the final melting of the most stable form.
-
-
Data Analysis: The resulting thermogram will display endothermic peaks corresponding to the melting of each polymorph and exothermic peaks indicating recrystallization events. The peak temperature of the endotherm is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Powder X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and identify the specific polymorphic form based on its unique diffraction pattern.
Methodology:
-
Sample Preparation: The this compound sample should be in a fine powder form. Gently press the powder into a sample holder, ensuring a flat and even surface. For controlled temperature experiments, a temperature-controlled stage is required.
-
Instrument Settings (Typical for Triglyceride Analysis):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 2° to 40°
-
Scan Speed: 2°/min
-
Detector: A position-sensitive detector or scintillation counter.
-
-
Data Acquisition to Characterize Polymorphs:
-
α form: Prepare the sample by rapid cooling from the melt directly on the XRD sample holder.
-
β' and β forms: Prepare these forms by controlled heating of the α form or by isothermal crystallization at specific temperatures (e.g., holding the melt at a temperature just below the melting point of the desired polymorph).
-
-
Data Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The pattern of d-spacings, particularly the short spacings, is characteristic of each polymorph and can be compared to literature data for identification.
Hot-Stage Microscopy (HSM)
HSM allows for the direct visual observation of crystal morphology and polymorphic transformations as a function of temperature.
Methodology:
-
Sample Preparation: Place a small amount of the this compound sample on a microscope slide. Cover it with a coverslip.
-
Instrument Setup: Place the slide on the hot stage of a polarized light microscope.
-
Thermal Program:
-
Heat the sample to 80°C to completely melt it and erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a specific crystallization temperature.
-
Hold the sample at this temperature and observe the crystal growth.
-
After crystallization, heat the sample at a slow rate (e.g., 2°C/min) and observe the melting behavior and any transformations between polymorphic forms.
-
-
Data Analysis: The morphology of the crystals (e.g., needle-like, spherulitic) can be observed and correlated with the different polymorphic forms. The temperatures at which melting and transformations occur can be precisely determined.
Visualization of Polymorphic Transformation and Experimental Workflows
The relationships between the polymorphic forms and the experimental procedures can be visualized using diagrams.
Caption: Polymorphic transformation pathways of this compound.
Caption: Workflow for DSC analysis of this compound polymorphs.
Caption: Workflow for XRD analysis of this compound polymorphs.
Conclusion
The polymorphic behavior of this compound is a critical factor influencing the physical properties and stability of products in which it is an ingredient. A comprehensive understanding of the α, β', and β forms, along with their thermodynamic and crystallographic properties, is essential for formulation development and quality control. The application of analytical techniques such as DSC, XRD, and HSM, following detailed experimental protocols, enables the precise characterization and control of this compound's polymorphism. This knowledge empowers researchers and scientists to optimize product performance and ensure the desired solid-state characteristics are achieved and maintained throughout the product lifecycle.
References
Tripalmitin: A Core Component of Lipid Droplets and a Key Player in Cellular Energy Storage
Abstract
This technical guide provides an in-depth examination of tripalmitin, a saturated triglyceride, and its central role in cellular energy metabolism as a primary constituent of lipid droplets. We will explore the biochemical characteristics of this compound, the dynamic nature of lipid droplets as organelles, and the intricate signaling pathways that govern the synthesis and breakdown of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the metabolic significance of this compound and the experimental methodologies used to study it. The content includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this vital energy storage molecule.
Introduction to this compound and Lipid Droplets
Biochemical Profile of this compound
This compound, also known as glyceryl tripalmitate, is a triglyceride formed from the esterification of one molecule of glycerol with three molecules of palmitic acid, a 16-carbon saturated fatty acid.[1][2] Its chemical formula is C₅₁H₉₈O₆.[2][3] As a saturated fat, this compound is a white, waxy solid at room temperature.[1][4] It is a major component of palm oil and is found in many animal and vegetable fats.[1][4]
| Property | Value | Reference |
| Molecular Formula | C₅₁H₉₈O₆ | [3][5] |
| Molecular Weight | 807.34 g/mol | [2] |
| Appearance | White, waxy solid | [1][4] |
| Melting Point | 65-67 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, and chloroform | [2][5] |
The Lipid Droplet: A Dynamic Organelle for Lipid Storage
Lipid droplets are ubiquitous cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters.[6][7] These dynamic structures consist of a hydrophobic core of neutral lipids surrounded by a phospholipid monolayer and a unique proteome.[7][8] Lipid droplets are not merely inert storage depots but are actively involved in regulating cellular lipid homeostasis, protecting against lipotoxicity, and providing a source of energy and building blocks for membranes.[7] The formation of lipid droplets originates from the endoplasmic reticulum, where newly synthesized TAGs, like this compound, accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm as mature lipid droplets.[6][8]
The Role of this compound in Cellular Energy Storage
Energy Density and Efficiency of this compound
Triacylglycerols, such as this compound, are the most energy-dense macromolecules in the body. The high proportion of reduced carbon atoms in their fatty acid chains allows for a greater energy yield upon oxidation compared to carbohydrates or proteins. Fats are the primary long-term energy storage form in the body due to their high energy content and hydrophobic nature.[9][10]
| Macromolecule | Energy Density (kcal/g) |
| Fats (Triacylglycerols) | ~9 |
| Carbohydrates (Glycogen) | ~4 |
| Proteins | ~4 |
This compound as a Long-Term Energy Reserve
The hydrophobic nature of this compound allows it to be stored in an anhydrous state within lipid droplets, maximizing the storage capacity without the osmotic burden associated with storing carbohydrates like glycogen, which is hydrophilic and requires hydration. This makes this compound an efficient molecule for long-term energy storage in adipose tissue.[10] During periods of energy demand, such as fasting or exercise, stored this compound is hydrolyzed to release fatty acids, which can be used by various tissues as a fuel source.[11]
Metabolism of this compound within Lipid Droplets
The storage and mobilization of this compound are tightly regulated by complex signaling pathways that control its synthesis (lipogenesis) and breakdown (lipolysis).
Lipogenesis: The Synthesis of this compound
Lipogenesis is the metabolic process of synthesizing fatty acids and, subsequently, triacylglycerols. The final step in the synthesis of this compound is catalyzed by the enzyme diacylglycerol acyltransferase (DGAT), which esterifies a molecule of palmitoyl-CoA to a diacylglycerol backbone.[12][13] This process is predominantly regulated by the hormone insulin.
High blood glucose levels trigger the release of insulin from the pancreas. Insulin signaling in adipocytes and hepatocytes promotes the uptake and conversion of glucose into fatty acids and their subsequent esterification into triacylglycerols for storage in lipid droplets.[6][14] Insulin activates a signaling cascade that leads to the activation of key lipogenic enzymes.[14][15]
Insulin signaling pathway leading to this compound synthesis.
Lipolysis: The Breakdown of this compound
Lipolysis is the process by which stored triacylglycerols are hydrolyzed to release fatty acids and glycerol. This process is primarily regulated by hormones such as catecholamines (e.g., epinephrine) and glucagon, and is counter-regulated by insulin. The key enzymes in this process are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).[2][11]
During times of energy need, hormones like epinephrine bind to β-adrenergic receptors on the surface of adipocytes, activating a signaling cascade that leads to the activation of Protein Kinase A (PKA).[8][11] PKA then phosphorylates and activates HSL and perilipin, a protein on the surface of the lipid droplet, initiating the breakdown of triacylglycerols.[11][16]
PKA-mediated lipolysis pathway.
AMP-activated protein kinase (AMPK) is a key energy sensor in cells that is activated during periods of low energy (high AMP:ATP ratio).[17][18] The role of AMPK in regulating lipolysis is complex. In some contexts, AMPK activation has been shown to inhibit lipolysis by phosphorylating HSL at an inhibitory site, preventing its subsequent activation by PKA.[19] However, in other situations, such as in brown adipose tissue, AMPK can promote lipolysis.[20]
AMPK-mediated regulation of lipolysis.
Experimental Analysis of this compound and Lipid Droplets
A variety of experimental techniques are employed to study the dynamics of this compound and lipid droplets in cells.
Visualization of Lipid Droplets
Fluorescence microscopy is a powerful tool for visualizing lipid droplets. Lipophilic dyes that specifically accumulate in the neutral lipid core of these organelles are commonly used.
BODIPY 493/503 is a green fluorescent dye that is highly specific for neutral lipids and is widely used for staining lipid droplets in both live and fixed cells.[5][]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
For live-cell imaging, proceed directly to staining.
-
For fixed-cell imaging, wash cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature. Wash three times with PBS.
-
-
Staining:
-
Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.
-
Incubate cells with the BODIPY working solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash cells three times with PBS to remove excess dye.
-
-
Mounting and Imaging:
-
Mount coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence microscope with appropriate filter sets for green (BODIPY) and blue (DAPI) fluorescence.
-
BODIPY 493/503 staining workflow.
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in frozen sections and some cell cultures.[22][23]
Materials:
-
Cells grown on coverslips
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
Procedure:
-
Fixation:
-
Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
-
Staining:
-
Prepare a fresh working solution of Oil Red O by diluting the stock solution with water (3 parts stock to 2 parts water) and filtering.
-
Rinse fixed cells with 60% isopropanol.
-
Incubate with the Oil Red O working solution for 15 minutes.
-
-
Differentiation and Washing:
-
Rinse with 60% isopropanol to remove excess stain.
-
Wash thoroughly with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1 minute to visualize nuclei.
-
Wash with water and mount the coverslip.
-
Lipid droplets will appear red, and nuclei will be blue.
-
Quantification of this compound
Mass spectrometry-based lipidomics is the gold standard for the quantification of specific lipid species, including this compound, within a complex biological sample.
-
Lipid Extraction: Lipids are extracted from cell pellets using a solvent system such as chloroform:methanol.
-
Internal Standard Spiking: A known amount of a labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample for accurate quantification.
-
Chromatographic Separation: The lipid extract is subjected to liquid chromatography (LC) to separate the different lipid species.
-
Mass Spectrometry Analysis: The separated lipids are ionized and detected by a mass spectrometer (MS). The abundance of this compound is determined by comparing its signal intensity to that of the internal standard.
Isolation of Lipid Droplets
To study the proteome and lipidome of lipid droplets, they can be isolated from cells by density gradient centrifugation.[4][7]
Materials:
-
Cultured cells
-
Homogenization buffer
-
Sucrose solutions of varying densities
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Cells are harvested and lysed using a gentle homogenization method to maintain the integrity of the lipid droplets.
-
Density Gradient Preparation: A discontinuous sucrose gradient is prepared in an ultracentrifuge tube.
-
Centrifugation: The cell lysate is layered onto the sucrose gradient and subjected to ultracentrifugation. Due to their low density, lipid droplets will float to the top of the gradient.
-
Collection: The lipid droplet fraction is carefully collected from the top of the gradient.
-
Washing: The isolated lipid droplets are washed to remove contaminating proteins and membranes.
Workflow for lipid droplet isolation.
Conclusion and Future Directions
This compound is a fundamental molecule in cellular energy storage, and its metabolism within lipid droplets is a highly regulated process with significant implications for health and disease. Understanding the intricate signaling pathways that control this compound synthesis and breakdown is crucial for developing therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols and techniques outlined in this guide provide a framework for investigating the multifaceted role of this compound and lipid droplets in cellular physiology. Future research will likely focus on elucidating the precise molecular interactions that occur at the lipid droplet surface to regulate lipolysis and lipogenesis, as well as exploring the role of lipid droplets in other cellular processes beyond energy storage.
References
- 1. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipose Triglyceride Lipase in Hepatic Physiology and Pathophysiology [mdpi.com]
- 3. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Study and Marker Protein Identification of Caenorhabditis elegans Lipid Droplets [hep-frontiers-journals-public-prod.oss-cn-beijing.aliyuncs.com]
- 8. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Distinct mechanisms regulate ATGL-mediated adipocyte lipolysis by lipid droplet coat proteins. | Semantic Scholar [semanticscholar.org]
- 10. Might the kinetic behavior of hormone-sensitive lipase reflect the absence of the lid domain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]
- 14. Lipogenesis - Wikipedia [en.wikipedia.org]
- 15. Insulin signaling requires glucose to promote lipid anabolism in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 17. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]
- 19. Functions of AMP-activated protein kinase in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 22. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 23. researchgate.net [researchgate.net]
The Historical Odyssey of Tripalmitin: From Discovery to Synthesis
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide charts the historical course of the discovery and synthesis of tripalmitin, a simple triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing the key scientific milestones, experimental methodologies, and physicochemical properties of this fundamental lipid.
Historical Discovery: Unraveling the Nature of Fats
The journey to understanding this compound began with early investigations into the chemical composition of fats and oils. The pioneering work of French chemist Michel Eugène Chevreul in the early 19th century was instrumental in laying the groundwork for lipid chemistry. Through his meticulous studies on animal fats, Chevreul demonstrated that fats are not simple substances but are composed of a sweet substance he named "glycerine" (glycerol) and various fatty acids.[1][2] His seminal work, "Recherches chimiques sur les corps gras d'origine animale" (Chemical Research on Animal Fats), published in 1823, detailed the process of saponification, revealing that fats are esters of fatty acids and glycerol.[2] This fundamental discovery paved the way for the eventual identification and characterization of individual triglycerides like this compound.
A significant leap forward in the history of this compound was the first successful chemical synthesis of triglycerides by the French chemist Marcellin Berthelot in the 1850s.[3] In his 1854 doctoral dissertation, "Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux" (Memoir on the combinations of glycerol with acids and on the synthesis of the immediate principles of animal fats), Berthelot described the reaction of glycerol with fatty acids to produce artificial fats, which he termed "glycerides".[1][4][5][6][7][8][9] This work not only confirmed Chevreul's findings but also opened the door to the systematic synthesis and study of specific triglycerides, including this compound.
Mandatory Visualization: A Timeline of Discovery and Synthesis
Caption: A timeline highlighting the key milestones in the discovery and synthesis of this compound.
Chemical Synthesis of this compound: From Historical Methods to Modern Protocols
The synthesis of this compound, both historically and in modern laboratories, primarily relies on the esterification of glycerol with palmitic acid.
Historical Synthesis: The Berthelot Method
Marcellin Berthelot's pioneering synthesis involved the direct heating of glycerol with a fatty acid (in this case, palmitic acid) in a sealed tube at elevated temperatures for an extended period. This direct esterification method, while groundbreaking, was often inefficient and required harsh reaction conditions.
Conceptual Experimental Protocol (Berthelot's Method):
-
Reactants: Stoichiometric amounts of glycerol and palmitic acid were placed in a thick-walled glass tube.
-
Sealing: The tube was hermetically sealed to prevent the loss of volatile components at high temperatures.
-
Heating: The sealed tube was heated in an oven at a high temperature (e.g., 200-250°C) for several hours to days.
-
Isolation: After cooling, the tube was opened, and the product mixture was treated to isolate the triglyceride. This often involved washing with a basic solution to remove unreacted fatty acids, followed by separation and purification.
Modern Synthetic Approaches
Modern methods for synthesizing this compound have focused on improving efficiency, yield, and purity while using milder reaction conditions. These methods often employ catalysts to accelerate the esterification reaction.
General Modern Laboratory Protocol for this compound Synthesis:
-
Reactant Mixture: Glycerol and a slight excess of palmitic acid (typically a 3.1 to 3.3 molar ratio of fatty acid to glycerol) are combined in a round-bottom flask.
-
Solvent (Optional): An inert, high-boiling solvent such as toluene or xylene can be used to facilitate the removal of water, which is a byproduct of the reaction, through azeotropic distillation using a Dean-Stark apparatus.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.
-
Reaction: The mixture is heated to reflux with continuous stirring. The progress of the reaction is monitored by measuring the amount of water collected in the Dean-Stark trap or by techniques like thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine.
-
Purification: The solvent is removed under reduced pressure. The crude this compound is then purified, typically by recrystallization from a suitable solvent like acetone or ethanol, to yield a white, crystalline solid.[10]
Mandatory Visualization: General Workflow for Chemical Synthesis
Caption: A generalized workflow for the modern chemical synthesis of this compound.
Biosynthesis of this compound: The Kennedy Pathway
In biological systems, this compound and other triglycerides are synthesized via a series of enzymatic reactions known as the Kennedy pathway. This pathway is crucial for energy storage in organisms. The net equation for the biosynthesis of this compound from glycerol and palmitate is:
3 Palmitate + Glycerol + 3 ATP → this compound + 3 ADP + 3 Pi[11][12]
The key steps involve the activation of fatty acids to their coenzyme A (CoA) esters and their sequential addition to a glycerol-3-phosphate backbone.
Mandatory Visualization: The Kennedy Pathway for Triglyceride Synthesis
Caption: A simplified diagram of the Kennedy pathway for the biosynthesis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₉₈O₆ | [13] |
| Molar Mass | 807.34 g/mol | [14] |
| Appearance | White, crystalline powder | [10] |
| Melting Point | 65.5 °C (β-form) | [10] |
| Boiling Point | 315 °C at 760 mmHg | |
| Density | 0.8752 g/cm³ (70 °C) | [15] |
| Solubility | Insoluble in water; Soluble in ether, chloroform, and benzene. | [10][16] |
| ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | 5.27 (m, 1H), 4.30 (dd, J=12.0, 4.2 Hz, 2H), 4.15 (dd, J=12.0, 6.0 Hz, 2H), 2.32 (t, J=7.5 Hz, 6H), 1.62 (p, J=7.4 Hz, 6H), 1.25 (s, 72H), 0.88 (t, J=7.0 Hz, 9H) | [13][17] |
| ¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm) | 173.23, 172.82, 68.96, 62.15, 34.26, 34.10, 31.98, 29.74, 29.54, 29.41, 29.33, 29.17, 24.94, 22.73, 14.11 | [13] |
| Major Mass Spec Fragments (m/z) | 239, 551, 806 | [13][16][18] |
| Infrared (IR) Spectrum (KBr) ν (cm⁻¹) | ~2918 (C-H stretch), ~2850 (C-H stretch), ~1735 (C=O stretch), ~1170 (C-O stretch) | [13][19][20][21] |
This guide provides a foundational understanding of the historical and chemical aspects of this compound. For professionals in drug development, the well-defined properties and synthesis of this compound make it a valuable component in various formulation strategies, including the development of solid lipid nanoparticles and other drug delivery systems.
References
- 1. Marcellin Berthelot — Wikipédia [fr.wikipedia.org]
- 2. This compound(555-44-2) 1H NMR spectrum [chemicalbook.com]
- 3. Marcellin Berthelot - Wikipedia [en.wikipedia.org]
- 4. Pierre Berthelot - The Mathematics Genealogy Project [genealogy.math.ndsu.nodak.edu]
- 5. Recueil de thèses de chimie. 1- Marcellin Berthelot: Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux (24 juillet 1854). 2- Jules Bouis: Recherches chimiques sur l'huile de ricin et sur l'alcool caprylique qui en résulte. (Avril 1855). 3- M. Reboul: Des éthers du glycide et de leurs relations avec les éthers glycériques (23 Août 1860). 4- Victor de Luynes: Recherches sur l'erythrite et ses dérivés (1864). 5- M. Hanriot: Dérivés de la glycérine. (1879). 6- L. Godefroy: Recherches relatives à l'action du chlore sur un mélange d'alcool et de dichromate de potassium. (1886). 7- André Recoules: Dosage de l'inositol en présence des glucides. (1948). by Collectif: Très bon Couverture rigide (1854) | Librairie du Bacchanal [abebooks.com]
- 6. primo.sorbonne-universite.fr [primo.sorbonne-universite.fr]
- 7. Marcellin Berthelot (1827-1907) - Toutes ses œuvres [data.bnf.fr]
- 8. encyclopedia.com [encyclopedia.com]
- 9. Pierre-Eugène-Marcellin Berthelot | French Chemist, Nobel Laureate | Britannica [britannica.com]
- 10. This compound | 555-44-2 [chemicalbook.com]
- 11. brainly.com [brainly.com]
- 12. brainly.com [brainly.com]
- 13. This compound | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. brainly.com [brainly.com]
- 16. This compound [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound(555-44-2) IR2 [m.chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Solubility of Tripalmitin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tripalmitin, a saturated triglyceride of significant interest in pharmaceutical sciences, materials research, and the food industry. Understanding the solubility of this compound in various organic solvents is crucial for its purification, crystallization, and formulation into delivery systems. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Introduction to this compound
This compound, with the chemical formula C₅₁H₉₈O₆, is the triglyceride ester of glycerol and three units of palmitic acid. It is a white, crystalline powder at room temperature and is practically insoluble in water.[1][2][3] Its solubility in organic solvents is a critical parameter for various applications, including its use as a lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery.
Quantitative Solubility Data
| Solvent | Qualitative Solubility |
| Acetone | Soluble, used for crystallization[3][4] |
| Benzene | Soluble[2] |
| Chloroform | Soluble[3] |
| Diethyl Ether | Soluble[3] |
| Ethanol | Very low solubility, sparingly soluble[5] |
| Ethyl Acetate | Slightly soluble |
| n-Hexane | Slightly soluble[5] |
| Toluene | Soluble |
It is important to note that terms like "soluble" and "sparingly soluble" are qualitative. For precise formulation and process design, experimental determination of solubility at the desired temperature is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of this compound's solubility is essential for research and development. The following are detailed methodologies for commonly employed techniques.
Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a solid in a liquid.[6]
Principle: An excess amount of the solid solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant-temperature shaker or water bath. Agitate the mixtures at a controlled temperature for a sufficient duration (typically 24-72 hours) to reach equilibrium. Periodically, samples can be withdrawn and analyzed to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be used. Care must be taken to maintain the temperature during this step to avoid precipitation or further dissolution. Syringe filters with appropriate membrane material (e.g., PTFE for organic solvents) are commonly used.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a powerful technique for accurately quantifying the concentration of this compound in the saturated solutions obtained from the shake-flask method.
Principle: The sample is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary phase. A detector measures the amount of the analyte, and the concentration is determined by comparing the peak area to a calibration curve.
Detailed Methodology:
-
Chromatographic System:
-
Column: A reverse-phase C18 column is typically suitable for triglyceride analysis.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., acetonitrile or methanol) and a slightly more polar solvent (e.g., isopropanol or dichloromethane) is often used in a gradient or isocratic elution mode. The mobile phase should be filtered and degassed.[7][8][9]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 205-210 nm) can be used. ELSD is often preferred for lipids as they lack strong chromophores.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system under the same conditions as the standards.
-
Concentration Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
Differential Scanning Calorimetry (DSC)
DSC can be used as a complementary method to determine the solubility of a solid in a solvent by analyzing the thermal properties of their mixtures.[10][11]
Principle: The melting point and enthalpy of fusion of the solvent are affected by the presence of a dissolved solute. By preparing mixtures of known compositions and analyzing their melting endotherms, a phase diagram can be constructed, from which the solubility at different temperatures can be derived.
Detailed Methodology:
-
Sample Preparation: Prepare a series of mixtures of this compound and the organic solvent with varying weight fractions. Accurately weigh the components into DSC pans and hermetically seal them.
-
Thermal Analysis: Place a pan containing a known mixture into the DSC instrument. Heat the sample at a controlled rate (e.g., 5-10 °C/min) and record the heat flow as a function of temperature. An empty sealed pan should be used as a reference.
-
Data Interpretation: The resulting thermogram will show a melting endotherm. The onset temperature of the peak corresponds to the eutectic temperature, and the peak temperature corresponds to the liquidus temperature (the temperature at which the last crystal melts).
-
Phase Diagram Construction: Plot the liquidus temperatures against the mole fraction of this compound. The resulting curve represents the solubility of this compound in the solvent as a function of temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.
Conclusion
This technical guide has provided an overview of the solubility of this compound in various organic solvents, detailed experimental protocols for its determination, and a visual representation of the experimental workflow. While qualitative data is readily available, the lack of extensive quantitative data highlights the need for experimental determination for specific applications. The methodologies described herein provide a solid foundation for researchers, scientists, and drug development professionals to accurately measure the solubility of this compound and other lipids, facilitating advancements in formulation science and materials engineering.
References
- 1. The solubility of fats | PHYWE [phywe.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 555-44-2 [amp.chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Tripalmitin-Based Solid Lipid Nanoparticles (SLNs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for lipophilic drugs, due to their biocompatibility, potential for controlled release, and scalability.[1][2][3] Tripalmitin, a triglyceride that is solid at both room and body temperature, is a commonly used lipid for formulating SLNs.[4][5] This document provides detailed protocols for the preparation of this compound-based SLNs using three common methods: high-pressure homogenization (both hot and cold techniques), the warm microemulsion method, and the solvent emulsification-evaporation method. Additionally, it summarizes key quantitative data from various studies to aid in formulation development.
High-Pressure Homogenization (HPH)
High-pressure homogenization is a widely utilized, scalable method for producing SLNs that does not require the use of organic solvents.[3][6][7] The process involves forcing a lipid-in-water emulsion through a narrow gap at high pressure, which reduces the particle size to the nanometer range.[3][8]
Hot Homogenization Protocol
This technique is performed at a temperature above the melting point of the lipid.[4][9]
Materials:
-
This compound (Solid Lipid)
-
Surfactant(s) (e.g., Polysorbate 80, Tween 20, Lecithin)[10][11]
-
Purified Water
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
High-Shear Mixer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
-
Water Bath or Heating Mantle
-
Beakers and Stirring Equipment
Protocol:
-
Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (melting point of this compound is ~65.5°C). If incorporating a lipophilic API, dissolve it in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant(s) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer for a few minutes to form a coarse oil-in-water (o/w) pre-emulsion.[9]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[4] The temperature of the homogenizer should be maintained above the lipid's melting point.
-
Cooling and Solidification: The resulting hot nanoemulsion is then cooled down to room temperature, leading to the crystallization of the lipid and the formation of SLNs.[4][9] The cooling process should be controlled; for instance, using a water bath at around 18°C can be optimal.[8][12]
Cold Homogenization Protocol
This method is suitable for thermolabile drugs as it avoids prolonged exposure to high temperatures.[4][6]
Materials and Equipment: Same as for hot homogenization, with the addition of a ball mill or mortar and liquid nitrogen or dry ice.
Protocol:
-
Drug-Lipid Mixture Preparation: Melt the this compound and dissolve or disperse the drug in the molten lipid.
-
Rapid Cooling and Milling: Rapidly cool the drug-lipid mixture using liquid nitrogen or dry ice. The solidified lipid is then ground into fine particles (microparticles) using a mortar or a ball mill.
-
Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution to form a pre-suspension.
-
High-Pressure Homogenization: Homogenize the cold pre-suspension using a high-pressure homogenizer at or below room temperature. Typically, 10-14 cycles at a pressure of around 1000 bar are applied.[13]
Workflow for High-Pressure Homogenization
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. japsonline.com [japsonline.com]
- 5. ejpmr.com [ejpmr.com]
- 6. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 7. jddtonline.info [jddtonline.info]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Solid lipid nanoparticle preparation by a warm microemulsion based process: influence of microemulsion microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Tripalmitin Emulsions for In Vitro Cell Culture Experiments
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tripalmitin, a saturated triglyceride, is a key lipid molecule involved in various cellular processes, including energy storage and signaling. Due to its high melting point and extreme hydrophobicity, dissolving this compound for direct application in aqueous in vitro cell culture media presents a significant challenge. This protocol provides a detailed methodology for the preparation of a stable this compound emulsion suitable for cell culture experiments, ensuring minimal cytotoxicity and reliable delivery of this compound to cells. The method described herein utilizes the thin-film hydration technique followed by sonication to create a homogenous and stable nanoemulsion.
Core Principles: The protocol is based on the principle of creating an oil-in-water emulsion where this compound constitutes the oil phase. A non-ionic surfactant is used to stabilize the this compound droplets within the aqueous cell culture medium. The initial dissolution of this compound in an organic solvent, followed by the removal of the solvent to form a thin lipid film, facilitates the subsequent emulsification process upon hydration and sonication.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalogue No. | Notes |
| This compound (Glyceryl tripalmitate) | Sigma-Aldrich | T5888 | ≥99% purity |
| Chloroform, HPLC grade | Fisher Scientific | C298-4 | or other suitable organic solvent |
| Polysorbate 20 (Tween® 20) | Sigma-Aldrich | P9416 | Cell culture tested |
| Dulbecco's Phosphate Buffered Saline (DPBS) | Gibco | 14190144 | Sterile, without Ca2+ and Mg2+ |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | Appropriate for the cell line |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | Heat-inactivated |
| Sterile, pyrogen-free glass vials | VWR | 46610-718 | |
| Syringe filters, 0.22 µm, PVDF | Millipore | SLGP033RS | For sterilization |
| Probe sonicator | Branson | SFX150 | or equivalent |
Table 2: Recommended Stock and Working Concentrations
| Solution | Component | Concentration |
| This compound Stock Solution (in Chloroform) | This compound | 100 mg/mL |
| Surfactant Stock Solution (Aqueous) | Polysorbate 20 (Tween® 20) in DPBS | 10% (w/v) |
| This compound Emulsion (Stock) | This compound | 10 mM |
| Polysorbate 20 | 0.1% (w/v) | |
| Final Working Concentration in Cell Culture | This compound | 10 - 200 µM |
| Polysorbate 20 | ≤ 0.002% (w/v) |
Note: The final concentration of the surfactant should be kept to a minimum to avoid cytotoxic effects. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for the specific cell line being used.
Experimental Protocols
I. Preparation of this compound Stock Solution (100 mg/mL in Chloroform)
-
Weigh 1 g of this compound powder and transfer it to a sterile, pyrogen-free glass vial.
-
Add 10 mL of HPLC-grade chloroform to the vial.
-
Warm the mixture in a water bath at 40-50°C to facilitate dissolution.
-
Vortex until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C in a tightly sealed, solvent-safe container.
II. Preparation of 10 mM this compound Emulsion Stock
This protocol is for the preparation of 10 mL of a 10 mM this compound emulsion.
-
Thin Film Formation:
-
In a sterile round-bottom flask or a wide-mouth glass vial, add 807.3 µL of the 100 mg/mL this compound stock solution in chloroform (equivalent to 80.73 mg of this compound, for a final concentration of 10 mM in 10 mL).
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask/vial. This will create a thin, even film of this compound on the bottom of the container.
-
To ensure complete removal of the organic solvent, place the flask/vial under a high vacuum for at least 2 hours.
-
-
Hydration and Emulsification:
-
Prepare a sterile hydration solution by adding 100 µL of 10% (w/v) Polysorbate 20 stock solution to 9.9 mL of sterile DPBS. This results in a 0.1% (w/v) Polysorbate 20 solution.
-
Warm the hydration solution to 70°C in a water bath. The melting point of this compound is approximately 65°C, so this temperature is crucial for proper emulsification.
-
Add the pre-warmed hydration solution to the flask/vial containing the dried this compound film.
-
Immediately vortex the mixture vigorously for 1-2 minutes to hydrate the lipid film and form a coarse emulsion.
-
-
Sonication:
-
Place the vial containing the coarse emulsion in an ice-water bath to prevent overheating during sonication.
-
Immerse the tip of a probe sonicator into the emulsion.
-
Sonicate the mixture using a pulsed mode (e.g., 10 seconds ON, 20 seconds OFF) for a total of 5-10 minutes at approximately 30-40% amplitude. Note: Optimal sonication parameters may vary depending on the instrument and volume. The goal is to obtain a homogenous, slightly opalescent nanoemulsion.
-
Visually inspect the emulsion for homogeneity.
-
-
Sterilization:
-
Aseptically filter the this compound emulsion through a sterile 0.22 µm PVDF syringe filter into a sterile, pyrogen-free tube. Note: This step is only feasible if the sonication process has yielded particles smaller than 220 nm. If the emulsion cannot be filtered, it must be prepared under strict aseptic conditions from sterile-filtered components.
-
-
Storage:
-
Store the sterile 10 mM this compound emulsion stock at 4°C. It is recommended to use the emulsion within one week of preparation. For longer storage, aliquot and store at -20°C, but be aware that freeze-thaw cycles may affect emulsion stability.
-
III. Application to Cell Culture
-
Thaw the 10 mM this compound emulsion stock at room temperature or in a 37°C water bath if frozen.
-
Vortex the stock emulsion briefly before use to ensure homogeneity.
-
Dilute the stock emulsion directly into the complete cell culture medium (containing serum) to achieve the desired final working concentration (e.g., 10 µM to 200 µM).
-
As a vehicle control, add an equivalent volume of the 0.1% Polysorbate 20 solution (without this compound) to a separate set of cells.
-
Mix the medium gently by swirling the culture plate/flask and incubate the cells for the desired experimental duration.
Mandatory Visualization
Caption: Workflow for preparing and applying this compound emulsion.
Troubleshooting
| Issue | Possible Cause | Solution |
| This compound precipitates out of solution during storage or upon dilution in media. | Emulsion is not stable; particle size is too large; surfactant concentration is too low. | Increase sonication time/power. Increase surfactant concentration slightly (while monitoring cytotoxicity). Prepare fresh emulsion before each experiment. |
| High cell death observed in vehicle control. | Surfactant concentration is too high and causing cytotoxicity. | Reduce the concentration of Polysorbate 20 in the hydration solution. Perform a toxicity curve for the surfactant on your specific cell line. |
| Emulsion cannot be sterile-filtered. | Particle size of the emulsion is larger than 0.22 µm. | Optimize sonication parameters (longer duration, higher power in pulsed mode) to reduce particle size. Alternatively, prepare the entire emulsion under strict aseptic conditions. |
| Inconsistent experimental results. | Emulsion is not homogenous; this compound concentration is not accurate. | Vortex the stock emulsion thoroughly before each use. Ensure complete dissolution of this compound in chloroform and accurate pipetting. |
Application Notes and Protocols for 13C-Labeled Tripalmitin in Metabolic Tracing Studies
Introduction
Stable isotope tracers, such as 13C-labeled tripalmitin, provide a safe and non-invasive method for investigating the complex pathways of lipid digestion, absorption, and metabolism.[1] this compound, a triglyceride composed of three palmitic acid molecules, is a primary component of dietary fat. By labeling this compound with the stable isotope carbon-13 (¹³C), researchers can track its journey through the body without the use of radioactive isotopes.[1][2] This technique is invaluable for diagnosing and monitoring fat malabsorption in conditions like cystic fibrosis and chronic pancreatitis, as well as for studying lipid metabolism in various physiological and pathological states.[1][2][3] Furthermore, 13C-labeled this compound is a crucial tool in drug development for assessing the efficacy of treatments aimed at improving fat absorption and for evaluating the impact of therapeutic interventions on lipid metabolism.[1]
The fundamental principle of these studies is the introduction of a labeled compound in amounts small enough not to disturb the biological pathways under investigation.[1] The ¹³C label is then detected in metabolic end-products, allowing for a detailed analysis of lipid metabolic pathways.[1]
Key Applications
-
Fat Digestion and Absorption: The 13C-Tripalmitin Breath Test is a common application used to assess the efficiency of fat digestion and absorption.[1][4][5]
-
Fatty Acid Oxidation (FAO): Tracing the metabolic fate of 13C-labeled fatty acids from this compound provides a powerful tool to investigate the dynamics of FAO in both in vitro and in vivo settings.[2]
-
Lipid Synthesis and Disposition: The use of stable isotope-labeled fatty acids allows for the study of the synthesis and disposition of complex lipids like triglycerides and cholesteryl esters.[1]
-
Drug Development: 13C-labeled this compound can be used to evaluate the efficacy of pancreatic enzyme replacement therapies and other drugs designed to improve fat absorption.[1]
Experimental Protocols
Protocol 1: In Vivo 13C-Tripalmitin Breath Test for Fat Absorption
This protocol provides a general framework for assessing fat digestion and absorption by measuring the amount of ¹³CO₂ exhaled in the breath following oral administration of 13C-labeled this compound.[1]
Materials:
-
13C-labeled this compound
-
Test meal (e.g., two slices of white bread, butter)[6]
-
Breath collection bags or tubes[7]
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS)[6][8]
Procedure:
-
Patient Preparation: The patient should fast for at least 10 hours prior to the test. Carbonated beverages and smoking should be avoided.[7][8]
-
Baseline Breath Sample: Collect a baseline breath sample before the administration of the 13C-labeled this compound.[7][8]
-
Test Meal Preparation: Mix a pre-weighed amount of 13C-labeled this compound with a standardized test meal.
-
Administration: The patient consumes the test meal within a specified time frame.[6]
-
Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 30 minutes) for up to 6 hours.[4][6][8]
-
Sample Analysis: Analyze the ¹³CO₂ enrichment in the collected breath samples using IRMS or NDIRS.[6][8]
-
Data Analysis: The primary outcome is the cumulative percentage of the ¹³C dose recovered in the breath over the collection period.[1] This provides a measure of the overall efficiency of fat digestion and absorption.
Protocol 2: In Vivo Tracing of 13C-Tripalmitin Metabolism in a Mouse Model
This protocol outlines a method for tracing the metabolism of [13C]-labeled this compound in a mouse model, followed by mass spectrometry analysis of tissue metabolites.[2]
Materials:
-
[U-13C]-palmitate or 13C-labeled this compound
-
Anesthetic
-
Syringes and needles for intravenous injection
-
Tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Solvents for extraction (e.g., methanol, chloroform, water)[9]
-
UPLC-Mass Spectrometer[3]
Procedure:
-
Animal Preparation: Fast male C57BL/6N mice for 15 hours.[3]
-
Tracer Administration: Administer a bolus of [U-13C]-palmitate (e.g., 20 nmol/kg body weight) into the caudal vein of the anesthetized mice.[3]
-
Sample Collection: After a specified time (e.g., 10 minutes), collect plasma, liver, and gastrocnemius muscles.[3] Immediately snap-freeze the tissues in liquid nitrogen.[9]
-
Metabolite Extraction:
-
Homogenize the frozen tissues.
-
Extract lipids, acylcarnitines, and free fatty acids using a suitable solvent mixture (e.g., methanol:chloroform:water).[3][9]
-
Centrifuge to pellet proteins and transfer the supernatant.[10]
-
Dry the supernatant under nitrogen and reconstitute in the initial mobile phase for analysis.[10]
-
-
Mass Spectrometry Analysis: Analyze the extracted metabolites by UPLC-mass spectrometry to identify and quantify [U-13C]-palmitate-derived metabolites.[3]
Protocol 3: In Vitro Fatty Acid Oxidation Assay Using 13C-Tripalmitin
This protocol describes a method to trace the oxidation of fatty acids derived from labeled this compound in cultured cells.
Materials:
-
13C-labeled this compound
-
Sterile 5% BSA in serum-free culture medium
-
Lipase
-
Cultured cells (e.g., hepatocytes, myotubes)
-
PBS
-
CO2 incubator
-
Scintillation vials and fluid (if using radiolabeled tracer for comparison)
-
Mass Spectrometer
Procedure:
-
Preparation of Labeled this compound Emulsion:
-
Lipolysis of Labeled this compound:
-
Cell Treatment:
-
Metabolite Extraction and Analysis:
-
Harvest the cells and media separately.
-
Extract intracellular and extracellular metabolites.
-
Analyze the extracts by mass spectrometry to measure the incorporation of 13C into acetyl-CoA, TCA cycle intermediates, and other metabolites.
-
Data Presentation
Quantitative data from metabolic tracing studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Distribution of [U-13C]-Palmitate Tracer and its Metabolites in Fasted Mice (10 minutes post-injection) [3]
| Analyte | Plasma (µmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) |
| Free [U-13C]-Palmitate | 2.5 ± 0.5 | 39 ± 12 | 14 ± 4 |
| [U-13C]-Acylcarnitines | 0.82 ± 0.18 | 0.002 ± 0.001 | 0.95 ± 0.47 |
| [U-13C]-Triglycerides | - | 511 ± 160 | Not Detected |
| [U-13C]-Phosphatidylcholine | - | 58 ± 9 | Not Detected |
| Values are presented as mean ± SD (n=7). |
Table 2: Incorporation of Labeled Palmitate into Liver and Muscle Lipids [3]
| Lipid Species | Liver (nmol/g) | Soleus Muscle (nmol/g) | Gastrocnemius Muscle (nmol/g) |
| Labeled Triacylglycerols | 34.6 ± 13.4 | 1.7 ± 1.5 | 0.8 ± 0.3 |
| Labeled Phosphatidylcholines | 15.7 ± 6.2 | < 1 | < 1 |
| Values are presented as mean ± SD. |
Visualizations
Caption: Metabolic pathway of 13C-Tripalmitin digestion, absorption, and oxidation.
Caption: Experimental workflow for a typical 13C-Tripalmitin metabolic tracing study.
Caption: Logical flow of data analysis for 13C-Tripalmitin tracing experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpancreaticclub.org [europeanpancreaticclub.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digestivehealth.org.au [digestivehealth.org.au]
- 8. kibion.com [kibion.com]
- 9. dkfz.de [dkfz.de]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Tripalmitin in Tissues by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitin, a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone, is a key energy storage molecule in many biological systems.[1][2] Its accurate quantification in various tissues is crucial for research in metabolism, obesity, and related diseases. This document provides detailed application notes and protocols for the quantification of this compound in tissues using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of intact triglycerides, avoiding the need for derivatization. For non-UV absorbing compounds like this compound, detectors such as CAD or ELSD are ideal, offering universal detection for non-volatile analytes.[3][4][5][6]
Experimental Protocol: HPLC-CAD/ELSD
1. Sample Preparation: Lipid Extraction (Folch Method)
This protocol is based on the widely used Folch method for total lipid extraction.[1][7][8][9]
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer.
-
Add 2 mL of a cold chloroform:methanol (2:1, v/v) solution.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[8]
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.
-
Vortex the mixture for 1 minute and agitate on an orbital shaker for 20 minutes at room temperature.[7]
-
-
Phase Separation:
-
Add 0.6 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[7]
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a known volume of isopropanol (e.g., 500 µL) for HPLC analysis.[8]
-
2. HPLC-CAD/ELSD Instrumentation and Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable for triglyceride separation.[10]
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Acetonitrile:Water (40:60, v/v)
-
Solvent B: 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (90:10, v/v)[11]
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 70 30 2.0 70 30 15.0 0 100 25.0 0 100 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
3. Method Validation
The analytical method should be validated according to established guidelines to ensure reliability.[14][15] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.99 | > 0.995[16] |
| Range | To be defined by the calibration curve | 10 - 1000 ng on column |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92.3 - 107.3%[16] |
| Precision (% RSD) | Intra-day: < 15%, Inter-day: < 15% | Intra-day: < 5.1%, Inter-day: < 5.1%[16] |
| Selectivity | No interfering peaks at the retention time of this compound | Method should distinguish this compound from other triglycerides. |
| Stability | Analyte stable in matrix under storage and processing conditions | To be determined during validation. |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for fatty acid analysis. For triglycerides like this compound, the standard approach involves hydrolysis to release the constituent fatty acids, followed by derivatization to form fatty acid methyl esters (FAMEs) for GC-MS analysis.[2][15] The quantity of palmitic acid is then used to determine the amount of this compound.
Experimental Protocol: GC-MS
1. Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction:
-
Perform lipid extraction from tissue samples using the Folch method as described in the HPLC section.
-
-
Hydrolysis (Saponification):
-
Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 80°C for 10 minutes to hydrolyze the triglycerides into glycerol and free fatty acids.[2]
-
-
Derivatization to FAMEs:
-
After cooling, add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.[15]
-
Heat the mixture at 60°C for 5-10 minutes.
-
Cool the sample and add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
GC-MS System: A standard GC-MS system.
-
Column: A 5% phenylmethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 10 minutes.[17]
-
-
MS Parameters:
3. Method Validation
The GC-MS method for FAMEs analysis should be thoroughly validated.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.99 | > 0.99[18] |
| Range | To be defined by the calibration curve | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.8 - 121.9%[13] |
| Precision (% RSD) | Intra-day: < 15%, Inter-day: < 15% | Intra-day: < 10%, Inter-day: < 15%[18] |
| Selectivity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by mass spectral data. |
| Recovery of Extraction | To be determined | > 90% |
III. Visualizations
Experimental Workflows
Signaling Pathway
References
- 1. repository.seafdec.org [repository.seafdec.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioprocessingjournal.com [bioprocessingjournal.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 8. mmpc.org [mmpc.org]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. vliz.be [vliz.be]
- 15. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Tripalmitin: A Non-Polar Standard for Chromatographic Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitin, a triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid, serves as a critical non-polar standard in various chromatographic techniques.[1] Its high purity, stability, and well-defined chemical and physical properties make it an excellent calibrant and reference material for the analysis of lipids and other non-polar compounds.[2][3] Found naturally in palm oil, cocoa butter, and animal fats, this compound's utility extends across the food industry, cosmetics, pharmaceuticals, and in foundational lipid metabolism research.[4][5][6] This document provides detailed application notes and protocols for the effective use of this compound as a non-polar standard in chromatography.
Physicochemical Properties
A thorough understanding of this compound's properties is essential for its application as a chromatographic standard.
| Property | Value | Source |
| Chemical Formula | C₅₁H₉₈O₆ | [7][8] |
| Molecular Weight | 807.32 g/mol | [7][9] |
| Appearance | White, crystalline powder | [5][7] |
| Melting Point | 65.5 °C (β-form) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and ether. | [5][8] |
| CAS Number | 555-44-2 | [8] |
Applications in Chromatography
This compound is primarily utilized as a standard in the following chromatographic applications:
-
System Suitability: To verify the performance of a chromatographic system, ensuring that parameters like retention time, peak shape, and resolution meet predefined criteria before sample analysis.
-
Qualitative Analysis: As a reference marker to identify the presence of triglycerides in a sample by comparing retention times.
-
Quantitative Analysis: As an external or internal standard to construct calibration curves for the quantification of other triglycerides and non-polar analytes.
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for reliable chromatographic analysis.
Materials and Reagents:
-
This compound analytical standard (≥99% purity)
-
Chloroform (HPLC grade) or another suitable organic solvent
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol for Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add a small amount of chloroform to dissolve the this compound completely.
-
Once dissolved, add chloroform to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This stock solution is stable for several months when stored in the dark.[3]
Protocol for Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to obtain the desired concentrations for constructing a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL). A fresh working solution should be prepared daily.[3]
High-Performance Liquid Chromatography (HPLC)
A. Reversed-Phase HPLC (RP-HPLC) with UV Detection
This protocol is suitable for the general analysis of this compound and other triglycerides.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
Sample Preparation:
Dissolve the sample containing triglycerides in the mobile phase or a suitable organic solvent. Ensure the final concentration of the analytes falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
B. HPLC with Evaporative Light Scattering Detection (ELSD)
This method is advantageous for analyzing lipids as it does not require the analyte to have a chromophore.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Lipak Mixed-Mode (e.g., 150 x 3.2 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol/Ethanol (50:50 to 0:100 in 10 min) with 10 mM Ammonium Formate and 0.05% Formic Acid |
| Flow Rate | 0.5 mL/min |
| ELSD Settings | Nebulizer and Evaporator Temperature: 40°C; Gas Flow Rate: 1.6 SLM |
| Injection Volume | 10 µL |
Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the linear regression equation derived from the calibration curve to determine the concentration of triglycerides in the unknown samples.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for using this compound as a chromatographic standard.
Caption: Workflow for the preparation of this compound standard solutions.
Caption: General workflow for HPLC analysis using this compound as a standard.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, inappropriate mobile phase pH, column degradation. | Dilute the sample, adjust the mobile phase pH, or replace the column. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature instability, column equilibration issues. | Ensure proper mobile phase mixing, use a column oven, and allow sufficient time for column equilibration. |
| Low Signal-to-Noise Ratio | Low analyte concentration, detector issue, contaminated mobile phase. | Concentrate the sample, check detector settings and lamp/source, use fresh HPLC-grade solvents. |
| No Peak Detected | Incorrect injection, no analyte in the sample, detector malfunction. | Verify the injection process, check sample preparation, and troubleshoot the detector. |
Conclusion
This compound is an indispensable non-polar standard for a wide range of chromatographic applications in research and industry. Its well-characterized properties and commercial availability as a high-purity standard ensure the reliability and accuracy of analytical methods.[3] The protocols and guidelines presented here provide a comprehensive framework for the effective utilization of this compound in HPLC analysis. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to achieve robust and reproducible results in their chromatographic analyses of non-polar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glycerol tripalmitate | 555-44-2 | FG11067 | Biosynth [biosynth.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | 555-44-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 555-44-2: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes and Protocols: In Vivo Studies of Tripalmitin's Effect on Metabolic Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The incidence of metabolic syndrome is rising globally, making the development of relevant preclinical models and the investigation of potential therapeutic and nutritional interventions critical.
Tripalmitin, a triglyceride derived from three molecules of palmitic acid, is a major component of many dietary fats. While direct in vivo studies on the effects of purified this compound supplementation in metabolic syndrome models are limited, the biological activity of its constituent, palmitic acid, has been extensively studied in vitro. High levels of palmitic acid have been associated with the induction of insulin resistance and inflammation in various cell types.[1][2] These cellular effects suggest that a diet rich in this compound could potentially exacerbate the pathologies associated with metabolic syndrome in vivo.
These application notes provide an overview of relevant animal models of metabolic syndrome and offer detailed protocols for inducing the condition and for designing a hypothetical in vivo study to investigate the specific effects of this compound.
Animal Models for Metabolic Syndrome Research
A variety of animal models are utilized to study the pathophysiology of metabolic syndrome and to test novel therapeutic agents. Diet-induced models, particularly in rodents, are widely used as they closely mimic the development of the syndrome in humans resulting from excessive caloric intake.[3][4]
Table 1: Common Rodent Models of Diet-Induced Metabolic Syndrome
| Model Organism | Diet Composition | Duration to Induce MetS | Key Features | References |
| C57BL/6J Mouse | High-Fat Diet (45-60% kcal from fat, often lard-based) | 8-16 weeks | Obesity, hyperglycemia, insulin resistance, hepatic steatosis | [3][5] |
| Sprague-Dawley Rat | High-Fat Diet (30-60% kcal from fat) +/- High-Sucrose/Fructose in drinking water | 12-20 weeks | Obesity, dyslipidemia, hypertension, insulin resistance | [4][6][7] |
| Wistar Rat | High-Fat, High-Carbohydrate Diet (e.g., condensed milk, beef tallow, fructose) | 16 weeks | Hypertension, impaired glucose tolerance, increased abdominal fat, dyslipidemia | [3][6] |
Experimental Protocols
Protocol 1: Induction of Metabolic Syndrome in C57BL/6J Mice
This protocol describes the induction of metabolic syndrome in C57BL/6J mice using a high-fat diet (HFD).
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Standard chow diet (control, ~10% kcal from fat)
-
High-fat diet (HFD, 60% kcal from fat, e.g., Research Diets D12492)
-
Metabolic cages for monitoring food and water intake
-
Glucometer and test strips
-
Insulin assay kit (ELISA)
-
Lipid panel assay kits (Triglycerides, Total Cholesterol, HDL, LDL)
-
Animal scale
Procedure:
-
Acclimation (1 week): House mice in a controlled environment (12:12 h light-dark cycle, 22-24°C) with ad libitum access to standard chow and water to allow for acclimatization.
-
Baseline Measurements: After acclimation, record the body weight of each mouse. Collect baseline blood samples via tail vein for analysis of fasting glucose, insulin, and lipid profile. A 6-hour fast is recommended for blood collection.
-
Dietary Intervention (12-16 weeks):
-
Control Group: Continue feeding the standard chow diet.
-
HFD Group: Provide ad libitum access to the high-fat diet.
-
-
Monitoring:
-
Monitor body weight and food/water intake weekly.
-
Perform an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) at week 8 and at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Collect blood samples at the end of the study for final analysis of metabolic parameters.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect tissues such as liver, adipose tissue (epididymal, subcutaneous), and skeletal muscle for histological analysis (e.g., H&E staining for lipid accumulation) and molecular studies (e.g., gene expression analysis of inflammatory and metabolic markers).
Protocol 2: Hypothetical In Vivo Study of this compound in a Diet-Induced Obesity Model
This protocol outlines a proposed experimental design to investigate the specific effects of this compound supplementation in mice with pre-existing diet-induced metabolic syndrome.
Objective: To determine the effects of dietary this compound supplementation on key metabolic parameters in a mouse model of metabolic syndrome.
Animal Model: Male C57BL/6J mice with metabolic syndrome induced by a high-fat diet as described in Protocol 1.
Experimental Groups:
After 12 weeks on a high-fat diet to induce metabolic syndrome, mice will be randomly assigned to one of the following dietary groups for an additional 4 weeks:
Table 2: Experimental Groups for this compound Study
| Group | Diet | This compound Supplementation | Rationale |
| 1. Control | Standard Chow | None | Healthy, non-obese control |
| 2. HFD Control | High-Fat Diet (60% kcal fat) | None | Metabolic syndrome control |
| 3. HFD + this compound (Low Dose) | High-Fat Diet (60% kcal fat) | 5% of total fat as this compound | To assess the effect of a low dose of this compound |
| 4. HFD + this compound (High Dose) | High-Fat Diet (60% kcal fat) | 15% of total fat as this compound | To assess the effect of a high dose of this compound |
Methodology:
-
Induction of Metabolic Syndrome: Induce metabolic syndrome in C57BL/6J mice by feeding a 60% kcal high-fat diet for 12 weeks as per Protocol 1.
-
Experimental Intervention (4 weeks): Switch the diets of the respective groups as outlined in Table 2.
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, perform DEXA scan or use an NMR-based analyzer to determine fat and lean mass.
-
Glucose Homeostasis: Perform OGTT and ITT at the end of the 4-week intervention period.
-
Blood Chemistry: At the end of the study, collect fasting blood samples to measure:
-
Glucose and Insulin
-
Lipid Panel (Triglycerides, Total Cholesterol, HDL, LDL, Free Fatty Acids)
-
Inflammatory Markers (e.g., TNF-α, IL-6)
-
-
-
Tissue Analysis:
-
Histology: Collect liver and adipose tissue for H&E staining to assess steatosis and adipocyte size, respectively.
-
Gene Expression: Analyze the expression of genes involved in lipogenesis, inflammation, and insulin signaling in the liver and adipose tissue via qRT-PCR or RNA-seq.
-
Visualizations
Experimental Workflow
Caption: Workflow for the proposed in vivo study of this compound.
Potential Signaling Pathway of Palmitic Acid-Induced Insulin Resistance
Based on in vitro studies, high levels of palmitic acid can lead to the activation of inflammatory pathways that interfere with insulin signaling.
Caption: Palmitic acid-induced inflammation and insulin resistance.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity-induced elevated palmitic acid promotes inflammation and glucose metabolism disorders through GPRs/NF-κB/KLF7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. veterinaryworld.org [veterinaryworld.org]
Application Notes and Protocols: Inducing Lipotoxicity in Beta Cells with Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipotoxicity in pancreatic beta cells, a condition characterized by cellular dysfunction and apoptosis due to chronically elevated levels of free fatty acids (FFAs), is a key contributor to the pathogenesis of type 2 diabetes.[1][2][3][4] One of the primary saturated fatty acids implicated in this process is palmitic acid, which, upon entering the beta cell, is esterified and stored as triglycerides, predominantly tripalmitin.[1][2][3] The accumulation of this compound within the endoplasmic reticulum (ER) leads to ER stress, impaired insulin secretion, and ultimately, beta-cell death.[1][2][3][5]
These application notes provide a detailed overview of the techniques and protocols for inducing this compound-mediated lipotoxicity in beta-cell models. The primary method described involves the administration of palmitic acid, which is intracellularly converted to this compound. This approach is the most widely documented and physiologically relevant method for studying this phenomenon in vitro. Direct application of this compound is often challenging due to its high melting point and low solubility in culture media.
Mechanism of this compound-Induced Lipotoxicity
The induction of lipotoxicity in beta cells through palmitic acid involves a series of intracellular events culminating in the accumulation of this compound and subsequent cellular stress.
-
Fatty Acid Uptake and Esterification: Palmitic acid is taken up by beta cells and activated to its acyl-CoA derivative, palmitoyl-CoA.
-
Triglyceride Synthesis: Palmitoyl-CoA is then esterified into triglycerides, with this compound being a major product. This process occurs primarily in the endoplasmic reticulum.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of saturated triglycerides like this compound within the ER disrupts its function, leading to ER stress.[1][2][3] This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, chronic activation of the UPR can trigger apoptotic pathways.
-
Impaired Insulin Secretion: Lipotoxicity is associated with a significant reduction in glucose-stimulated insulin secretion (GSIS).[1][6] This is attributed to several factors, including ER stress, mitochondrial dysfunction, and alterations in calcium signaling.[6]
-
Apoptosis: Prolonged exposure to high levels of palmitic acid and the resulting accumulation of this compound lead to beta-cell apoptosis.[1][2][3]
Below is a diagram illustrating the signaling pathway of palmitate-induced lipotoxicity.
Caption: Signaling pathway of palmitate-induced beta-cell lipotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of palmitic acid on beta cells.
Table 1: Effects of Palmitic Acid on Beta-Cell Viability and Triglyceride Content
| Cell Line | Palmitic Acid Concentration | Incubation Time | Outcome | Quantitative Change | Reference |
| INS-1 | 0.5 mmol/l | 24 hours | Cytotoxicity | Significant increase (p<0.05) | [1][2][3] |
| INS-1 | 0.5 mmol/l | 24 hours | Intracellular Triglyceride | Up to 10-fold increase | [1][2] |
| INS-1 | Not specified | 16 hours | Apoptosis | Significant increase | [7] |
| INS-1 | Not specified | 8 hours (with high glucose) | Apoptosis | Significant increase | [7] |
Table 2: Effects of Palmitic Acid on Glucose-Stimulated Insulin Secretion (GSIS)
| Cell Line/Islet | Palmitic Acid Concentration | Incubation Time | Outcome | Quantitative Change | Reference |
| INS-1 | 0.5 mmol/l | 24 hours | Inhibition of GSIS | Significant inhibition | [1][2][3] |
| Mouse Islets | Not specified | 72 hours | Inhibition of GSIS | >50% reduction | [6] |
| Human Islets | Not specified | 72 hours | Inhibition of GSIS | Significant reduction | [6] |
| INS-1 | Not specified | 8 hours (with high glucose) | Impaired GSIS | Significant impairment | [7] |
Experimental Protocols
A general workflow for a typical lipotoxicity experiment is outlined below.
Caption: General experimental workflow for inducing and assessing lipotoxicity.
Protocol 1: Preparation of Palmitic Acid-BSA Complex
This protocol describes the preparation of a palmitic acid solution conjugated to bovine serum albumin (BSA) for cell culture experiments.
Materials:
-
Palmitic acid (Sodium salt)
-
Ethanol, 100%
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (50 ml)
-
Water bath or heating block
Procedure:
-
Prepare Palmitate Stock Solution:
-
Dissolve palmitic acid in 100% ethanol to make a 500 mM stock solution.
-
Heat at 70°C to fully dissolve the palmitic acid.
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) BSA solution in your desired cell culture medium.
-
Incubate the BSA solution at 37°C for at least 30 minutes to allow for complete dissolution.
-
Filter-sterilize the BSA solution using a 0.22 µm filter.
-
-
Complex Palmitate with BSA:
-
Pre-warm the 10% BSA solution to 55°C.
-
In a sterile conical tube, add a small volume of the 500 mM palmitate stock solution to the pre-warmed 10% BSA solution to achieve the desired final concentration (e.g., for a 5 mM final stock, add 10 µl of 500 mM palmitate to 990 µl of 10% BSA).
-
Immediately vortex the solution vigorously for 1 minute.
-
Incubate the mixture at 55°C for 15 minutes.
-
Repeat the vortexing and incubation steps one more time to ensure complete complexing.
-
-
Prepare Control Solution:
-
Prepare a vehicle control by adding the same volume of 100% ethanol to the 10% BSA solution.
-
-
Storage:
-
The palmitate-BSA complex can be stored at -20°C for future use. Before treating cells, thaw and incubate at 55°C for 15 minutes. It is recommended to prepare fresh solutions for each experiment.
-
Protocol 2: Induction of Lipotoxicity in INS-1 Cells
This protocol details the treatment of the rat insulinoma cell line, INS-1, with the prepared palmitate-BSA complex.
Materials:
-
INS-1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/ml penicillin, and 100 µg/ml streptomycin)
-
Palmitate-BSA complex (from Protocol 1)
-
BSA vehicle control (from Protocol 1)
-
Tissue culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Cell Seeding:
-
Seed INS-1 cells in the desired tissue culture plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add fresh culture medium containing the desired final concentration of the palmitate-BSA complex (e.g., 0.25 mM, 0.5 mM).
-
In parallel, treat a set of wells with the BSA vehicle control.
-
Incubate the cells for the desired period (e.g., 16, 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.
Materials:
-
Cells treated as in Protocol 2 in a 96-well plate
-
MTT solution (5 mg/ml in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
MTT Addition:
-
After the treatment period, add 10 µl of the 5 mg/ml MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µl of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the procedure for measuring insulin secretion in response to low and high glucose concentrations.
Materials:
-
Cells treated as in Protocol 2 in a 24-well or 12-well plate
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, pH 7.4) containing 0.2% BSA.
-
Low glucose KRBH buffer (containing 2.8 mM glucose)
-
High glucose KRBH buffer (containing 16.7 mM glucose)
-
Insulin ELISA kit
Procedure:
-
Pre-incubation:
-
After the lipotoxicity induction period, gently wash the cells twice with PBS.
-
Pre-incubate the cells in low glucose KRBH buffer for 2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Basal and Stimulated Insulin Secretion:
-
Remove the pre-incubation buffer.
-
For basal secretion, add fresh low glucose KRBH buffer to a set of wells.
-
For stimulated secretion, add high glucose KRBH buffer to another set of wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection:
-
After the 1-hour incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Normalization:
-
After collecting the supernatant, lyse the cells in each well and measure the total protein content using a BCA or Bradford assay.
-
Normalize the insulin secretion values to the total protein content.
-
References
- 1. Adverse physicochemical properties of this compound in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adverse physicochemical properties of this compound in beta cells lead to morphological changes and lipotoxicity in vitro | springermedizin.de [springermedizin.de]
- 4. Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into mechanisms of β-cell lipo- and glucolipotoxicity in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Palmitate Exposure Inhibits Insulin Secretion by Dissociation of Ca2+ Channels from Secretory Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal Proteomic Analysis of Pancreatic β-Cells in Response to Lipotoxicity and Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Tripalmitin Fractionation with Response Surface Methodology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Response Surface Methodology (RSM) to optimize the solvent fractionation of tripalmitin (PPP) from palm stearin. This compound is a critical precursor in the synthesis of human milk fat substitutes (HMFS) and other structured lipids.[1][2] RSM offers a statistically robust framework for efficiently determining the optimal process parameters to maximize the purity and yield of this compound.[1][2] This document provides detailed experimental protocols for solvent fractionation and subsequent analysis, along with a representative RSM experimental design and results to guide researchers in this application.
Introduction
This compound (PPP), a triglyceride composed of three palmitic acid chains esterified to a glycerol backbone, is a key component in various food and pharmaceutical applications, most notably in the formulation of infant formulas that mimic the fatty acid profile of human milk.[1][2] The primary source of this compound is palm oil and its fractions, such as palm stearin.[1][2] However, palm stearin is a complex mixture of triglycerides, and therefore, a fractionation process is necessary to isolate and purify the this compound.
Solvent fractionation is a widely employed technique for this purpose, as it allows for efficient separation of triglycerides based on their differential solubility in a given solvent at a specific temperature.[1][3] The efficiency of this process is influenced by several interacting variables, including the type of solvent, the solvent-to-oil ratio, the crystallization temperature, and the crystallization time.[3] Optimizing these parameters using a traditional one-factor-at-a-time approach is often inefficient and fails to capture the complex interactions between variables.
Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques for modeling and analyzing processes where a response of interest is influenced by several variables.[4][5] RSM allows for the simultaneous study of the effects of multiple factors, the identification of significant interactions, and the determination of the optimal conditions for a desired outcome with a reduced number of experimental runs.[4][5] This application note will demonstrate the application of RSM, specifically a Central Composite Design (CCD), to optimize the acetone fractionation of this compound from palm stearin.
Key Experimental Parameters and Responses
The successful optimization of this compound fractionation using RSM involves the careful selection of independent variables (factors) and the accurate measurement of dependent variables (responses).
Independent Variables (Factors):
-
Fractionation Temperature (°C): This is a critical parameter that directly influences the solubility of this compound and other triglycerides in the solvent.[1][2]
-
Solvent-to-Oil Ratio (v/w): This ratio affects the crystallization kinetics and the efficiency of washing the crystals to remove entrained liquid.[1][2]
Dependent Variables (Responses):
-
This compound (PPP) Purity (%): This is the percentage of this compound in the solid fraction (stearin) obtained after fractionation. It is a key indicator of the selectivity of the process.
-
This compound (PPP) Yield (%): This represents the amount of this compound recovered in the solid fraction relative to the initial amount in the palm stearin. Maximizing yield is crucial for process economics.
Data Presentation: RSM Experimental Design and Results
The following table summarizes a representative Central Composite Design (CCD) for the optimization of this compound fractionation, along with the corresponding experimental results for PPP Purity and PPP Yield. This design allows for the estimation of linear, quadratic, and interaction effects of the independent variables on the responses.
| Run Order | Fractionation Temperature (°C) (X₁) | Acetone-to-Stearin Ratio (v/w) (X₂) | PPP Purity (%) (Y₁) | PPP Yield (%) (Y₂) |
| 1 | 25 | 5:1 | 85.2 | 75.8 |
| 2 | 35 | 5:1 | 90.5 | 68.3 |
| 3 | 25 | 10:1 | 88.9 | 72.1 |
| 4 | 35 | 10:1 | 94.1 | 65.7 |
| 5 | 22.9 | 7.5:1 | 86.1 | 74.2 |
| 6 | 37.1 | 7.5:1 | 92.3 | 67.0 |
| 7 | 30 | 3.95:1 | 87.5 | 78.5 |
| 8 | 30 | 11.05:1 | 91.8 | 69.4 |
| 9 | 30 | 7.5:1 | 90.1 | 71.5 |
| 10 | 30 | 7.5:1 | 90.3 | 71.8 |
| 11 | 30 | 7.5:1 | 90.0 | 71.3 |
| 12 | 30 | 7.5:1 | 90.2 | 71.6 |
| 13 | 30 | 7.5:1 | 90.1 | 71.4 |
Experimental Protocols
Solvent Fractionation of this compound
This protocol describes the general procedure for the acetone fractionation of palm stearin to obtain a this compound-rich solid fraction.
Materials and Equipment:
-
Palm stearin
-
Acetone (analytical grade)
-
Jacketed crystallizer with an agitator
-
Temperature-controlled water bath
-
Vacuum filtration system (Buchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Melt the palm stearin at 70°C to ensure complete homogenization.
-
Weigh the desired amount of molten palm stearin and transfer it to the jacketed crystallizer.
-
Add the specified volume of acetone to the crystallizer to achieve the desired acetone-to-stearin ratio.
-
Set the temperature of the water bath connected to the crystallizer jacket to the desired fractionation temperature.
-
Start the agitator at a constant speed (e.g., 100 rpm) to ensure uniform mixing and heat transfer.
-
Allow the mixture to crystallize for a predetermined time (e.g., 4 hours) at the set temperature.
-
After crystallization, rapidly filter the slurry under vacuum using a pre-weighed filter paper in a Buchner funnel.
-
Wash the collected solid fraction (stearin) with a small amount of cold acetone to remove any entrained liquid fraction (olein).
-
Dry the solid fraction in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Weigh the dried solid fraction to determine the yield.
-
Remove the acetone from the liquid fraction using a rotary evaporator to recover the olein fraction.
Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the determination of this compound purity in the solid fraction using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in dichloromethane. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a small amount of the dried solid fraction and dissolve it in dichloromethane to a known concentration. Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Dichloromethane (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 205 nm or ELSD.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the calibration curve. The purity is expressed as the percentage of this compound in the solid fraction.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to characterize the melting behavior of the fractionated this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried solid fraction into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
DSC Program:
-
Equilibrate the sample at 80°C for 10 minutes to erase any prior thermal history.
-
Cool the sample from 80°C to -20°C at a controlled rate (e.g., 5°C/min).
-
Hold the sample at -20°C for 10 minutes.
-
Heat the sample from -20°C to 80°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting profile will show endothermic peaks corresponding to the melting of different triglyceride components. The peak corresponding to the melting of this compound can be identified and its characteristics (onset temperature, peak temperature, and enthalpy of fusion) can be determined.
Mandatory Visualizations
Caption: Experimental workflow for this compound fractionation.
Caption: Logical flow of Response Surface Methodology.
Conclusion
Response Surface Methodology provides an efficient and effective approach to optimizing the solvent fractionation of this compound from palm stearin. By systematically varying key process parameters and modeling the resulting responses, researchers can identify the optimal conditions to achieve high purity and yield of this compound. The detailed protocols provided in this application note serve as a practical guide for scientists and professionals in the food and pharmaceutical industries to implement this methodology for the production of high-value structured lipids. The use of RSM not only enhances process understanding but also accelerates product development and improves process efficiency.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Optimisation of this compound-rich fractionation from palm stearin by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent fractionation | Cyberlipid [cyberlipid.gerli.com]
- 4. aocs.org [aocs.org]
- 5. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
Application Note: Quantitative Analysis of Fatty Acids from Tripalmitin via Acid Hydrolysis
[AN-001]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the acid-catalyzed hydrolysis of tripalmitin, a common triglyceride, for the subsequent quantitative analysis of its constituent fatty acid, palmitic acid. The protocol covers the hydrolysis procedure, derivatization of the liberated fatty acids to fatty acid methyl esters (FAMEs), and their analysis by gas chromatography-mass spectrometry (GC-MS). This method is crucial for researchers in various fields, including lipidomics, drug development, and quality control of fats and oils.
Introduction
This compound is a triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid. The quantitative analysis of fatty acids from triglycerides is a fundamental procedure in many research and industrial settings. Acid hydrolysis is a robust method to cleave the ester bonds of triglycerides, releasing the free fatty acids (FFAs). For gas chromatography (GC) analysis, these FFAs are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility. This application note presents a comprehensive workflow from this compound hydrolysis to the quantification of palmitic acid.
Experimental Overview
The overall workflow for the analysis of fatty acids from this compound involves three main stages:
-
Acid Hydrolysis: Cleavage of the ester bonds of this compound to yield glycerol and free palmitic acid.
-
Derivatization: Conversion of the free palmitic acid to its more volatile methyl ester (palmitic acid methyl ester or PAME).
-
GC-MS Analysis: Separation and quantification of the resulting PAME.
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for fatty acid analysis.
Quantitative Data Summary
The efficiency of the acid hydrolysis of this compound is dependent on several factors, including the acid catalyst, reaction temperature, and time. The following table summarizes various conditions reported in the literature for the hydrolysis and derivatization of triglycerides to yield FAMEs.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 0.5 N HCl in Methanol/Water | 1.2% (w/v) HCl in Methanol/Toluene | BF3 in Methanol (10%) |
| Temperature | 70°C[1] | 100°C[2] | 37°C[2] |
| Time | Up to 24 hours[1] | 1 - 1.5 hours[2] | 20 minutes[2] |
| Yield | >95% (for general lipids)[3] | >96% (for triglycerides)[2] | High, suitable for free fatty acids[4] |
| Notes | A milder condition suitable for a broader range of lipids. | A rapid and efficient method for triglycerides. | Primarily a derivatization reagent for already hydrolyzed fatty acids, but can also effect transesterification. |
Experimental Protocols
Protocol 1: Acid Hydrolysis of this compound
This protocol is adapted from methods utilizing hydrochloric acid for the hydrolysis of lipids.[1]
Materials:
-
This compound standard
-
0.5 N Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium chloride (NaCl) solution
-
Methyl tert-butyl ether (MTBE) or hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
VOA (Volatile Organic Analysis) vials with Teflon-lined caps
-
Heating block
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a VOA vial.
-
Dissolve the sample in a minimal amount of DCM and then evaporate the solvent under a gentle stream of nitrogen.
-
Add 5 mL of 0.5 N HCl solution to the vial.
-
Cap the vial tightly and place it in a heating block at 70°C for 4-24 hours. The optimal time may need to be determined empirically.
-
Allow the vial to cool to room temperature.
-
Add 5 mL of saturated NaCl solution and vortex thoroughly. This helps to partition the HCl into the aqueous phase.
-
Add 10 mL of MTBE or hexane to the vial and shake vigorously for 2 minutes to extract the liberated palmitic acid.
-
Allow the phases to separate. A centrifuge can be used to break up any emulsions.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction (steps 7-9) two more times with fresh aliquots of the extraction solvent.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
The resulting solution containing free palmitic acid is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted palmitic acid into its methyl ester for GC-MS analysis.[2][5]
Materials:
-
Extract from Protocol 4.1
-
Methanolic HCl (e.g., 2 M, prepared by carefully adding acetyl chloride to methanol) or 10% BF3 in methanol
-
Hexane
-
Deionized water
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Evaporate the solvent from the dried extract obtained in Protocol 4.1 under a stream of nitrogen.
-
Add 2 mL of methanolic HCl to the vial.
-
Cap the vial tightly and heat at 80°C for 20 minutes.[5]
-
Allow the reaction vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the vial for extraction of the FAMEs.[2]
-
Vortex the mixture thoroughly and allow the phases to separate.
-
The upper hexane layer, containing the palmitic acid methyl ester, can be directly analyzed by GC-MS.
Protocol 3: GC-MS Analysis of Palmitic Acid Methyl Ester
This protocol provides typical parameters for the GC-MS analysis of FAMEs.[4][5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar
-
Mass Spectrometer: Agilent 5973 or similar
-
Column: HP-INNOWAX capillary column (30 m x 0.32 mm, 0.25 µm) or equivalent polar column[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]
-
Injection Volume: 1 µL (splitless mode)[4]
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 5°C/min to 240°C
-
Hold: 5 min at 240°C[5]
-
-
MS Parameters:
Data Analysis and Quantification
The quantification of palmitic acid is achieved by comparing the peak area of the palmitic acid methyl ester in the sample to a calibration curve generated from standards of known concentrations. An internal standard (e.g., heptadecanoic acid) should be used to correct for variations in extraction and derivatization efficiency.
Signaling Pathways and Logical Relationships
The chemical transformation during the analysis follows a clear logical progression from the triglyceride to the analyte detected by the GC-MS.
Caption: Chemical transformations in the analysis.
Conclusion
This application note provides a detailed and robust methodology for the quantitative analysis of palmitic acid from this compound. The protocols for acid hydrolysis, derivatization, and GC-MS analysis are well-established and can be adapted for the analysis of fatty acids from other lipid sources. Careful execution of these steps, along with the use of appropriate standards, will ensure accurate and reproducible results for researchers in various scientific disciplines.
References
- 1. Acid Hydrolysis | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bce.au.dk [bce.au.dk]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Troubleshooting & Optimization
Navigating the Challenges of Tripalmitin Solubility: A Technical Guide
Technical Support Center: Overcoming Tripalmitin Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals, the poor aqueous solubility of this compound, a triglyceride of palmitic acid, presents a significant hurdle in experimental design and formulation development. This technical guide provides a comprehensive resource of troubleshooting strategies and frequently asked questions to effectively address and overcome these solubility challenges. By leveraging advanced formulation techniques, a stable and effective dispersion of this compound in aqueous buffers can be achieved for a wide range of applications, from in vitro assays to drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
This compound is a highly lipophilic and nonpolar molecule, making it practically insoluble in water and aqueous buffer systems.[1] Its long saturated fatty acid chains result in strong intermolecular van der Waals forces, leading to a stable, crystalline structure with a high melting point (around 66°C) that resists dissolution in polar solvents like water.
Q2: What are the primary methods to overcome the aqueous insolubility of this compound?
The most effective strategies involve creating stable colloidal dispersions of this compound in aqueous media. The two main approaches are:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where this compound forms a solid lipid core, stabilized by surfactants.[2][3]
-
Nanoemulsions: These are thermodynamically stable systems of oil (molten this compound), water, and surfactants that form nanosized droplets.[4][5]
Q3: What are the key formulation components for creating stable this compound dispersions?
A successful this compound formulation typically includes:
-
Solid Lipid: this compound serves as the core of the nanoparticle or the oil phase of the emulsion.
-
Surfactants (Emulsifiers): These are crucial for reducing the interfacial tension between the lipid and aqueous phases, preventing particle aggregation. Commonly used surfactants include Polysorbate 80 (Tween 80) and Poloxamer 188.[6][7]
-
Co-surfactants (Optional): These can further enhance the stability of the formulation.
-
Aqueous Phase: This is typically purified water or a buffer solution.
Troubleshooting Guide
Problem: My this compound dispersion is unstable and aggregates quickly.
-
Possible Cause: Insufficient surfactant concentration or an inappropriate surfactant.
-
Solution:
-
Increase the surfactant concentration. A general starting point is a lipid-to-surfactant ratio between 10:1 and 5:1.
-
Consider using a combination of surfactants, such as Tween 80 and Poloxamer 188, as this can improve stability.[6]
-
Ensure the chosen surfactant has an appropriate Hydrophilic-Lipophilic Balance (HLB) value for forming a stable oil-in-water dispersion.
-
Problem: The particle size of my this compound formulation is too large.
-
Possible Cause: Inefficient energy input during the homogenization process.
-
Solution:
-
For High-Pressure Homogenization: Increase the homogenization pressure (typically in the range of 500-1500 bar) and the number of homogenization cycles (usually 3-5 cycles).[2]
-
For Ultrasonication: Increase the sonication time and amplitude.
-
Ensure that the homogenization process is carried out at a temperature above the melting point of this compound ( >66°C) to ensure the lipid is in a molten state.
-
Problem: I am observing low drug encapsulation efficiency in my this compound SLNs.
-
Possible Cause: The drug may be partitioning into the aqueous phase during formulation. This is more common with hydrophilic drugs.
-
Solution:
-
For hydrophilic drugs, consider using the cold homogenization technique to minimize drug partitioning into the aqueous phase.[3][8]
-
Modify the drug to a more lipophilic form (prodrug) to increase its affinity for the lipid matrix.
-
Optimize the lipid concentration; a higher lipid content can sometimes improve encapsulation.
-
Data Presentation: Solubility and Formulation Parameters
The following tables summarize key quantitative data for this compound solubility and example formulation parameters for solid lipid nanoparticles.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Slightly Soluble | [1][9] |
| Chloroform | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Benzene | Soluble | [1] |
| n-Hexane | Slightly Soluble |
Table 2: Example Formulation Parameters for this compound Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference |
| Lipid Phase | ||
| This compound Concentration | 1% - 10% (w/v) | [10] |
| Aqueous Phase | ||
| Surfactant (Tween 80) | 0.5% - 2.5% (w/v) | [6] |
| Co-surfactant (Poloxamer 188) | 0.25% - 1% (w/v) | [6] |
| Processing Conditions | ||
| Homogenization Pressure | 500 - 1500 bar | [2] |
| Number of Cycles | 3 - 5 | [2] |
| Homogenization Temperature | 70 - 80°C | |
| Resulting Particle Characteristics | ||
| Particle Size | 100 - 300 nm | |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | -15 to -30 mV |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization (HPH)
This protocol is suitable for encapsulating lipophilic drugs.
Materials:
-
This compound
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Purified water or aqueous buffer
-
Lipophilic drug (optional)
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to 75-80°C.
-
If encapsulating a drug, dissolve the lipophilic drug in the molten this compound.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 1.5% w/v Tween 80) and co-surfactant (e.g., 0.75% w/v Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer set at the same temperature.
-
Homogenize at a pressure of 1000 bar for 5 cycles.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of this compound SLNs by Cold High-Pressure Homogenization (HPH)
This protocol is advantageous for thermolabile or hydrophilic drugs.
Materials:
-
This compound
-
Surfactant (e.g., Tween 80)
-
Purified water or aqueous buffer
-
Drug (thermolabile or hydrophilic)
Procedure:
-
Preparation of Drug-Lipid Mixture:
-
Melt the this compound at 75-80°C and dissolve or disperse the drug in the molten lipid.
-
Rapidly cool the mixture using liquid nitrogen or a dry ice/acetone bath to solidify the lipid and trap the drug.
-
-
Milling:
-
Grind the solidified lipid-drug mixture into microparticles using a mortar and pestle or a ball miller.
-
-
Dispersion:
-
Disperse the lipid microparticles in a cold (4°C) aqueous solution containing the surfactant (e.g., 2% w/v Tween 80).
-
-
High-Pressure Homogenization:
-
Homogenize the cold dispersion using a high-pressure homogenizer at a pressure of 1500 bar for 5 cycles, maintaining a low temperature throughout the process.[8]
-
-
Characterization:
-
Perform characterization as described in Protocol 1.
-
Visualizations
Caption: Workflow for this compound SLN Preparation.
Caption: Troubleshooting Logic for this compound Formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. japsonline.com [japsonline.com]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into Nanoemulsions: Their preparation, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. mdpi.com [mdpi.com]
Preventing Tripalmitin crystallization in stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of tripalmitin stock solutions, with a focus on preventing crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to crystallization?
A1: this compound is a triglyceride, a type of fat, composed of three palmitic acid molecules attached to a glycerol backbone.[1][2] Its long, saturated fatty acid chains allow for tight packing of molecules, leading to a relatively high melting point and a strong tendency to crystallize from solution, especially upon cooling or when the solvent concentration changes.[3]
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: this compound is readily soluble in nonpolar organic solvents. Chloroform is a commonly used solvent, with a reported solubility of 100 mg/mL.[4] Other suitable solvents include ether, benzene, and toluene.[1][2][5][6] It has limited solubility in more polar solvents like ethanol and is practically insoluble in water.[5][7]
Q3: What is the recommended storage procedure for this compound stock solutions to prevent crystallization?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[4][6][8] To minimize the risk of crystallization due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[7]
Q4: Can I use a this compound solution that has started to crystallize?
A4: It is not recommended to use a solution with visible crystals. Crystallization indicates that the concentration of the dissolved this compound is no longer accurate. The precipitated material should be redissolved by gentle warming and agitation before use to ensure a homogenous solution and accurate dosing.
Q5: How can I prepare a this compound solution for cell culture experiments?
A5: For cell-based assays, this compound is often complexed with a carrier protein like bovine serum albumin (BSA) to enhance its solubility and delivery to cells in aqueous culture media. A common method involves first dissolving this compound in an organic solvent like ethanol, and then adding this solution to a sterile BSA solution with vigorous vortexing.[9][10][11] The final solution should be sterile-filtered before adding to cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Crystals form in the stock solution upon cooling to room temperature. | The solution is supersaturated at room temperature. | 1. Gently warm the solution in a water bath to redissolve the crystals. 2. Consider preparing a more dilute stock solution. 3. For immediate use, dilute the warm, clear solution to the final working concentration before it cools. |
| The solution becomes cloudy or hazy during storage at -20°C. | Microcrystals are forming, which may not be visible to the naked eye. This can be initiated by slow cooling or slight temperature fluctuations. | 1. Before use, warm the solution and vortex thoroughly to ensure all material is redissolved. 2. Consider flash-freezing the aliquots in liquid nitrogen before transferring to -20°C to promote a more amorphous (non-crystalline) solid state. |
| Precipitation occurs when diluting the stock solution into an aqueous buffer or cell culture medium. | "Solvent shock" - the rapid change in solvent polarity causes the poorly water-soluble this compound to crash out of solution. | 1. Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion. 2. For cell culture, pre-complex the this compound with fatty acid-free BSA before adding it to the final medium. |
| Inconsistent experimental results using the same stock solution. | The concentration of the stock solution may be inconsistent due to incomplete dissolution or crystallization between uses. | 1. Always ensure the stock solution is completely clear and free of any visible precipitate before each use. If necessary, warm and vortex. 2. Use fresh aliquots for each experiment to avoid issues arising from repeated freeze-thaw cycles. |
Data Presentation
Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at 20-25°C (mg/mL) | Notes |
| Chloroform | ~100[4] | Good solubility, a common choice for stock solutions. |
| Toluene | Soluble[6] | Quantitative data not readily available. |
| Diethyl Ether | Soluble[1][2] | Quantitative data not readily available. |
| Benzene | Soluble[1][2][5] | Quantitative data not readily available. |
| Acetone | Sparingly Soluble[12] | Can be used for recrystallization.[13] |
| Ethanol | Sparingly Soluble[5][7] | Solubility is low, especially at room temperature. |
| Water | Insoluble[5][7] | This compound is highly hydrophobic. |
Note: Solubility is temperature-dependent. Heating will generally increase the solubility of this compound in most organic solvents.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution in Chloroform
Objective: To prepare a 10 mg/mL stock solution of this compound in chloroform.
Materials:
-
This compound (powder)
-
Chloroform (analytical grade)
-
Glass vial with a Teflon-lined cap
-
Analytical balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 10 mg of this compound powder and transfer it to a clean, dry glass vial.
-
Add 1 mL of chloroform to the vial.
-
Cap the vial tightly and vortex vigorously until the this compound is completely dissolved. The solution should be clear and colorless.
-
If dissolution is slow, gently warm the vial in a water bath (30-40°C) for a few minutes and vortex again. Do not overheat.
-
Once fully dissolved, the stock solution is ready for use or storage.
Protocol 2: Assessment of Stock Solution Stability by Visual Inspection
Objective: To visually assess the stability of a this compound stock solution upon storage.
Materials:
-
Prepared this compound stock solution
-
Microscope with a polarizing filter (optional)
Procedure:
-
After preparing the stock solution, visually inspect it against a dark background to ensure it is completely clear and free of any particulate matter.
-
For stored solutions (especially after a freeze-thaw cycle), allow the vial to come to room temperature.
-
Invert the vial several times and check for any visible crystals or cloudiness.
-
For a more sensitive detection of microcrystals, place a small drop of the solution on a microscope slide and observe under low power. Polarizing filters can enhance the visibility of crystalline structures.[14]
Visualizations
Caption: Workflow for Preparing a Stable this compound Stock Solution.
Caption: Troubleshooting Crystallization in this compound Solutions.
References
- 1. scribd.com [scribd.com]
- 2. webqc.org [webqc.org]
- 3. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Glyceryl tripalmitate = 99 555-44-2 [sigmaaldrich.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 555-44-2 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. This compound | 555-44-2 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing the separation of Tripalmitin from other triglycerides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of Tripalmitin (PPP) from other triglycerides.
General FAQs
Q1: What are the primary methods for separating this compound from other triglycerides?
A1: The most common and effective methods for isolating this compound include solvent fractionation (a type of crystallization), supercritical fluid extraction (SFE), and high-performance liquid chromatography (HPLC). The choice of method depends on the desired purity, yield, scale of separation, and the initial composition of the triglyceride mixture.
Q2: How do I choose the best separation method for my needs?
A2: The selection of a separation technique is guided by your experimental goals. For high-purity this compound required for analytical standards or specific formulations, HPLC is often preferred. For larger-scale production with good purity, solvent fractionation is a cost-effective option.[1] Supercritical fluid extraction offers a "green" alternative with high selectivity, avoiding the use of organic solvents.[2][3]
A logical workflow for selecting the appropriate method is outlined below.
References
Troubleshooting low yield in Tripalmitin extraction from palm stearin.
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of Tripalmitin (Tripalmitoyl-glycerol, PPP) from palm stearin.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for common issues, particularly low yield, during the this compound extraction process.
Issue 1: Low or No Crystal Formation After Cooling
Question: I have dissolved the palm stearin in the solvent and allowed it to cool, but I'm seeing very few or no crystals. What could be the problem?
Answer: This is a common issue that typically points to insufficient supersaturation of the solution. Here are several steps to troubleshoot this problem:
-
Excess Solvent: The most likely cause is the use of too much solvent. This keeps the this compound dissolved in the solution (the "mother liquor") even at lower temperatures.[1]
-
Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration of the palm stearin. Afterwards, allow the solution to cool again.[1]
-
-
Induce Nucleation: Sometimes, the crystallization process needs a "kick-start."
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. These microscopic scratches can serve as nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of previously isolated this compound crystals, add a single, tiny crystal to the solution. This "seed" will act as a template for new crystals to form upon.[2]
-
-
Slow Evaporation: Partially cover the flask and allow a small amount of solvent to evaporate slowly. This gradual increase in concentration can promote crystallization.
Issue 2: The Extracted Product is an Oil or Gummy Solid, Not Crystalline
Question: After cooling, my product has "oiled out" and formed liquid droplets or a sticky precipitate instead of distinct crystals. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a very high concentration or the presence of impurities.[2]
-
Solution Concentration is Too High: The solution might be too concentrated, causing the this compound to come out of solution too rapidly.
-
Solution: Reheat the mixture to redissolve the oily substance and add a small amount of additional solvent. Then, allow it to cool more slowly.[2]
-
-
Presence of Impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step for the palm stearin if it is of low purity.
-
Issue 3: The Final Yield of this compound is Very Low
Question: I have successfully obtained crystals, but the final weight is much lower than expected. What are the potential causes for this low yield?
Answer: A low yield can be attributed to several factors throughout the extraction and purification process.
-
Excessive Solvent: As mentioned in Issue 1, using too much solvent is a primary reason for low yield, as a significant portion of the product remains in the mother liquor.[1]
-
Premature Filtration: Filtering the crystals before the crystallization process is complete will result in a loss of product.
-
Solution: Ensure the solution has been allowed to cool and crystallize for a sufficient amount of time. For maximal yield, cooling in an ice bath after the initial cooling to room temperature is recommended.[2]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving this compound, even at low temperatures.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[2]
-
-
Inherent Composition of Palm Stearin: The initial concentration of this compound in your palm stearin sample will dictate the maximum possible yield. Palm stearin is a mixture of triglycerides, not pure this compound.[3] A typical soft palm stearin might have a palmitic acid content of around 50%, while harder stearins can have a this compound content of up to 60%.[3] One analysis showed a specific palm stearin to contain approximately 20.61% this compound.[4]
Data Presentation
Table 1: Typical Triglyceride Composition of Palm Stearin
| Triglyceride | Abbreviation | Percentage (%) |
| 1,2-dipalmitoyl-3-oleoyl-glycerol | POP | 31.06 |
| Tripalmitoyl-glycerol | PPP | 20.61 |
| 1-palmitoyl-2,3-dioleoyl-glycerol | POO | 15.81 |
Source: Data adapted from a study on the physicochemical properties of palm stearin.[4] Note that the exact composition can vary.
Table 2: Influence of Process Parameters on this compound Purity and Content in Acetone Fractionation
| Parameter | Effect on Purity | Effect on Content (Yield) |
| Fractionation Temperature | Positive Correlation | Negative Correlation |
| Acetone-to-Stearin Ratio | Positive Correlation | Negative Correlation |
Source: This table summarizes findings from a study optimizing this compound-rich fractionation.[5] This highlights the trade-off between obtaining a high purity product and achieving a high yield.
Experimental Protocols
1. Solvent Extraction and Crystallization of this compound from Palm Stearin (Acetone Fractionation)
This protocol is a generalized procedure based on common laboratory practices for solvent fractionation.
-
Dissolution:
-
In a suitable flask, combine the palm stearin with acetone. A common starting ratio is 1:5 (w/v) (e.g., 10g of palm stearin to 50mL of acetone).
-
Gently warm the mixture to approximately 50°C while stirring until the palm stearin is completely dissolved.[6]
-
-
Crystallization:
-
Slowly cool the solution to the desired crystallization temperature (e.g., 30°C) with gentle agitation.[7] A slower cooling rate generally promotes the formation of more stable and purer crystals.[8]
-
Maintain the temperature and gentle agitation for a set period (e.g., 3 hours) to allow for complete crystallization.
-
-
Isolation:
-
Separate the crystallized solid fraction from the liquid olein fraction via vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Gently wash the collected crystals with a small volume of ice-cold acetone to remove any remaining olein fraction.
-
-
Drying:
-
Dry the purified this compound-rich crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
2. Supercritical Fluid Extraction (SFE) of this compound with Carbon Dioxide (CO2)
This protocol outlines the general steps for SFE, a cleaner alternative to solvent extraction.[9]
-
Sample Preparation:
-
Grind or flake the palm stearin to increase the surface area for efficient extraction.
-
Load the prepared sample into the extraction vessel of the SFE apparatus.
-
-
Extraction Parameters:
-
Extraction Process:
-
Pump supercritical CO2 through the extraction vessel. The CO2 acts as a solvent, dissolving the triglycerides.
-
-
Fractionation:
-
The extract-laden CO2 is then passed into a separator (or a series of separators) where the pressure and/or temperature are changed. This causes the solubility of the triglycerides to decrease, and they precipitate out of the CO2.
-
By carefully controlling the conditions in the separators, different fractions of the palm stearin can be collected. The less soluble, higher molecular weight triglycerides like this compound will precipitate first.
-
-
Collection:
-
Collect the fractionated product from the separator. The CO2 can be recycled back into the system.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound extraction.
Caption: Key factors influencing this compound extraction yield and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Palm stearin - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Optimisation of this compound-rich fractionation from palm stearin by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0081881B1 - A process for the solvent fractionation of palm oil stearines and products obtained with said process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ukm.my [ukm.my]
Technical Support Center: Improving the Stability of Tripalmitin-Containing Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals working with tripalmitin-containing emulsions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems you may encounter with your this compound emulsions.
Q1: My this compound emulsion is showing signs of creaming (a fatty layer on top). What is causing this and how can I fix it?
A1: Creaming is the upward movement of dispersed droplets due to a density difference between the oil and water phases. While it is a reversible process, it can be a precursor to more serious instability like coalescence.[1][2][3]
Troubleshooting Steps:
-
Reduce Droplet Size: Smaller droplets are less affected by gravity.[3][4] Employing high-energy homogenization methods can significantly reduce particle size.
-
Increase Continuous Phase Viscosity: A more viscous continuous phase will slow the movement of the this compound droplets.[3][4][5] Consider adding thickeners or stabilizers like gums (e.g., xanthan gum) or polymers to the aqueous phase.[3][6]
-
Optimize Phase Ratio: An excessively high ratio of the dispersed phase (this compound) to the continuous phase can lead to instability. Try adjusting the oil-to-water ratio.[1]
Q2: I'm observing flocculation (clumping of droplets) in my emulsion. What are the likely causes and solutions?
A2: Flocculation occurs when droplets aggregate without merging. This can be a reversible process but often leads to creaming and coalescence.[1][2][7]
Troubleshooting Steps:
-
Optimize Emulsifier Concentration: Insufficient emulsifier may not adequately cover the surface of the oil droplets, leading to aggregation.[6] Conversely, an excessively high concentration can also sometimes lead to instability.[8]
-
Enhance Electrostatic Repulsion: For emulsions stabilized by ionic surfactants, ensure the pH of the aqueous phase is optimized to maintain a sufficient surface charge (zeta potential) on the droplets, which creates repulsive forces that prevent aggregation.[4]
-
Introduce Steric Hindrance: Using polymeric surfactants or a combination of emulsifiers can create a physical barrier around the droplets that prevents them from getting too close to each other.[6][9]
Q3: My emulsion is experiencing coalescence, where droplets are merging and the emulsion is breaking. How can I prevent this irreversible process?
A3: Coalescence is the merging of droplets, leading to a complete and irreversible separation of the oil and water phases.[1][2]
Troubleshooting Steps:
-
Select the Right Emulsifier: The choice of emulsifier is critical. Ensure it has the appropriate Hydrophile-Lipophile Balance (HLB) for an oil-in-water (O/W) or water-in-oil (W/O) emulsion. Using a combination of emulsifiers can often create a more robust interfacial film.[6]
-
Ensure Sufficient Emulsifier Amount: There must be enough emulsifier to cover the entire surface area of the dispersed droplets.[1]
-
Strengthen the Interfacial Film: Co-emulsifiers, such as fatty alcohols, can be added to improve the packing of emulsifier molecules at the oil-water interface, creating a stronger barrier against coalescence.[6]
-
Control Temperature: High temperatures can increase the kinetic energy of droplets and decrease the viscosity of the continuous phase, both of which can accelerate coalescence.[4] Store emulsions at a controlled temperature.
Q4: How does homogenization pressure and duration affect the stability of my this compound emulsion?
A4: Homogenization is a critical step in creating stable emulsions by reducing droplet size. Both pressure and duration play significant roles.
-
Homogenization Pressure: Increasing homogenization pressure generally leads to a smaller average droplet size, which enhances stability.[10] However, excessively high pressures can sometimes lead to an increase in droplet size due to over-processing.[11]
-
Homogenization Time: Longer homogenization times can lead to a reduction in droplet size and improved homogeneity.[12] However, similar to pressure, excessive homogenization time can potentially have negative effects.
It is crucial to optimize both pressure and duration for your specific formulation.
Q5: What is the role of Zeta Potential in emulsion stability and what values should I aim for?
A5: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets.[13][14] This charge creates a repulsive force between droplets, preventing them from aggregating and coalescing.[13] For electrostatically stabilized emulsions, a higher absolute zeta potential value is indicative of greater stability. Generally, a zeta potential above +/- 30 mV is considered to indicate good stability.[15]
Data Presentation
The following tables summarize quantitative data on factors influencing the stability of this compound emulsions.
Table 1: Effect of Tween 20 Concentration on this compound Particle Size
| Tween 20 Concentration (%) | Average Particle Size |
| 1 | ~25 µm |
| 2 | Not specified, but gelation observed |
| 4 | ~150 nm |
| 5 | ~150 nm |
Data synthesized from literature.
Table 2: Influence of Homogenization Pressure on Emulsion Droplet Size
| Homogenization Pressure | Droplet Size | Stability |
| 0 MPa (High-speed homogenization) | Larger | Less stable |
| 40 MPa | Reduced compared to high-speed homogenization | More stable |
| 80 MPa | Significantly decreased | High stability |
| 120 MPa | Increased compared to 80 MPa | Reduced stability |
Data indicates a general trend and optimal pressure may vary.
Experimental Protocols
Protocol 1: Preparation of this compound-in-Water Emulsion by High-Pressure Melt Homogenization
This protocol describes a common method for preparing this compound emulsions.
Materials:
-
This compound
-
Emulsifier (e.g., Lecithin, Tween 20)
-
Co-stabilizer (optional, e.g., sodium glycocholate)
-
Purified water
Procedure:
-
Preparation of Phases:
-
Heat the purified water (aqueous phase) to a temperature above the melting point of this compound (typically >65°C).
-
Dissolve the emulsifier and any co-stabilizers in the heated aqueous phase.
-
Melt the this compound (lipid phase) separately at the same temperature.
-
-
Pre-emulsification:
-
Add the molten lipid phase to the hot aqueous phase while stirring with a high-speed stirrer for a few minutes to create a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion at a set pressure (e.g., 80 MPa) for a specific number of cycles (e.g., 3-5 cycles).
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature. Upon cooling, the this compound droplets will crystallize, forming solid lipid nanoparticles.[16]
-
Protocol 2: Characterization of Emulsion Stability
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the emulsion with purified water to a suitable concentration for DLS analysis.
-
Measure the particle size distribution and PDI at a controlled temperature (e.g., 25°C).
-
Repeat measurements at different time points during storage to monitor changes in droplet size, which can indicate instability.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering.
-
Procedure:
-
Dilute the emulsion sample appropriately with a suitable medium (often the original continuous phase or a solution of similar ionic strength).
-
Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.
-
Monitor zeta potential over time to assess changes in surface charge and predict potential instability.[13]
-
Visualizations
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. colloidal-dynamics.com [colloidal-dynamics.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Best practices for storing and handling pure Tripalmitin.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling pure tripalmitin, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Storage and Handling of Pure this compound
Proper storage and handling of pure this compound are crucial to maintain its integrity and ensure the reliability of experimental results.
Storage Recommendations: For optimal stability, pure this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is recommended to store it at -20°C for long-term storage.[2][3] For shorter periods, storage at 2-8°C is acceptable. Protect the compound from light to prevent potential photodegradation.
Handling Precautions: When handling pure this compound, it is advised to use adequate ventilation to minimize dust generation and accumulation.[4] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[4] Avoid direct contact with the skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.[4]
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its effective use in various applications.
| Property | Value | References |
| Molecular Formula | C₅₁H₉₈O₆ | [5] |
| Molecular Weight | 807.33 g/mol | [5] |
| Appearance | White, crystalline powder | [5] |
| Melting Point | 65-68 °C | [5] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Organic Solvents | Soluble in chloroform, toluene, and diethyl ether. | [2] |
Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below.
Protocol 1: Preparation of a this compound Stock Solution in Chloroform
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in chloroform.
Materials:
-
Pure this compound powder
-
Chloroform (analytical grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh 10 mg of pure this compound powder using an analytical balance.
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add a small amount of chloroform to the flask to dissolve the this compound. Gentle warming in a water bath (not exceeding 60°C) can aid dissolution.
-
Once dissolved, add chloroform to the flask up to the 10 mL mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to a glass vial with a PTFE-lined cap for storage.
-
Store the stock solution at -20°C, protected from light. A tightly stoppered stock solution in chloroform is stable for several months when stored in the dark.[6]
Protocol 2: Preparation of this compound-Containing Media for Cell Culture
This protocol describes a general method for preparing cell culture media containing this compound, often complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Sterile filters (0.22 µm)
-
Water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol. Heating to 70°C may be necessary to dissolve the this compound.
-
In a separate sterile container, prepare a solution of fatty acid-free BSA in the cell culture medium (e.g., 10% w/v).
-
Warm both the this compound stock solution and the BSA solution to 37-55°C in a water bath.
-
While vortexing the BSA solution, slowly add the this compound stock solution dropwise. The molar ratio of this compound to BSA is critical and should be optimized for your specific cell type and experiment.
-
Continue to stir the mixture at 37°C for at least one hour to allow for complexation.
-
Sterile-filter the final this compound-BSA complex solution using a 0.22 µm filter before adding it to your cell cultures.[7]
-
Always prepare a vehicle control containing the same concentration of the solvent and BSA without this compound.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of pure this compound in a question-and-answer format.
Issue 1: this compound powder is difficult to weigh accurately due to static.
-
Possible Cause: The fine, crystalline nature of this compound powder can lead to static electricity, making it difficult to handle and weigh precisely.
-
Solution: Use an anti-static weighing dish or an ionizer to reduce static charge. Handle the powder in a low-humidity environment if possible.
Issue 2: Precipitate forms when preparing a this compound solution.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent at a given temperature. The solvent may not be pure, or the solution may have cooled too quickly.
-
Solution:
-
Try preparing a more dilute solution.
-
Gently warm the solution in a water bath to aid dissolution.
-
Ensure you are using a high-purity solvent.
-
Allow the solution to cool to room temperature slowly.
-
For aqueous solutions, ensure proper complexation with a carrier like BSA.
-
Issue 3: Inconsistent results in cell culture experiments.
-
Possible Cause:
-
Incomplete dissolution or precipitation of this compound in the culture medium.
-
Degradation of the this compound stock solution.
-
Variability in the this compound-BSA complex formation.
-
-
Solution:
-
Visually inspect the medium for any precipitate before adding it to the cells.
-
Prepare fresh this compound-BSA complexes for each experiment.[8]
-
Ensure the molar ratio of this compound to BSA is consistent between experiments.
-
Always include appropriate vehicle controls.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving pure this compound? A1: Chloroform, toluene, and diethyl ether are excellent solvents for dissolving this compound.[2] For biological experiments, ethanol or DMSO are often used to prepare stock solutions that are then diluted into aqueous media, typically containing a carrier protein like BSA.
Q2: Can I autoclave a solution containing this compound? A2: It is generally not recommended to autoclave solutions containing this compound. The high temperatures can lead to hydrolysis and degradation of the triglyceride. Sterile filtration is the preferred method for sterilizing this compound-containing solutions for cell culture.
Q3: How can I confirm the purity of my this compound sample? A3: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[6] Thin-layer chromatography (TLC) can also provide a qualitative assessment of purity.[6]
Q4: What are the primary safety concerns when working with pure this compound? A4: Pure this compound is generally considered to be of low toxicity.[9] However, as with any chemical, it is important to avoid inhalation of the powder and contact with skin and eyes.[4] In case of fire, carbon monoxide and carbon dioxide may be produced.[4]
Visualizations
Logical Workflow for Handling and Preparing this compound Solutions
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 三棕榈酸甘油酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to avoid degradation of Tripalmitin during sample preparation.
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Tripalmitin during sample preparation, ensuring the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it susceptible to degradation?
This compound is a triglyceride, which is an ester derived from three molecules of palmitic acid and one molecule of glycerol. As an ester, it is chemically susceptible to degradation through several pathways, primarily:
-
Hydrolysis: The ester bonds can be broken by water, especially under acidic or basic conditions, yielding palmitic acid and glycerol. The minimum rate of hydrolysis occurs in a pH range of 4-6.[1]
-
Oxidation: The hydrocarbon chains can undergo oxidation, a process that is accelerated by exposure to air (oxygen), light, and the presence of metal catalysts.[1]
-
Thermal Degradation: While stable at room temperature, this compound will decompose at its boiling point of 315°C.[1] Prolonged exposure to even moderately high temperatures can increase the rate of other degradation pathways.
Q2: What are the ideal storage conditions for this compound?
To maintain its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] For long-term storage, refrigeration is recommended, with temperatures below 4°C (39°F) or as low as -20°C being optimal.[5][2][4] It is also crucial to protect it from strong oxidizing agents.[3][6]
Q3: What are the best practices for handling this compound in the lab?
When handling this compound, which is a white crystalline powder, it is important to minimize dust generation and accumulation.[2][6] Use with adequate ventilation, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3] For transport, this compound is not regulated as a hazardous material.[2][3]
Q4: Which solvents should be used to dissolve this compound?
This compound is insoluble in water.[7] It is soluble in organic solvents such as ethanol, diethyl ether, benzene, and chloroform.[7] When preparing solutions, ensure the chosen solvent is pure and, if possible, degassed to remove dissolved oxygen, which can contribute to oxidation.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Prevention |
| Unexpected peaks in HPLC/GC analysis (e.g., free fatty acids). | Hydrolysis. The sample may have been exposed to water in a non-neutral pH environment. | • Ensure all solvents are anhydrous.• Use buffers within the stable pH 4-6 range if an aqueous phase is necessary.[1]• Prepare samples fresh and analyze them promptly. |
| Broad or shifted melting point of the isolated sample. | Impurities or Partial Degradation. The presence of degradation products (like free fatty acids) or residual solvent can alter the melting point. | • Repurify the sample using an appropriate technique like recrystallization or column chromatography.• Verify the purity using analytical methods like HPLC before proceeding.• Ensure the sample is completely dry and free of solvent. |
| Low sample recovery after extraction or purification. | Thermal Degradation or Oxidation. Excessive heat during solvent evaporation or prolonged exposure to air can lead to sample loss. | • Use a rotary evaporator at low temperatures or a nitrogen stream for solvent removal.• If possible, conduct sample preparation steps under an inert atmosphere (e.g., nitrogen or argon).• Add an antioxidant like BHT (Butylated hydroxytoluene) in trace amounts if compatible with downstream analysis. |
| Smearing or aggregation in gel-based assays. | Incomplete Solubilization or Aggregation. this compound has low solubility in aqueous buffers used for techniques like SDS-PAGE. | • Ensure complete dissolution in an appropriate organic solvent before introducing it to an aqueous system.• Mild heating can aid dissolution, but do not exceed the melting point for extended periods to avoid degradation.[8] |
Quantitative Stability Data
The following table summarizes key physical and chemical properties of this compound relevant to its stability.
| Property | Value |
| Appearance | White crystalline powder[1] |
| Melting Point | 44.7–67.4 °C (Varies by polymorphic form; the β-form is most stable at 66.4 °C)[1] |
| Boiling Point | 315 °C (599 °F) with decomposition[1] |
| Optimal pH for Stability | 4 - 6[1] |
| Recommended Storage Temperature | Refrigerated, below 4°C (39°F)[2] or at -20°C[4] |
| Incompatible Materials | Strong oxidizing agents[3][6] |
Experimental Protocols
Protocol 1: Standard Handling and Weighing of this compound
-
Bring the this compound container from cold storage to room temperature before opening to prevent water condensation.
-
Conduct all handling in a well-ventilated area or a fume hood.[3]
-
Use clean, dry spatulas and glassware to avoid contamination.
-
Weigh the required amount of this compound powder in a suitable container. Minimize the time the stock container is open.
-
Tightly reseal the stock container and return it to the recommended storage conditions immediately.[2]
Protocol 2: General Protocol for Solvent-Based Extraction
This is a generalized protocol; specific volumes and times should be optimized for your sample matrix.
-
Homogenization: Homogenize the sample tissue or material in a suitable buffer, keeping it on ice to minimize enzymatic degradation.
-
Solvent Addition: Add a 2:1 mixture of chloroform:methanol (or another suitable solvent system) to the homogenate.
-
Extraction: Agitate the mixture vigorously for 15-20 minutes. For temperature-sensitive samples, this can be done at 4°C.
-
Phase Separation: Add water or a saline solution to the mixture to induce phase separation. Centrifuge at a low speed to pellet any solid material and clearly separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic layer (containing the lipids, including this compound) using a glass pipette.
-
Drying: Dry the collected organic phase over anhydrous sodium sulfate to remove residual water.
-
Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for analysis. If not for immediate use, store the extract under an inert atmosphere at -20°C or lower.
Visual Guides
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow with critical points to prevent degradation.
References
- 1. webqc.org [webqc.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Glycerol tripalmitate | 555-44-2 | FG11067 | Biosynth [biosynth.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Tripalmitin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Tripalmitin in oral formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in the oral delivery of this compound stem from its high lipophilicity and poor aqueous solubility.[1][2][3] These characteristics lead to low and variable absorption from the gastrointestinal (GI) tract.[2][3] Furthermore, as a triglyceride, this compound undergoes enzymatic degradation by lipases in the GI tract, which can affect its absorption pathway.[4][5][6] The crystalline nature of solid lipids like this compound can also lead to issues such as drug expulsion from formulations during storage.[7][8]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Lipid-based formulations are the most effective strategies for improving the oral bioavailability of highly lipophilic compounds like this compound.[1][2] Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids like this compound, offering advantages such as controlled release and protection of the encapsulated compound.[7][9][10]
-
Nanostructured Lipid Carriers (NLCs): An improved version of SLNs, NLCs are composed of a blend of solid and liquid lipids.[8][10][11][12] This creates a less-ordered lipid matrix, which can increase drug loading capacity and reduce drug expulsion during storage.[8][10][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract.[1][13][14] This increases the surface area for absorption and maintains the drug in a solubilized state.[1]
Q3: How do SLNs and NLCs improve the bioavailability of this compound?
A3: SLNs and NLCs enhance the bioavailability of this compound through several mechanisms:
-
Increased Surface Area: The small particle size of these nanoparticles provides a large surface area for enzymatic digestion and subsequent absorption.
-
Enhanced lymphatic transport: Lipid nanoparticles can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver, which can significantly increase the systemic bioavailability of the encapsulated drug.[1]
-
Protection from Degradation: The solid matrix of SLNs and NLCs can protect the encapsulated drug from chemical and enzymatic degradation in the GI tract.
-
Improved Permeability: These formulations can interact with the intestinal mucosa, leading to enhanced permeability of the encapsulated compound.
Q4: What is the role of an in vitro lipolysis model in the development of this compound formulations?
A4: An in vitro lipolysis model simulates the digestion of lipid-based formulations in the gastrointestinal tract.[15][16][17] This is a crucial tool for:
-
Assessing Formulation Performance: It helps to understand how a formulation will behave in vivo by evaluating the extent and rate of lipid digestion and the subsequent solubilization of the drug.[16][17]
-
Discriminating Between Formulations: It allows for the comparison of different formulations to select the one with the best potential for in vivo performance.[16]
-
Predicting in vivo Bioavailability: The data from in vitro lipolysis can be used to predict the in vivo bioavailability of the drug, reducing the need for extensive animal studies.
Q5: How is the intestinal permeability of this compound nanoparticles evaluated?
A5: The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs and nanoparticles.[18][19][20][21] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and resemble the epithelial lining of the small intestine.[18][19][21] This assay measures the transport of the nanoparticles across the cell monolayer, providing an apparent permeability coefficient (Papp) that indicates the potential for in vivo absorption.[18][19]
Troubleshooting Guides
Formulation and Characterization of this compound Nanoparticles
| Problem | Potential Cause | Troubleshooting Steps |
| Large particle size or high Polydispersity Index (PDI) | Inefficient homogenization/sonication; Inappropriate surfactant concentration; Aggregation of nanoparticles. | Optimize homogenization speed/time or sonication parameters. Adjust the concentration of the surfactant; a higher concentration may be needed for better stabilization.[22] Use a combination of surfactants. |
| Low entrapment efficiency | Poor solubility of the active pharmaceutical ingredient (API) in the lipid melt; API leakage during nanoparticle solidification; Use of a highly ordered crystalline lipid like pure this compound.[7] | Select a lipid in which the API has higher solubility. Cool the nanoemulsion rapidly to trap the API inside the lipid matrix. For NLCs, incorporate a liquid lipid to create a less ordered matrix.[8][12] |
| Particle aggregation and instability during storage | Insufficient surfactant coverage on the nanoparticle surface; Polymorphic transitions of the lipid matrix from a less stable to a more stable form, leading to drug expulsion.[7] | Increase the surfactant concentration to ensure complete surface coverage.[22] Store the nanoparticle dispersion at a suitable temperature to minimize polymorphic transitions. For NLCs, the presence of liquid lipid helps to reduce crystallinity and improve stability.[8][12] |
In Vitro Lipolysis Assay
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or slow lipolysis | Inactive lipase enzyme; Incorrect pH or temperature of the digestion medium; Presence of inhibitory substances in the formulation. | Ensure the lipase (e.g., pancreatin) is active and used at the correct concentration. Verify and maintain the pH (typically 6.5-7.5) and temperature (37°C) of the lipolysis medium.[15][23] Check if any formulation excipients are known to inhibit lipase activity. |
| Drug precipitation during lipolysis | The formulation fails to maintain the drug in a solubilized state as the lipid carrier is digested. The solubilization capacity of the mixed micelles formed during digestion is exceeded. | Re-evaluate the formulation composition. Increasing the surfactant-to-oil ratio in SEDDS can improve solubilization.[1] For SLNs/NLCs, the choice of surfactant can influence the stability of the drug in the aqueous phase post-lipolysis. |
| High variability in results | Inconsistent sampling technique; Inhomogeneous dispersion of the formulation in the digestion medium; Fluctuations in pH or temperature. | Ensure consistent and accurate sampling at each time point. Use a standardized method for dispersing the formulation in the medium.[17] Use a pH-stat apparatus to maintain a constant pH.[15] |
Caco-2 Cell Permeability Assay
| Problem | Potential Cause | Troubleshooting Steps |
| Low transepithelial electrical resistance (TEER) values | Incomplete formation of the Caco-2 cell monolayer; Cell toxicity caused by the formulation. | Ensure cells are cultured for a sufficient duration (typically 21 days) to form a confluent monolayer with tight junctions.[20][21] Perform a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration of your formulation.[18] |
| High apparent permeability (Papp) of a paracellular marker (e.g., Lucifer Yellow) | Compromised integrity of the cell monolayer. | Discard the cell monolayer and re-culture. Ensure proper handling of the Transwell inserts to avoid damaging the cell layer. |
| Low or no detectable transport of nanoparticles | Nanoparticles are too large to be transported across the cell monolayer; The formulation is not stable in the cell culture medium. | Optimize the formulation to achieve a smaller particle size. Evaluate the stability of the nanoparticles in the cell culture medium before conducting the permeability assay. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic drug.
-
Heat the this compound to 5-10°C above its melting point (approximately 70-75°C) with continuous stirring until a clear lipid melt is obtained.[24]
-
Disperse the drug in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve a suitable surfactant (e.g., Tween 80, Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Particle Size Reduction:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) to obtain a nanoemulsion.[24]
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 2: In Vitro Lipolysis Assay
-
Preparation of Digestion Medium:
-
Lipolysis Procedure:
-
Set up a thermostated reaction vessel at 37°C with continuous agitation.[15]
-
Use a pH-stat to maintain the pH of the medium at the desired level (e.g., 7.5) by titrating with a NaOH solution.[15]
-
Disperse the this compound formulation in the digestion medium.
-
Initiate lipolysis by adding a pancreatin solution.[25]
-
-
Sampling and Analysis:
-
Collect samples at predetermined time points.
-
Immediately inhibit lipase activity in the samples (e.g., by adding a lipase inhibitor or by rapid cooling).
-
Separate the different phases (aqueous, oily, and pellet) by ultracentrifugation.
-
Quantify the concentration of the drug and the liberated fatty acids in each phase using a validated analytical method (e.g., HPLC, GC-MS).[15][26]
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed monolayer.
-
-
Permeability Study:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the this compound nanoparticle formulation (at a non-toxic concentration) to the apical (donor) compartment.
-
At predetermined time points, collect samples from the basolateral (receiver) compartment.
-
To study efflux, add the formulation to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the transported nanoparticles or the encapsulated drug in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).[27]
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Type | Typical Particle Size (nm) | Drug Loading Capacity | Potential Bioavailability Enhancement | Key Advantages | Key Disadvantages |
| This compound Suspension | > 1000 | N/A | Low | Simple to prepare | Poor and variable absorption |
| Solid Lipid Nanoparticles (SLNs) | 50 - 500 | Low to moderate | Moderate to High | Good stability, controlled release | Potential for drug expulsion during storage[8] |
| Nanostructured Lipid Carriers (NLCs) | 50 - 500 | Moderate to High | High | High drug loading, reduced drug expulsion, good stability[8][10][11][12] | More complex formulation |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | < 250 (emulsion droplet size) | High | High | Spontaneous emulsification, good for highly lipophilic drugs[1][13][14] | Requires high surfactant concentration, potential for GI irritation |
Visualizations
Caption: Experimental workflow for developing and evaluating this compound oral formulations.
Caption: Simplified pathway of this compound digestion and absorption.
References
- 1. mdpi.com [mdpi.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 18. mdpi.com [mdpi.com]
- 19. enamine.net [enamine.net]
- 20. mdpi.com [mdpi.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Effect of Surfactant Surface Coverage on Formation of Solid Lipid Nanoparticles (SLN): Institut für Lebensmittelwissenschaft und Biotechnologie (ILB) [ilb.uni-hohenheim.de]
- 23. research-portal.uu.nl [research-portal.uu.nl]
- 24. japsonline.com [japsonline.com]
- 25. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems | MDPI [mdpi.com]
- 26. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the microscopic visualization of intracellular Tripalmitin.
Welcome to the technical support center for the microscopic visualization of intracellular tripalmitin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in visualizing intracellular this compound?
The primary challenges in visualizing intracellular this compound, which is stored in lipid droplets (LDs), revolve around preserving the delicate structure of these organelles during sample preparation and achieving specific and bright staining with minimal background. Key difficulties include:
-
Fixation and Permeabilization: Standard protocols can disrupt LD morphology or extract lipids. The choice of fixative and detergent is critical, as some detergents can solubilize LD-associated proteins.[1][2]
-
Fluorescent Probe Selection: Many traditional lipid dyes lack specificity, have broad emission spectra causing channel cross-talk, or are prone to photobleaching.[3][4]
-
Live-Cell Imaging: Maintaining cell viability while acquiring images over time is challenging due to phototoxicity and photobleaching.[5][6][7]
-
Quantitative Analysis: Accurately quantifying the size, number, and distribution of lipid droplets requires sophisticated imaging and analysis techniques.[8][9]
Q2: Which fluorescent probes are best for staining this compound-containing lipid droplets?
The choice of fluorescent probe depends on the specific experimental requirements, such as live- or fixed-cell imaging and the need for multicolor staining.
-
Nile Red: A commonly used dye that is fluorogenic in hydrophobic environments. However, it can stain other cellular membranes and has a broad emission spectrum, which can be problematic for multicolor imaging.[3][4]
-
BODIPY 493/503: Offers bright green fluorescence and is more selective for neutral lipids than Nile Red.[3][10] However, it can produce background signal and has limited photostability.[3]
-
Lipi-Probes (Lipi-Blue, Lipi-Green, Lipi-Red): These are newer generation probes designed for high specificity to lipid droplets with low background fluorescence, making them suitable for long-term live-cell imaging and multicolor staining.[4]
-
Oil Red O and Sudan Dyes: These are traditional dyes used for bright-field microscopy but can also be used for fluorescence. Their poor solubility often requires the use of alcohols for staining, which can disrupt lipid droplet structure.[3]
Q3: What are the key considerations for live-cell imaging of this compound?
Live-cell imaging of dynamic processes involving this compound-rich lipid droplets requires careful optimization to minimize artifacts and maintain cell health.
-
Minimize Phototoxicity: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[5][6] Consider using less damaging imaging modalities like spinning disk confocal or two-photon microscopy.[11]
-
Maintain Environmental Control: Use an onstage incubator to control temperature, humidity, and CO2 levels to ensure cell viability during long-term imaging experiments.[5]
-
Reduce Photobleaching: Use mounting media with antifade reagents and store samples in the dark.[12]
-
Focus Stability: Use autofocus systems to correct for focal drift during long time-lapse experiments.[5]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inappropriate Fixation/Permeabilization | Formaldehyde fixation followed by Triton X-100 can be too harsh for some lipid droplet proteins.[13][1][2] Try a milder permeabilizing agent like digitonin or saponin.[13][1][2] Paraformaldehyde is often a good choice for preserving lipid droplet structure.[14] |
| Low Probe Concentration | Increase the concentration of the fluorescent probe. Perform a titration to find the optimal concentration.[12] |
| Probe Photobleaching | Minimize exposure to the excitation light. Use an antifade mounting medium.[12] Image samples shortly after staining.[15] |
| Incorrect Filter Sets | Ensure the microscope's excitation and emission filters are appropriate for the chosen fluorescent probe.[12][15] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Probe Specificity | Nile Red is known to stain other lipid-rich structures.[3][4] Consider using a more specific probe like BODIPY 493/503 or the Lipi-Probes.[3][4] |
| Probe Aggregation | Ensure the fluorescent probe is fully dissolved in the staining solution. Aggregates can lead to punctate background staining. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound probe. |
| Autofluorescence | Some cells have endogenous fluorophores. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or select probes in a spectral region with low autofluorescence.[15] |
Problem 3: Altered Lipid Droplet Morphology
| Possible Cause | Troubleshooting Step |
| Harsh Fixation | Cold methanol or acetone fixation can extract lipids and cause lipid droplets to fuse or collapse. Paraformaldehyde fixation is generally preferred for preserving lipid droplet morphology.[14] |
| Detergent Effects | Strong detergents like Triton X-100 can disrupt the lipid droplet surface.[1] Use milder detergents like digitonin or saponin.[13][1] |
| Osmotic Stress | Ensure all buffers and solutions are isotonic to prevent cells from shrinking or swelling, which can alter organelle morphology. |
Quantitative Data Summary
The following table summarizes the photophysical properties of common fluorescent probes used for lipid droplet visualization.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Advantages | Key Disadvantages |
| Nile Red | 530-560 | Varies with solvent polarity | Variable | Easy to use, fluorogenic | Broad emission, non-specific staining of other membranes[3][4] |
| BODIPY 493/503 | 493 | 503 | 10 | Bright green fluorescence, more selective than Nile Red[3] | Background signal, limited photostability[3] |
| Lipi-Blue | ~375 (UV) | ~450 | ~75 | High specificity, low background, suitable for multicolor imaging[4] | Requires UV excitation |
| Lipi-Green | ~480 | ~510 | ~30 | High specificity, low background, suitable for long-term imaging[4] | |
| Lipi-Red | ~550 | ~600 | ~50 | High specificity, low background, suitable for multicolor imaging[4] |
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Fixed Cells with BODIPY 493/503
-
Cell Culture: Plate cells on glass coverslips and culture to the desired confluency.
-
Fixation: Wash cells twice with phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[14]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional, for co-staining intracellular proteins): If co-staining with antibodies for intracellular proteins, permeabilize with 0.1% saponin or digitonin in PBS for 10 minutes.[13][1] Avoid Triton X-100 if preserving lipid droplet-associated proteins is critical.[13][1]
-
Staining: Dilute BODIPY 493/503 stock solution (e.g., in DMSO) to a final concentration of 1-2 µg/mL in PBS. Incubate cells with the staining solution for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip on a microscope slide using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).
Protocol 2: Live-Cell Imaging of Lipid Droplets
-
Cell Culture: Plate cells in a glass-bottom imaging dish.
-
Staining: Dilute the desired fluorescent probe (e.g., Lipi-Green) in pre-warmed complete cell culture medium to the recommended final concentration.
-
Incubation: Replace the medium in the imaging dish with the staining medium and incubate at 37°C in a CO2 incubator for the time recommended by the manufacturer (typically 15-30 minutes).
-
Washing (Optional): For some probes, it may be beneficial to wash the cells once with pre-warmed complete medium to reduce background fluorescence.
-
Imaging: Place the imaging dish on the microscope stage within an environmental chamber maintaining 37°C and 5% CO2. Use the lowest possible laser power and exposure time to acquire images. For time-lapse imaging, set the desired interval and duration.
Diagrams
Caption: A generalized workflow for the fluorescent staining and imaging of intracellular this compound in fixed cells.
References
- 1. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Intravital mesoscale optical imaging: challenges, techniques, and future perspectives [biophysics-reports.org]
- 8. A quantitative approach for analyzing the spatio-temporal distribution of 3D intracellular events in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of interactive behavior of mitochondria and lysosomes using structured illumination microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Intravital microscopy: A practical guide on imaging intracellular structures in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Mitigating Tripalmitin-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Tripalmitin in primary cell cultures.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound/Palmitic Acid.
| Possible Cause | Suggested Solution |
| Excessive concentration of this compound/Palmitic Acid. | Titrate the concentration of palmitic acid to determine the optimal dose for inducing the desired effect without excessive cell death. Concentrations ranging from 200 µM to 800 µM are commonly reported to induce cytotoxicity.[1][2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is not exceeding 0.1-0.5% in the final culture medium, as higher concentrations can be cytotoxic.[3] |
| Formation of this compound crystals. | This compound is the triglyceride form of palmitic acid and can form solid crystals in the endoplasmic reticulum, leading to ER stress and apoptosis.[4] Ensure proper solubilization of palmitic acid, often by conjugating it to bovine serum albumin (BSA). |
| Induction of apoptosis via ER stress and JNK pathway activation. | Co-treat cells with mitigating agents such as unsaturated fatty acids, antioxidants, or specific pathway inhibitors. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell density across all wells. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
| Interference with assay reagents. | Phenol red in the culture medium can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free medium for the duration of the assay. |
| Improper timing of the assay. | The cytotoxic effects of this compound/Palmitic Acid are time-dependent. Perform a time-course experiment to identify the optimal endpoint for your specific cell type and experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is primarily mediated by its precursor, the saturated fatty acid palmitic acid. In vitro, high concentrations of palmitic acid are taken up by cells and esterified into triglycerides, predominantly this compound, within the endoplasmic reticulum (ER). The accumulation of solid this compound crystals in the ER leads to ER stress.[4] This, in turn, activates the Unfolded Protein Response (UPR) and stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis (programmed cell death).[5][6]
Q2: How can I mitigate the cytotoxic effects of this compound in my primary cell cultures?
A2: Several strategies can be employed to mitigate this compound-induced cytotoxicity:
-
Co-treatment with Unsaturated Fatty Acids: Monounsaturated fatty acids, such as oleic acid, can counteract the toxic effects of palmitic acid.[7] Oleic acid promotes the incorporation of palmitic acid into less toxic lipid droplets, thereby reducing its accumulation in the ER.
-
Use of Antioxidants: Palmitic acid can induce oxidative stress. Antioxidants like N-acetylcysteine (NAC) can scavenge reactive oxygen species (ROS) and reduce apoptosis.[8]
-
Inhibition of the JNK Pathway: The JNK signaling pathway is a key mediator of palmitic acid-induced apoptosis.[6] The use of a JNK inhibitor, such as SP600125, can block this pathway and enhance cell survival.[9][10]
-
Modulation of Autophagy: Autophagy can have a dual role, either promoting cell survival by removing damaged organelles or contributing to cell death.[11][12] The specific role of autophagy may be cell-type and context-dependent. Modulating autophagy with specific inhibitors or inducers may be a potential strategy.
Q3: What concentrations of mitigating agents are typically effective?
A3: The effective concentration of mitigating agents can vary depending on the primary cell type and the concentration of palmitic acid used. However, based on published literature, the following ranges can be used as a starting point:
-
Oleic Acid: 25 µM to 200 µM has been shown to attenuate the cytotoxic effects of 200 µM palmitic acid.[13]
-
N-acetylcysteine (NAC): Concentrations can be optimized for your specific cell type, with starting points often in the millimolar range.
-
SP600125 (JNK Inhibitor): Typically used as a pre-treatment at concentrations between 10 µM and 50 µM for 15-45 minutes prior to stimulation.[9][10][14]
Quantitative Data Summary
Table 1: Effect of Palmitic Acid on Cell Viability
| Cell Type | Palmitic Acid Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay Method |
| BV2 microglia | 200 | 24 | ~50% | MTT |
| HepG2 | 200 | 24 | ~80% | CCK8 |
| HepG2 | 400 | 24 | ~60% | CCK8 |
| Rat Primary Hepatocytes | 250 | Not Specified | Significant Decrease | Not Specified |
| H9c2 Cardiomyocytes | 200-800 | 24 | Dose-dependent decrease | Not Specified |
Table 2: Mitigating Effects of Various Agents on Palmitic Acid-Induced Cytotoxicity
| Mitigating Agent | Concentration | Palmitic Acid Concentration (µM) | Cell Type | Improvement in Cell Viability |
| Oleic Acid | 25-200 µM | 200 | BV2 microglia | Significant attenuation of viability decrease |
| Oleic Acid | Ratio 1:1, 2:1, 3:1 | 500-1000 | Rat Primary Hepatocytes | Lower cytotoxicity than PA alone |
| 4-Phenylbutyric acid (4-PBA) | Not Specified | Not Specified | H9c2 Cardiomyocytes | Partial suppression of ER stress markers |
| SP600125 | 10-50 µM | Not Specified | Various | Inhibition of c-Jun phosphorylation |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Primary cells
-
96-well culture plates
-
This compound/Palmitic Acid and mitigating agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound/Palmitic Acid, with or without mitigating agents, for the desired duration. Include untreated and solvent-only controls.
-
Following the treatment period, add 10 µL of MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Incubate the plate for at least 2 hours at 37°C in the dark, with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.[17] Cell viability is proportional to the absorbance and can be expressed as a percentage of the untreated control.
TUNEL Assay for Apoptosis Detection
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells as required for the experiment.
-
Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.[18][19]
-
Wash the cells again with PBS and then permeabilize them for 15-20 minutes at room temperature.[18][19]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[18][19]
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot for ER Stress Markers
This technique is used to detect and quantify specific proteins involved in the ER stress pathway.
Materials:
-
Primary cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, phospho-PERK, phospho-eIF2α)[20]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[21]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Lipotoxicity of Palmitic Acid on Neural Progenitor Cells and Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse physicochemical properties of this compound in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Who pulls the trigger: JNK activation in liver lipotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise inhibits JNK pathway activation and lipotoxicity via macrophage migration inhibitory factor in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SP600125 | Cell Signaling Technology [cellsignal.com]
- 10. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy: A Cellular Guardian against Hepatic Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling and other functions of lipids in autophagy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Metabolic Effects of Tripalmitin and Triolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of tripalmitin, a saturated triglyceride, and triolein, a monounsaturated triglyceride. The information presented is collated from a range of in vitro and in vivo studies, offering insights into their differential impacts on key metabolic pathways. While direct comparative studies on pure this compound and triolein are limited, this guide synthesizes data from studies utilizing oils rich in their constituent fatty acids—palmitic acid and oleic acid—such as palm oil and olive oil, respectively.
Executive Summary
This compound and triolein, while both triglycerides, exert markedly different effects on metabolic health. The saturated nature of this compound, derived from three molecules of palmitic acid, is broadly associated with a pro-inflammatory and insulin-resistant state. In contrast, the monounsaturated composition of triolein, from three oleic acid molecules, is linked to protective and metabolically favorable outcomes. This guide delves into the experimental evidence underpinning these differences, from digestion and absorption to their influence on cellular signaling and systemic metabolism.
Digestion and Absorption
The initial processing of dietary triglycerides in the gastrointestinal tract is a critical determinant of their subsequent metabolic fate. Both this compound and triolein undergo hydrolysis by lingual and gastric lipases, followed by pancreatic lipase in the small intestine, to release free fatty acids and monoglycerides. These products are then absorbed by enterocytes.
However, the efficiency of this process can differ. Some studies suggest that the hydrolysis rate of oleic acid from triglycerides is higher than that of palmitic acid.[1] Furthermore, the absorption of this compound may be less complete compared to triolein, particularly in meals with a high overall saturated fat content.[2]
Comparative Metabolic Effects: In Vivo and In Vitro Evidence
The metabolic consequences of this compound and triolein consumption diverge significantly, impacting insulin sensitivity, lipid metabolism, and inflammatory responses. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Effects on Insulin Sensitivity and Glucose Metabolism
| Parameter | This compound/Palm Oil Effect | Triolein/Olive Oil Effect | Supporting Evidence |
| Insulin Sensitivity (HOMA-IR) | Increased insulin resistance | Improved insulin sensitivity | [3] |
| Fasting Insulin | Increased levels | Decreased levels | [3] |
| Plasma Glucose | No significant difference in some studies | No significant difference in some studies | [4][5][6] |
| Glucose Tolerance | Impaired in some models | No negative impact or improvement | [7] |
| Ceramide C16:0 Levels | No change or increased | Lowered levels | [3] |
Table 2: Effects on Lipid Profile and Postprandial Lipemia
| Parameter | This compound/Palm Oil Effect | Triolein/Olive Oil Effect | Supporting Evidence |
| Postprandial Serum Triacylglycerol (TAG) | Higher and more sustained increase | Lower increase compared to palm oil in some studies | [4][8] |
| Total Cholesterol | Increased | No significant change or slight increase | [5] |
| LDL Cholesterol | Increased | No significant change | [5] |
| HDL Cholesterol | No significant difference | No significant difference | [3] |
| Hepatic Triglyceride Accumulation | Increased | Lower than palm oil | [9] |
Table 3: Effects on Inflammation and Oxidative Stress
| Parameter | This compound/Palm Oil Effect | Triolein/Olive Oil Effect | Supporting Evidence |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Increased levels in hepatic tissue | Ameliorated the increase | [10][11] |
| Hepatic Oxidative Stress Markers | Increased lipid peroxidation and nitric oxide | Reduced lipid peroxidation and nitric oxide | [10][11][12] |
| Antioxidant Enzyme Activity | Decreased | Improved | [10][11] |
Table 4: Effects on Gene Expression
| Parameter | This compound/Palm Oil Effect | Triolein/Olive Oil Effect | Supporting Evidence |
| Fatty Acid Synthase (FAS) | Down-regulated in some contexts | Down-regulated | [10][11] |
| PGC-1α (Mitochondrial biogenesis) | Decreased expression | No negative impact or increased expression | [2][13] |
| CPT-I (Fatty acid oxidation) | No significant change | Increased expression | [2][14] |
| DGAT2 (Triglyceride synthesis) | Decreased expression | No significant change | [2][14] |
Signaling Pathways and Cellular Mechanisms
The differential metabolic effects of this compound and triolein are rooted in their distinct impacts on intracellular signaling pathways. The constituent fatty acids, palmitate and oleate, have been extensively studied in cell culture models, providing a mechanistic understanding of the in vivo observations.
Palmitate is known to induce cellular stress, leading to:
-
Insulin Resistance: By activating pathways involving protein kinase C (PKC) and c-Jun N-terminal kinase (JNK), which can phosphorylate and inhibit the insulin receptor substrate (IRS-1), thereby impairing downstream insulin signaling.[15]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of saturated fatty acids can disrupt ER function, triggering the unfolded protein response (UPR) and contributing to inflammation and apoptosis.
-
Mitochondrial Dysfunction: Palmitate can increase the production of reactive oxygen species (ROS) in mitochondria, leading to oxidative stress and impaired mitochondrial function.
In contrast, oleate is generally protective and can counteract the detrimental effects of palmitate. It is thought to promote the incorporation of fatty acids into triglycerides, a more inert lipid storage form, thus preventing the accumulation of lipotoxic intermediates like ceramides and diacylglycerols (DAGs) that interfere with insulin signaling.[15]
Differential effects of this compound and Triolein on insulin signaling.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and triolein.
Oral Fat Tolerance Test (OFTT)
Objective: To assess the postprandial lipemic response to a fat load.
Protocol:
-
Animal Model: Typically C57BL/6 mice are used.
-
Fasting: Animals are fasted for 2-4 hours prior to the test.
-
Fat Administration: A bolus of the test fat (e.g., 200 µL of palm oil or olive oil) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 hours) and at several time points post-gavage (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Plasma triglyceride levels are measured at each time point to determine the area under the curve (AUC), which represents the total postprandial lipemic response.
Oral Fat Tolerance Test Workflow.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body insulin sensitivity.
Protocol:
-
Catheterization: Indwelling catheters are placed for infusion and blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered to raise plasma insulin to a high physiological level.
-
Glucose Infusion: A variable infusion of glucose is administered to maintain blood glucose at a constant, normal level (euglycemia).
-
Blood Glucose Monitoring: Blood glucose is frequently monitored to adjust the glucose infusion rate.
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Lipid Extraction and Analysis
Objective: To quantify lipid content in tissues.
Protocol:
-
Homogenization: Tissue samples are homogenized.
-
Extraction: Lipids are extracted using a solvent mixture, typically chloroform and methanol (Folch method).
-
Phase Separation: The addition of a salt solution separates the mixture into an aqueous phase (containing non-lipids) and an organic phase (containing lipids).
-
Isolation and Quantification: The organic phase is collected, the solvent is evaporated, and the lipid residue is quantified using methods like gas chromatography or mass spectrometry.
Western Blotting for Insulin Signaling Proteins
Objective: To measure the levels of key proteins in the insulin signaling pathway.
Protocol:
-
Protein Extraction: Proteins are extracted from cells or tissues and their concentration is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt, total Akt) and then with secondary antibodies conjugated to a detectable enzyme.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged to quantify protein levels.
RT-qPCR for Gene Expression Analysis
Objective: To measure the mRNA levels of genes involved in metabolic pathways.
Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
Reverse Transcription (RT): RNA is converted to complementary DNA (cDNA) using reverse transcriptase.
-
Quantitative PCR (qPCR): The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.
-
Analysis: The amount of amplified product is measured in real-time, and the relative expression of the target gene is calculated by normalizing to a reference gene.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. examine.com [examine.com]
- 4. Palm olein and olive oil cause a higher increase in postprandial lipemia compared with lard but had no effect on plasma glucose, insulin and adipocytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Palmitic acid–rich oils with and without interesterification lower postprandial lipemia and increase atherogenic lipoproteins compared with a MUFA-rich oil: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of Dietary Consumption of Palm Oil and Olive Oil on Lipid Profile and Hepatocyte Injury in Hypercholesterolemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Dietary Consumption of Palm Oil and Olive Oil on Lipid Profile and Hepatocyte Injury in Hypercholesterole… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Diets Rich in Olive Oil, Palm Oil, or Lard Alter Mitochondrial Biogenesis and Mitochondrial Membrane Composition in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Tripalmitin in Endoplasmic Reticulum Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of tripalmitin (represented by its constituent saturated fatty acid, palmitate) on endoplasmic reticulum (ER) stress, benchmarked against another common saturated fatty acid, stearate. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the design and interpretation of studies related to metabolic stress and associated pathologies.
Introduction to this compound and ER Stress
This compound is a triglyceride derived from three molecules of palmitic acid, a 16-carbon saturated fatty acid. In cellular and animal models, exposure to high levels of palmitate has been widely shown to induce endoplasmic reticulum (ER) stress. The ER is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations in ER function, such as an overload of saturated fatty acids, can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). However, prolonged or overwhelming ER stress can trigger cellular dysfunction, inflammation, and ultimately, apoptosis (programmed cell death). Understanding the specific role of this compound and its components in inducing ER stress is crucial for research into metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Comparative Analysis: Palmitate vs. Stearate
While both palmitate (C16:0) and stearate (C18:0) are saturated fatty acids, studies suggest they can have differential effects on cellular ER stress and viability. This section provides a comparative summary of their effects based on available quantitative data.
Table 1: Comparison of the Effects of Palmitate and Stearate on Cell Viability
| Cell Line | Fatty Acid | Concentration | Incubation Time | % Cell Viability (relative to control) | Reference |
| C6 Astrocytes | Palmitate | 200 µM | 24 h | ~50% | [1] |
| 400 µM | 24 h | ~50% | [1] | ||
| Stearate | 200 µM | 24 h | No significant change | [1] | |
| 400 µM | 24 h | No significant change | [1] | ||
| PC12 Cells | Palmitate | 300 µM | 24 h | 16.6% | [2] |
| Stearate | 300 µM | 24 h | 8.8% | [2] | |
| OVCAR5 Cells | Palmitate | 72 h | IC50: 1469.75 µM | Not Applicable | [3] |
| Stearate | 72 h | IC50: 36.96 µM | Not Applicable | [3] | |
| OVCAR8 Cells | Palmitate | 72 h | IC50: 74.97 µM | Not Applicable | [3] |
| Stearate | 72 h | IC50: 31.04 µM | Not Applicable | [3] |
Table 2: Comparison of the Effects of Palmitate and Stearate on ER Stress Marker Expression
| Cell Line | Fatty Acid | Concentration | Incubation Time | ER Stress Marker | Fold Change (relative to control) | Reference |
| AC16 (cardiac) | Palmitate | 0.25 mM | 18 h | sXBP1 mRNA | ~2.0 | [4] |
| ATF3 mRNA | ~2.0 | [4] | ||||
| BiP/GRP78 mRNA | ~4.5 | [4] | ||||
| CHOP mRNA | ~4.5 | [4] | ||||
| C2C12 (myotubes) | Palmitate | 500 µM | 24 h | XBP1s protein | Increased | [5] |
| CHOP protein | Increased | [5] | ||||
| H4IIE (liver) | Palmitate | Not specified | Not specified | GRP78, CHOP, p-IRE1α, p-eIF2α, sXBP1 | Induced | Not specified |
| Stearate | Not specified | Not specified | GRP78, CHOP, p-IRE1α, p-eIF2α, sXBP1 | Induced | Not specified |
Note: Direct quantitative comparisons of the fold-change in ER stress marker expression between palmitate and stearate under identical experimental conditions are limited in the currently available literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound-induced ER stress signaling pathway.
Caption: General experimental workflow for comparing fatty acid-induced ER stress.
Experimental Protocols
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Commonly used cell lines for studying lipotoxicity and ER stress include HepG2 (human liver carcinoma), 3T3-L1 (mouse pre-adipocytes), C2C12 (mouse myoblasts), and INS-1 (rat insulinoma).
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Fatty Acid Preparation:
-
Prepare a stock solution of palmitate or stearate (e.g., 100 mM) in a suitable solvent such as ethanol or DMSO.
-
Complex the fatty acid to fatty acid-free Bovine Serum Albumin (BSA). A common molar ratio is 2:1 to 6:1 (fatty acid:BSA).
-
Briefly, dissolve BSA in serum-free media. Warm the solution to 37°C.
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring.
-
Incubate the solution at 37°C for at least 30 minutes to allow for complex formation.
-
The final concentration of the fatty acid-BSA complex is then added to the cell culture medium for the desired treatment time (e.g., 6, 12, or 24 hours). A BSA-only solution should be used as a vehicle control.
-
Western Blotting for ER Stress Markers
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C. Recommended primary antibodies include:
-
GRP78/BiP (1:1000)
-
CHOP/GADD153 (1:500 - 1:1000)
-
Phospho-PERK (1:1000)
-
Phospho-eIF2α (1:1000)
-
ATF4 (1:1000)
-
IRE1α (1:1000)
-
XBP1s (1:1000)
-
A loading control such as β-actin or GAPDH (1:5000)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., HSPA5 (GRP78), DDIT3 (CHOP), XBP1s, ATF4).
-
Use a housekeeping gene (e.g., ACTB (β-actin) or GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Cell Viability (MTT) Assay
-
Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with different concentrations of palmitate, stearate, or vehicle control for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The available evidence strongly supports the role of palmitate, a key component of this compound, as a potent inducer of ER stress and subsequent cellular apoptosis. Comparative studies with stearate reveal that while both are saturated fatty acids, their effects on cell viability and the magnitude of the ER stress response can differ depending on the cell type and experimental conditions. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the specific roles of different fatty acids in the induction of ER stress and its downstream consequences. The provided protocols and diagrams serve as a resource for the consistent and rigorous investigation of these critical cellular pathways. Further research is warranted to obtain more direct quantitative comparisons of the effects of palmitate and stearate on the expression of key ER stress markers across various cell types.
References
- 1. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tripalmitin and Other Saturated Triglycerides in the Diet
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic and cellular effects of tripalmitin versus other common dietary saturated triglycerides, supported by experimental data. The information presented is intended to inform research and development in nutrition science and drug discovery.
Introduction
Saturated triglycerides are a significant component of the human diet and are composed of a glycerol backbone esterified with three saturated fatty acids. The type of saturated fatty acid determines the specific triglyceride and can influence its physicochemical properties and metabolic fate. This guide focuses on a comparative analysis of this compound (containing three palmitic acid molecules) against other prevalent saturated triglycerides, such as tristearin (three stearic acid molecules) and trimyristin (three myristic acid molecules). Understanding the distinct physiological impacts of these triglycerides is crucial for elucidating their roles in health and disease, particularly in the context of cardiometabolic disorders.
Data Presentation: Comparative Effects on Lipid Metabolism
The following tables summarize quantitative data from key studies comparing the effects of diets enriched with different saturated triglycerides on plasma lipid profiles in both animal models and humans.
Table 1: Effects of Dietary Saturated Triglycerides on Plasma Lipoprotein Cholesterol in Hamsters
| Dietary Triglyceride | VLDL Cholesterol (% Increase) | LDL Cholesterol (% Increase) | HDL Cholesterol (% Increase) |
| This compound | 129 | 38 | - |
| Tristearin | - | - | 59 |
| Trimyristin | - | - | - |
Data adapted from a study examining the interactive effects of dietary cholesterol and different saturated fatty acids on lipoprotein metabolism in hamsters. The values represent the percentage increase in lipoprotein cholesterol levels when dietary cholesterol was increased from the lowest to the highest concentration in the presence of the specified triglyceride.
Table 2: Comparative Effects of Saturated Fatty Acids on Serum Lipoproteins in Healthy Women
| Dietary Fat Enriched With: | Serum Total Cholesterol (mmol/L) | LDL Cholesterol (mmol/L) |
| Palmitic Acid (from this compound) | Significantly higher than Stearic Acid | Significantly higher than Stearic Acid |
| Stearic Acid (from Tristearin) | Significantly lower than Palmitic Acid | Significantly lower than Palmitic Acid |
| Myristic Acid (from Trimyristin) | Intermediate effect | Intermediate effect |
This table summarizes the results of a cross-over study in healthy women consuming diets enriched with synthetic triglycerides. The data indicates that stearic acid has a more neutral effect on cholesterol levels compared to palmitic and myristic acids[1][2].
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in studies comparing the effects of different saturated triglycerides.
Animal Feeding Studies
Objective: To determine the in vivo effects of different saturated triglycerides on lipid metabolism.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or Golden Syrian hamsters are commonly used.
-
Acclimatization: Animals are acclimatized for a period of one to two weeks, with free access to a standard chow diet and water.
-
Diet Formulation:
-
Control and experimental diets are prepared to be isocaloric.
-
The fat source is the primary variable. For example, diets are formulated to contain a specific percentage (e.g., 20% w/w) of fat, with the saturated triglyceride component (e.g., this compound, tristearin, or trimyristin) being varied between the experimental groups.
-
The remainder of the fat component is typically a source of unsaturated fatty acids, such as safflower oil or olive oil, to provide essential fatty acids.
-
The carbohydrate and protein sources are kept constant across all diets (e.g., casein for protein and cornstarch/sucrose for carbohydrates).
-
Vitamins and minerals are added to meet the nutritional requirements of the species.
-
-
Feeding Regimen: Animals are fed the experimental diets for a specified period, typically ranging from 4 to 12 weeks. Food and water intake, as well as body weight, are monitored regularly.
-
Sample Collection: At the end of the study period, animals are fasted overnight. Blood samples are collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA). Tissues such as the liver, adipose tissue, and heart are harvested, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
Lipoprotein Analysis from Plasma
Objective: To quantify the concentration of different lipoprotein fractions in the blood.
Protocol:
-
Plasma Separation: Whole blood is centrifuged at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate the plasma.
-
Sequential Ultracentrifugation:
-
This is the gold-standard method for separating lipoprotein fractions based on their density.[3][4][5]
-
Very-low-density lipoproteins (VLDL) are isolated by centrifuging the plasma at a high speed (e.g., 100,000 x g) for 18-24 hours at 4°C. The top layer containing VLDL is carefully collected.
-
The density of the remaining plasma is then adjusted using a potassium bromide (KBr) solution to isolate low-density lipoproteins (LDL) through another round of ultracentrifugation.
-
Finally, the density is further increased to isolate high-density lipoproteins (HDL).
-
-
Cholesterol and Triglyceride Measurement: The cholesterol and triglyceride content of each isolated lipoprotein fraction is determined using commercially available enzymatic assay kits.
Fatty Acid Analysis by Gas Chromatography (GC)
Objective: To determine the fatty acid composition of tissues and plasma.
Protocol:
-
Lipid Extraction: Total lipids are extracted from tissues or plasma using the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water).[6]
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form FAMEs. This is typically achieved by incubation with a reagent such as 14% boron trifluoride in methanol or methanolic HCl at an elevated temperature (e.g., 100°C for 1 hour).[6][7][8]
-
Gas Chromatography:
-
The FAMEs are then analyzed using a gas chromatograph equipped with a flame ionization detector (FID).
-
A capillary column with a polar stationary phase (e.g., a polyethylene glycol phase) is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
The temperature of the oven is programmed to increase gradually to allow for the separation of different FAMEs.
-
Individual FAMEs are identified by comparing their retention times with those of known standards.
-
Quantification is achieved by comparing the peak areas of the sample FAMEs to the peak area of an internal standard.[6][9]
-
In Vitro Lipotoxicity Assays
Objective: To assess the cytotoxic effects of different fatty acids on cultured cells.
Protocol:
-
Cell Culture: A relevant cell line (e.g., HepG2 human hepatoma cells, INS-1 pancreatic beta-cells, or primary hepatocytes) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[10][11][12]
-
Fatty Acid Preparation:
-
Cell Treatment: Cells are incubated with different concentrations of the fatty acid-BSA complex for a specified period (e.g., 24-48 hours).
-
Assessment of Cytotoxicity:
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.[10]
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.
-
Apoptosis Assays: Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
Signaling Pathways
Saturated triglycerides, particularly those containing palmitic acid, can significantly impact cellular signaling pathways, leading to inflammation and cellular stress.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Palmitic acid, the constituent fatty acid of this compound, can directly activate the Toll-like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system. This activation triggers a pro-inflammatory cascade.
SREBP-1c Lipogenesis Signaling Pathway
Dietary saturated fats can influence the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis (the synthesis of fatty acids and triglycerides).
Conclusion
The available evidence indicates that not all saturated triglycerides exert identical physiological effects. Diets enriched in this compound (palmitic acid) appear to have a more pronounced hypercholesterolemic effect compared to those rich in tristearin (stearic acid).[1][2] The underlying mechanisms for these differences are multifaceted and involve variations in absorption, transport, and cellular signaling. The pro-inflammatory potential of palmitic acid, mediated through pathways such as TLR4 activation, highlights a key area of concern in diets high in this compound. Further research is warranted to fully elucidate the long-term health implications of consuming different types of saturated triglycerides and to inform dietary guidelines and the development of therapeutic interventions for metabolic diseases.
References
- 1. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation [jove.com]
- 6. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy [jove.com]
- 8. static.igem.org [static.igem.org]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells, which Is Partially Counteracted by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Palmitic Acid Demonstrates Pro-Apoptotic Potential in Cancer Cells: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the pro-apoptotic effects of Palmitic Acid (PA) across various cancer cell lines. This guide consolidates experimental data, outlines detailed methodologies, and visualizes the key signaling pathways involved, providing a valuable resource for evaluating PA as a potential anti-cancer agent.
Palmitic acid, a common saturated fatty acid, has been shown to induce programmed cell death, or apoptosis, in a range of cancer cells. This guide summarizes the quantitative data from multiple studies, offering an objective comparison of PA's efficacy and mechanism of action.
Comparative Efficacy of Palmitic Acid Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of palmitic acid have been evaluated in numerous cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been determined in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Ishikawa | Endometrial Cancer | 348.2 ± 30.29 | MTT Assay | [1] |
| ECC-1 | Endometrial Cancer | 187.3 ± 19.02 | MTT Assay | [1] |
| RL95-2 | Endometrial Cancer | 69.51 | MTT Assay | [2] |
| HEC-1-A | Endometrial Cancer | 56.89 | MTT Assay | [2] |
| MGC-803 | Gastric Cancer | ~150 (for ~70% inhibition) | MTT Assay | [3] |
| Saos-2 | Osteosarcoma | ~200 | CCK8 Assay | |
| Multiple Myeloma Cells | Multiple Myeloma | Dose-dependent cytotoxicity | Not specified | [4] |
| Prostate Cancer Cells | Prostate Cancer | Significant suppression | MTT & Colony Formation |
Molecular Mechanisms of Palmitic Acid-Induced Apoptosis
Experimental evidence suggests that palmitic acid triggers apoptosis through multiple interconnected signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of the intrinsic (mitochondrial) apoptotic pathway.[5][6] This is characterized by changes in the expression of Bcl-2 family proteins and the subsequent activation of caspases.
| Cancer Cell Line(s) | Effect on Bcl-2 Family Proteins | Caspase Activation | Reference |
| Human Oral Squamous Carcinoma | Upregulation of Bax/Bcl-2 ratio | Activation of Caspase-3 | [5] |
| Endometrial Cancer (Ishikawa, ECC-1) | Reduction in Bcl-xL and Mcl-1 | Increased cleaved Caspase-3, -8, and -9 | |
| C2C12 (Myotubes) | Increased Bax protein, Reduced Bax-to-Bcl-2 binding | Increased Caspase-3 and -9 activity | [7][8] |
| Multiple Myeloma | Increased Bax/Bcl-2 ratio | Implied via mitochondrial dysregulation | [4] |
| PC12 (Pheochromocytoma) | - | Activation of Caspase-8 and -3 | [9] |
Furthermore, studies have implicated the PI3K/Akt signaling pathway in the anti-tumor effects of palmitic acid.[5][10] Inhibition of this pathway is known to promote apoptosis and suppress cell proliferation.
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved in palmitic acid-induced apoptosis, the following diagrams have been generated using the DOT language.
Caption: Palmitic Acid Induced Apoptosis Signaling Pathway.
Caption: General Experimental Workflow for Assessing Apoptosis.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Palmitic Acid (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of Palmitic Acid and a vehicle control (e.g., BSA-conjugated fatty acid-free medium).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[11][12][13][14]
-
Apoptosis Detection by Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cancer cells by treating with Palmitic Acid for the desired time.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15][16][17]
-
Caspase Activity Assay (Colorimetric)
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Treat cells with Palmitic Acid to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.[18][19][20][21]
-
This guide provides a foundational understanding of the pro-apoptotic effects of palmitic acid on cancer cells. Further research is warranted to explore its therapeutic potential and to fully elucidate the intricate molecular mechanisms at play in different cancer contexts.
References
- 1. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Bax signaling regulates palmitate-mediated apoptosis in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bax signaling regulates palmitate-mediated apoptosis in C(2)C(12) myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bosterbio.com [bosterbio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. mpbio.com [mpbio.com]
- 21. assaygenie.com [assaygenie.com]
Tripalmitin vs. Palmitic Acid: A Comparative Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular uptake and metabolism of tripalmitin and palmitic acid, focusing on the distinct pathways and metabolic fates of these two lipids. While direct quantitative comparisons in single studies are limited, this document synthesizes established biochemical principles and experimental findings to highlight their key differences.
Overview of Key Differences
This compound, a triglyceride, and palmitic acid, a free fatty acid, are both important lipids in cellular metabolism. However, their distinct chemical structures dictate fundamentally different mechanisms of cellular uptake and initial processing. The primary difference lies in their entry into the cell: this compound requires extracellular hydrolysis before its constituent fatty acids can be absorbed, whereas palmitic acid can be directly transported across the cell membrane.
| Feature | This compound | Palmitic Acid |
| Chemical Structure | Triglyceride (Glycerol backbone with three esterified palmitic acid molecules) | Free fatty acid (16-carbon saturated fatty acid) |
| Primary Form in Circulation | Transported within lipoproteins (chylomicrons and VLDL) | Bound to albumin |
| Cellular Uptake Mechanism | Indirect: Requires extracellular hydrolysis by lipoprotein lipase (LPL) to release free fatty acids, which are then taken up by the cell. | Direct: Transported across the plasma membrane by fatty acid transport proteins (e.g., CD36, FATPs). |
| Initial Metabolic Step | Extracellular lipolysis | Intracellular activation to Palmitoyl-CoA |
Cellular Uptake Mechanisms
The pathways for cellular entry of this compound and palmitic acid are fundamentally distinct.
This compound: An Indirect, Enzyme-Dependent Process
Intact this compound, being a large, neutral lipid, does not typically cross the cell membrane directly. Instead, its uptake is a two-step process mediated by lipoprotein lipase (LPL).
-
Lipoprotein Docking: Triglyceride-rich lipoproteins, such as chylomicrons (from dietary fat) and very-low-density lipoproteins (VLDL, from the liver), transport this compound through the bloodstream. These lipoproteins dock at the surface of endothelial cells lining the capillaries.
-
Extracellular Hydrolysis: Lipoprotein lipase (LPL), an enzyme anchored to the endothelial cell surface, hydrolyzes the ester bonds of this compound within the lipoprotein particle. This reaction releases free palmitic acid and glycerol.
-
Fatty Acid Uptake: The liberated palmitic acid is then available for uptake by nearby parenchymal cells (e.g., muscle cells, adipocytes) through fatty acid transport proteins.
Palmitic Acid: Direct, Transporter-Mediated Entry
Free palmitic acid, typically bound to albumin in the circulation, is taken up directly by cells through a process facilitated by a family of membrane-bound proteins.
-
Dissociation from Albumin: Palmitic acid dissociates from albumin in the vicinity of the cell surface.
-
Transporter Binding: The free fatty acid binds to fatty acid transport proteins (FATPs) such as CD36 (also known as FAT), and other members of the SLC27 family.
-
Translocation: These transporters facilitate the movement of palmitic acid across the plasma membrane into the cytoplasm.
Intracellular Metabolism
Once inside the cell, the metabolic pathways of palmitic acid derived from this compound and directly absorbed palmitic acid converge.
Activation of Palmitic Acid
Before it can be metabolized, intracellular palmitic acid must be activated. This is a crucial step that "traps" the fatty acid within the cell.
-
Acyl-CoA Synthetase: The enzyme Acyl-CoA synthetase, located on the outer mitochondrial membrane and the endoplasmic reticulum, catalyzes the attachment of Coenzyme A (CoA) to palmitic acid. This reaction requires the hydrolysis of ATP to AMP and pyrophosphate (PPi), effectively consuming two high-energy phosphate bonds.
-
Formation of Palmitoyl-CoA: The product of this reaction is palmitoyl-CoA, the activated form of palmitic acid.
Metabolic Fates of Palmitoyl-CoA
Palmitoyl-CoA is a central hub in lipid metabolism and can be directed into several pathways depending on the cell's energy status and needs.
-
Beta-Oxidation (Mitochondria): For energy production, palmitoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. Here, it undergoes a series of four recurring enzymatic reactions known as beta-oxidation. Each cycle of beta-oxidation shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The acetyl-CoA then enters the citric acid cycle to generate more ATP, while FADH₂ and NADH donate their electrons to the electron transport chain. The complete oxidation of one molecule of palmitic acid yields a significant amount of ATP.
-
Triglyceride Synthesis and Storage (Endoplasmic Reticulum): In times of energy surplus, palmitoyl-CoA can be re-esterified with glycerol-3-phosphate in the endoplasmic reticulum to form triglycerides, including this compound. These newly synthesized triglycerides are stored in cytosolic lipid droplets as a long-term energy reserve.
-
Synthesis of Other Lipids: Palmitoyl-CoA also serves as a precursor for the synthesis of other important lipids, such as phospholipids and sphingolipids, which are essential components of cell membranes.
Quantitative Comparison of Metabolic Parameters
Direct, side-by-side quantitative data from studies treating cells with this compound (in a bioavailable form) versus free palmitic acid are scarce. The following table presents a conceptual comparison based on the known mechanisms. The actual quantitative differences will depend on factors such as LPL activity, cell type, and the concentration of the lipids.
| Metabolic Parameter | Treatment with this compound (in Lipoproteins) | Treatment with Palmitic Acid | Expected Key Differences |
| Rate of Palmitic Acid Uptake | Dependent on LPL activity and lipoprotein concentration. | Dependent on fatty acid transporter expression and concentration of free palmitic acid. | The rate of uptake from this compound is likely to be slower and more regulated due to the prerequisite enzymatic step. |
| Intracellular Triglyceride Accumulation | Will occur as a result of the uptake and re-esterification of liberated palmitic acid. | Will occur as a result of the uptake and esterification of palmitic acid. | The kinetics of accumulation may differ, potentially being slower with this compound due to the initial hydrolysis step. |
| Rate of Beta-Oxidation | Dependent on the rate of palmitic acid release by LPL and subsequent uptake. | Directly proportional to the uptake of palmitic acid and the cell's energy demand. | The rate of beta-oxidation from this compound may be limited by the rate of LPL-mediated hydrolysis. |
| ATP Production | The net ATP yield will be from the complete oxidation of the three palmitic acid molecules and the glycerol backbone. | The net ATP yield will be from the complete oxidation of the single palmitic acid molecule. | Per mole, this compound will yield significantly more ATP due to its three fatty acid chains and glycerol component. |
Experimental Protocols
Measurement of Fatty Acid Uptake
Objective: To quantify the rate of palmitic acid uptake into cultured cells. This can be adapted to compare uptake from a free fatty acid source versus a triglyceride source (e.g., in VLDL particles).
Methodology:
-
Cell Culture: Plate cells (e.g., adipocytes, hepatocytes, or myocytes) in a multi-well plate and culture to the desired confluency.
-
Preparation of Fatty Acid Solutions:
-
Radiolabeled Palmitic Acid: Prepare a solution of [³H]- or [¹⁴C]-palmitic acid complexed with fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Fluorescently Labeled Palmitic Acid: Alternatively, use a fluorescent fatty acid analog like BODIPY-labeled palmitic acid.
-
-
Uptake Assay:
-
Wash the cells with a serum-free medium.
-
Add the prepared fatty acid solution to the cells and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold stop solution (e.g., PBS containing a high concentration of unlabeled palmitic acid and a transport inhibitor like phloretin).
-
-
Quantification:
-
Radiolabeling: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content of the cell lysate.
-
Fluorescence: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.
-
-
Data Analysis: Plot the amount of incorporated fatty acid over time to determine the initial uptake rate.
Measurement of Beta-Oxidation Rate
Objective: To measure the rate of mitochondrial beta-oxidation of palmitic acid.
Methodology:
-
Cell Culture: Culture cells in appropriate flasks or plates.
-
Preparation of Radiolabeled Substrate: Prepare a solution of [¹⁴C]-palmitic acid complexed with BSA in a suitable buffer.
-
Beta-Oxidation Assay:
-
Incubate the cells with the [¹⁴C]-palmitic acid solution at 37°C for a defined period (e.g., 1-2 hours).
-
During beta-oxidation, [¹⁴C]-palmitic acid is converted to [¹⁴C]-acetyl-CoA and other acid-soluble metabolites (ASMs).
-
-
Separation of Products:
-
Stop the reaction by adding perchloric acid to the medium, which precipitates the un-metabolized long-chain fatty acids.
-
Centrifuge the samples to pellet the precipitated fatty acids.
-
-
Quantification:
-
Measure the radioactivity in the supernatant, which contains the [¹⁴C]-ASMs.
-
Alternatively, if using [1-¹⁴C]-palmitic acid, the released ¹⁴CO₂ can be trapped and quantified.
-
-
Data Analysis: The rate of beta-oxidation is expressed as the amount of [¹⁴C]-ASMs or ¹⁴CO₂ produced per unit of time, normalized to the total cell protein.
Conclusion
The cellular handling of this compound and palmitic acid highlights a key principle of lipid metabolism: the necessity for enzymatic processing of complex lipids prior to cellular uptake. While the intracellular metabolic fate of the resulting palmitic acid is largely conserved, the initial steps of uptake are fundamentally different. This compound requires the action of lipoprotein lipase, making its availability to cells dependent on the expression and activity of this enzyme. In contrast, the direct uptake of palmitic acid is governed by the presence and activity of fatty acid transport proteins on the cell surface. These differences have important implications for understanding lipid homeostasis, the pathophysiology of metabolic diseases, and the design of therapeutic strategies targeting lipid metabolism. Further research involving direct comparative studies will be invaluable in elucidating the more subtle quantitative differences in the cellular responses to these two important lipid molecules.
A Researcher's Guide to Assessing the Purity of Commercial Tripalmitin Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is a cornerstone of reliable and reproducible experimental results. Tripalmitin, a triglyceride of palmitic acid, is widely used as a standard in various analytical techniques and as a component in lipid-based drug delivery systems. This guide provides an objective comparison of the purity of commercially available this compound standards, supported by experimental data and detailed analytical protocols.
Comparison of Commercial this compound Standards
The purity of this compound from commercial suppliers can vary. While high-purity standards are essential for sensitive applications, lower-purity grades may be suitable for general use. The following table summarizes the stated purity of this compound from several suppliers, as indicated on their certificates of analysis or product information pages. It is important to note that the analytical method used for purity determination can influence the reported value.
| Supplier/Standard | Stated Purity (%) | Analytical Method(s) Cited | Potential Impurities Noted |
| NIST SRM 1595a [1][2] | 99.5 ± 0.2 | HPLC, NMR | Triglyceride of similar structure, Methanol |
| Sigma-Aldrich | ≥99% | Not specified on all documents | Not specified |
| Sigma-Aldrich | ≥85% | Not specified | Not specified |
| Avanti Polar Lipids | >99%[3][4] | TLC | Not specified |
| Other Suppliers | ≥85% to >99% | GC | Not specified |
Key Analytical Techniques for Purity Assessment
A comprehensive assessment of this compound purity involves a combination of chromatographic and thermal analysis techniques. Each method provides unique insights into the presence of impurities and the overall quality of the standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in this compound. A reverse-phase method with UV detection is commonly employed.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often used. For example, starting with 80% acetonitrile and increasing to 100% over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 205-215 nm, is necessary as this compound lacks a strong chromophore.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent such as chloroform or a mixture of chloroform and methanol to a final concentration of approximately 1 mg/mL.[1]
-
Injection Volume: 20 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks. The proportion of an impurity can be calculated as the ratio of the impurity peak area to the sum of all peak areas.[1]
Gas Chromatography (GC)
GC is a highly sensitive method for analyzing volatile and semi-volatile compounds. For triglycerides like this compound, high-temperature GC is required.
Experimental Protocol: GC-FID Analysis of this compound
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A high-temperature, non-polar capillary column suitable for triglyceride analysis (e.g., a short, thin-film column).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program:
-
Initial Oven Temperature: 200°C
-
Ramp: 5°C/min to 350°C
-
Hold: 10 minutes at 350°C
-
-
Injector Temperature: 360°C.
-
Detector Temperature: 370°C.
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent like hexane or chloroform to a concentration of about 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. For this compound, DSC can be used to assess purity by observing its melting behavior. Pure this compound exhibits a sharp melting peak at a specific temperature, while impurities can cause a broadening of the peak and a depression of the melting point. This compound can exist in different polymorphic forms (α, β', and β), each with a distinct melting point. The most stable β-form of high-purity this compound has a melting point of approximately 65-66°C.[6][7]
Experimental Protocol: DSC Analysis of this compound
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound standard into an aluminum pan and seal it.
-
Heating Rate: A controlled heating rate, typically 5-10°C/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 80°C at 5°C/min.
-
-
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
-
Data Analysis: Analyze the resulting thermogram for the onset temperature and the peak maximum of the melting endotherm. A sharp, well-defined peak close to the literature value for the β-polymorph is indicative of high purity. The presence of shoulders or multiple peaks suggests the presence of impurities or other polymorphic forms.
Visualizing the Analytical Workflow and Method Selection
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for assessing this compound purity and a decision-making process for selecting the appropriate analytical technique.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Certification of Standard Reference Material® 1595a this compound | NIST [nist.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Tripalmitin measurement.
A Comparative Guide to Analytical Methods for Tripalmitin Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise measurement of this compound, a triglyceride of significant interest in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems like solid lipid nanoparticles (SLNs), is critical for quality control and research. This guide provides a comprehensive cross-validation of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes key validation parameters for HPLC, GC-MS, and qNMR for the analysis of this compound and similar lipids. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (r²) | > 0.99[1][2] | > 0.999[3][4] | Inherently linear[5] |
| Accuracy (Recovery %) | 88% - 100%[1] | 95.8% - 121.9%[6] | High (typically 98-102%)[7] |
| Precision (%RSD) | < 5.0%[8] | < 15%[6] | < 2.5%[9] |
| Limit of Detection (LOD) | 0.02 - 0.11 mg/mL (ELSD)[1] | 0.01 - 0.033 mg/mL (FID)[3][10] | Higher than chromatography; depends on field strength[11] |
| Limit of Quantitation (LOQ) | 0.08 - 0.36 mg/mL (ELSD)[1] | 0.05 - 0.260 mg/mL (FID)[3][10] | Higher than chromatography; depends on field strength[11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the analysis of non-volatile compounds like this compound without the need for derivatization.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., water) and Solvent B (e.g., acetonitrile/isopropanol mixture).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow rate: 1.5 L/min.
Sample Preparation:
-
Accurately weigh and dissolve the this compound-containing sample in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of triglycerides. For intact triglyceride analysis, a high-temperature GC setup is required. Alternatively, triglycerides can be transesterified to fatty acid methyl esters (FAMEs) for analysis on a standard GC-MS.
Instrumentation:
-
GC system with a split/splitless injector and a high-temperature capillary column.
-
Mass Spectrometer detector.
Chromatographic Conditions (for Intact Triglyceride Analysis):
-
Column: High-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 340°C.
-
Oven Temperature Program: Initial temperature of 250°C, ramp to 360°C at 4°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-1000.
Sample Preparation:
-
Dissolve the sample in a suitable solvent like hexane or chloroform.
-
For analysis of fatty acid composition, perform a transesterification reaction (e.g., using methanolic HCl or BF3-methanol) to convert this compound to palmitic acid methyl ester.
Quantification:
-
Use an internal standard (e.g., tripentadecanoin for intact analysis or methyl heptadecanoate for FAME analysis).
-
Create a calibration curve using standards of this compound or palmitic acid methyl ester.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR is a primary analytical method that provides structural information and quantification without the need for compound-specific reference standards for calibration.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent, and vortex to ensure complete dissolution.
Quantification:
-
Integrate the characteristic signals of this compound (e.g., the glyceryl CH₂ protons) and the signal of the internal standard.
-
Calculate the concentration of this compound based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.
Mandatory Visualizations
Caption: General workflow for the analysis of this compound by different analytical techniques.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. agilent.com [agilent.com]
- 10. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
Investigating the Differential Protein Binding of Tripalmitin and Tristearin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripalmitin (C16:0) and Tristearin (C18:0) are ubiquitous saturated triglycerides that play crucial roles in cellular metabolism and energy storage. While structurally similar, their differing acyl chain lengths suggest potential variations in their molecular interactions, particularly with proteins. This guide explores the theoretical basis for their differential protein binding, provides detailed experimental protocols to investigate these differences, and presents a comparative summary of their physicochemical properties. To date, direct comparative studies on the protein binding profiles of this compound and Tristearin are not available in the published literature. Therefore, this document serves as a foundational guide for researchers aiming to elucidate this specific area of lipid-protein interactions.
Introduction: The Significance of Acyl Chain Length in Protein Recognition
Lipid-protein interactions are fundamental to a vast array of cellular processes, including signal transduction, membrane trafficking, and metabolic regulation. The specificity of these interactions is often governed by the physicochemical properties of the lipid, such as headgroup charge and the length and saturation of its fatty acid chains.
This compound and Tristearin are composed of a glycerol backbone esterified with three molecules of palmitic acid (16 carbons) and stearic acid (18 carbons), respectively. This two-carbon difference in each of their three acyl chains, while seemingly minor, alters key physical properties such as melting point, molecular volume, and the hydrophobicity of the lipid. These differences can, in turn, influence how each molecule is accommodated within the binding pockets of proteins. For instance, studies on fatty acid-binding proteins (FABPs) have demonstrated varying affinities for C16:0 and C18:0 fatty acids, suggesting that triglycerides derived from them may also exhibit differential protein recognition.[1] The principle of hydrophobic matching, where the hydrophobic thickness of a lipid bilayer influences the conformation and function of membrane-associated proteins, further supports the hypothesis that acyl chain length is a critical determinant of lipid-protein interactions.[2]
This guide outlines a robust experimental framework to test the hypothesis that this compound and Tristearin exhibit distinct protein binding profiles.
Comparative Physicochemical Properties
A clear understanding of the fundamental differences between this compound and Tristearin is essential for interpreting potential variations in their biological interactions. The following table summarizes their key physicochemical properties.
| Property | This compound | Tristearin | Reference(s) |
| Chemical Formula | C₅₁H₉₈O₆ | C₅₇H₁₁₀O₆ | [3][4] |
| Molecular Weight | 807.3 g/mol | 891.5 g/mol | [4][5][6] |
| Acyl Chain Composition | 3 x Palmitic Acid (C16:0) | 3 x Stearic Acid (C18:0) | [4][5] |
| Melting Point | ~65-67 °C | ~71-73 °C (β-form) | [4][5][7][8][9] |
| Appearance | White, waxy solid | White powder | [3][4][8] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | Insoluble in water; Soluble in benzene, chloroform, hot ethanol | [3][10] |
Proposed Experimental Protocols for Investigating Differential Protein Binding
To elucidate the differential protein interactomes of this compound and Tristearin, a two-pronged approach is recommended: a discovery-phase screening to identify potential binding partners, followed by a quantitative validation of these interactions.
Experiment 1: Identification of Differential Binding Proteins using a Lipid Pull-Down Assay Coupled with Mass Spectrometry
This experiment is designed to "fish" for proteins from a complex biological lysate that preferentially bind to one lipid over the other.
Objective: To identify the cohort of proteins that differentially interact with this compound versus Tristearin from a cell lysate.
Methodology:
-
Preparation of Lipid-Coated Beads:
-
This compound and Tristearin will be separately immobilized on solid supports (e.g., agarose or magnetic beads).[11] This can be achieved by creating lipid vesicles or liposomes incorporating the target lipid and a biotinylated lipid, which then bind to streptavidin-coated beads.
-
Control beads (uncoated or coated with a different lipid like phosphatidylcholine) should be prepared in parallel to account for non-specific binding.[11]
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., hepatocytes, adipocytes) and harvest.
-
Lyse the cells under non-denaturing conditions using a buffer containing a non-ionic detergent (e.g., Triton X-100 or Igepal) to solubilize proteins while preserving their native conformation and interactions.[11] Avoid ionic detergents like SDS.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pull-Down Assay:
-
Incubate the prepared cell lysate with the this compound-coated beads, Tristearin-coated beads, and control beads separately for 1-4 hours at 4°C with gentle rotation.[12]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS or by changing pH).
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise protein bands that are present or enriched in the this compound or Tristearin lanes compared to the control.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the protein lists from the this compound and Tristearin pull-downs. Proteins identified exclusively or significantly enriched in one sample over the other are considered differential binding partners.
-
Experimental Workflow: Lipid Pull-Down Assay
Caption: Workflow for identifying differential protein binders.
Experiment 2: Quantitative Analysis of Binding Affinity using Surface Plasmon Resonance (SPR)
Once a candidate protein is identified, SPR can be used to quantitatively measure its binding kinetics and affinity for each lipid.[13][14][15][16]
Objective: To determine and compare the binding affinity (dissociation constant, Kd) of a specific protein for this compound and Tristearin.
Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip with a hydrophobic surface (e.g., an L1 chip) suitable for creating a lipid monolayer or bilayer.
-
Prepare liposomes containing either this compound or Tristearin, mixed with a carrier lipid like phosphatidylcholine.
-
Flow the liposomes over the sensor chip surface to create a stable lipid layer. One flow cell will be prepared with this compound liposomes, and another with Tristearin liposomes. A reference flow cell with only the carrier lipid should also be prepared.
-
-
Binding Analysis:
-
Inject the purified candidate protein (the "analyte") at various concentrations over the lipid-coated sensor chip surfaces.
-
The SPR instrument will detect changes in the refractive index at the surface as the protein binds to the lipid layer, measured in Resonance Units (RU).
-
-
Kinetic and Affinity Determination:
-
The binding is measured in real-time, providing association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (Kd = kd/ka) is calculated from these rates. A lower Kd value indicates a higher binding affinity.
-
-
Data Comparison:
-
Compare the Kd values obtained for the protein's interaction with this compound versus Tristearin. A significant difference in Kd values would provide quantitative evidence of differential binding.
-
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for quantitative binding analysis using SPR.
Potential Signaling Pathways and Implications
Differential protein binding of this compound and Tristearin could have significant downstream biological consequences. For example, if a key enzyme in a metabolic pathway preferentially binds to one lipid, the efficiency of that pathway could be altered depending on the cellular ratio of these triglycerides. Similarly, if a signaling protein is selectively recruited by one lipid, it could lead to differential activation or inhibition of specific signaling cascades.
While no specific pathways have been directly linked to differential binding, research on S-acylation—the attachment of fatty acids to cysteine residues—shows that proteins can be modified by both C16:0 and C18:0 fatty acids, and that this modification can be competitive.[17][18] This differential acylation can affect the subcellular localization and function of proteins, suggesting a potential mechanism by which the cellular pools of this compound and Tristearin could influence protein function and signaling.
Conclusion
While direct experimental evidence is currently lacking, the distinct physicochemical properties of this compound and Tristearin, driven by their two-carbon difference in acyl chain length, provide a strong rationale for hypothesizing that they engage in differential protein interactions. The experimental protocols outlined in this guide offer a comprehensive strategy for identifying and quantifying these potential differences. Elucidating the specific protein interactomes of these fundamental lipids will provide deeper insights into the mechanisms of lipotoxicity, metabolic regulation, and cellular signaling, and could uncover novel targets for therapeutic intervention in metabolic diseases.
References
- 1. Fatty acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Effects of Lipid Chain Length on the Two Sides of a Membrane and the Lipid Annulus of MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Stearin - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Adverse physicochemical properties of this compound in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions [scholarworks.indianapolis.iu.edu]
- 14. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Replicating In Vitro Studies of Saturated Fatty Acid-Induced Insulin Resistance
An Objective Comparison of Methodologies and Experimental Data for Investigating the Effects of Palmitate and Intracellular Tripalmitin Accumulation
For researchers and drug development professionals seeking to understand and replicate studies on saturated fatty acid-induced insulin resistance, this guide provides a comprehensive overview of the established in vitro models. While the direct application of this compound to cell cultures is not a commonly practiced or well-documented method due to its biophysical properties, the use of its constituent fatty acid, palmitate, is the gold-standard approach. This guide will detail the widely accepted palmitate-induced insulin resistance models, the resulting intracellular accumulation of this compound, and the downstream effects on cellular signaling and glucose metabolism.
The Link Between Palmitate and Intracellular this compound
In vitro studies have demonstrated that exposing cells to high concentrations of the saturated fatty acid palmitate leads to the intracellular synthesis and accumulation of this compound.[1][2][3] This occurs as a protective mechanism to sequester excess fatty acids. However, the accumulation of this compound, particularly within the endoplasmic reticulum, can lead to cellular stress and lipotoxicity.[1][2][3] In insulin-producing INS-1 cells, for instance, palmitic acid treatment results in the formation of solid this compound crystals within the endoplasmic reticulum, which is associated with cytotoxicity.[1][2][3]
Challenges of Exogenous this compound Application
The direct use of this compound in cell culture is hampered by its high melting point (>65°C) and extremely low solubility in aqueous cell culture media.[1][2][3] These properties make it challenging to prepare stable and biologically active solutions for treating cells, which is why palmitic acid, often conjugated to bovine serum albumin (BSA) to mimic physiological transport, is the preferred experimental molecule.
Established In Vitro Models of Palmitate-Induced Insulin Resistance
The most common and well-characterized in vitro models of saturated fatty acid-induced insulin resistance utilize palmitate treatment in various cell lines that are key to glucose metabolism, such as skeletal muscle cells (C2C12), hepatocytes (HepG2), and adipocytes (3T3-L1).[4][5][6]
Data Presentation: Palmitate-Induced Insulin Resistance in Various Cell Lines
| Cell Line | Palmitate Concentration | Incubation Time | Key Outcomes | Reference(s) |
| C2C12 (myotubes) | 0.25 mM, 0.5 mM, 0.75 mM | ≥ 16 hours | Decreased insulin-stimulated pAkt expression, reduced GLUT4 abundance, and decreased insulin-stimulated glucose uptake. | [4][5] |
| 0.5 mM | 4 hours | Reduced insulin-specific action on glucose uptake (-49%) and inhibited insulin-stimulated Akt phosphorylation. | [7] | |
| 0.2 mM - 0.6 mM | 24 hours | Dose-dependent suppression of insulin-stimulated phosphorylation of Akt1 and p70S6K, and inhibition of 2-NBDG uptake. | [8] | |
| HepG2 (hepatocytes) | Not specified | Not specified | Palmitate, but not oleate, significantly activated c-jun N-terminal kinase and inactivated protein kinase B (Akt), confirming ER stress involvement in insulin resistance. No significant triglyceride accumulation with palmitate. | [9] |
| INS-1 (pancreatic β-cells) | 0.5 mM | 24 hours | Inhibited glucose-stimulated insulin secretion. Intracellular triglyceride consisted largely of this compound. | [1][2][3] |
Experimental Protocols
Preparation of Palmitate-BSA Conjugate
A common method for preparing palmitate for cell culture involves conjugating it to fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
Palmitic acid (Sodium palmitate)
-
Fatty acid-free BSA
-
Ethanol
-
DMEM (or other appropriate cell culture medium)
-
Sterile water
Protocol:
-
Prepare a stock solution of palmitic acid by dissolving it in 50% ethanol at 54°C.[10]
-
Prepare a stock solution of fatty acid-free BSA in sterile water or cell culture medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Add the palmitate solution dropwise to the warm BSA solution while stirring continuously.
-
Incubate the mixture at 37°C for at least one hour to allow for conjugation.[10]
-
Sterile-filter the final palmitate-BSA solution before adding it to the cell culture medium.
Induction of Insulin Resistance in C2C12 Myotubes
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
To induce differentiation into myotubes, switch the growth medium to DMEM containing 2% horse serum once the cells reach approximately 80-90% confluency.
-
Allow the cells to differentiate for 4-6 days, with media changes every 48 hours.
Palmitate Treatment:
-
Prepare the desired concentration of palmitate-BSA conjugate in differentiation medium.
-
Treat the differentiated C2C12 myotubes with the palmitate-containing medium for the desired duration (e.g., 16-24 hours).
Key Assays for Assessing Insulin Resistance
-
Glucose Uptake Assay:
-
After palmitate treatment, starve the cells in serum-free medium for 2-4 hours.
-
Stimulate the cells with insulin (typically 100 nM) for 15-30 minutes.
-
Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), and incubate for a defined period.
-
Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a plate reader.[8]
-
-
Western Blotting for Insulin Signaling Proteins:
-
Following palmitate treatment and insulin stimulation, lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against key insulin signaling proteins, such as phosphorylated Akt (p-Akt) and total Akt, to assess the activation state of the pathway.[8]
-
-
Oil Red O Staining for Lipid Accumulation:
-
Fix the cells with formalin.
-
Stain with a filtered Oil Red O solution.
-
Wash to remove excess stain and visualize the intracellular lipid droplets under a microscope.[11]
-
Mandatory Visualizations
Caption: Experimental workflow for inducing and assessing insulin resistance in C2C12 myotubes using palmitate.
Caption: Insulin signaling pathway and its inhibition by palmitate-derived lipid metabolites.
References
- 1. Adverse physicochemical properties of this compound in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes [mdpi.com]
- 6. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitate induces insulin resistance without significant intracellular triglyceride accumulation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol improves palmitic acid‑induced insulin resistance via the DDIT4/mTOR pathway in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Comparative Transcriptomic Analysis of Tripalmitin and Other Lipids
A deep dive into the transcriptomic landscapes of cells treated with Tripalmitin and its constituent fatty acid, palmitic acid, alongside other common dietary lipids reveals distinct and often opposing cellular responses. While saturated fatty acids like palmitic acid are known to trigger inflammatory and stress-related pathways, unsaturated and other saturated fatty acids can elicit more nuanced or even protective effects. This guide synthesizes findings from multiple transcriptomic studies to provide a comparative overview for researchers in cellular metabolism and drug development.
This comparison guide collates data from several key studies to illuminate the differential impact of various lipids on cellular gene expression. The primary focus is on comparing the effects of palmitic acid (a primary component of this compound), oleic acid, and stearic acid. The data presented here is synthesized from experiments conducted on various cell lines, most notably the human hepatoma cell line HepG2 and the human monocytic cell line THP-1, which can be differentiated into macrophages.
Comparative Summary of Transcriptomic Changes
The following table summarizes the key transcriptomic changes observed in cells treated with palmitic acid, oleic acid, and stearic acid, based on a synthesis of multiple studies. It is important to note that experimental conditions such as cell type, lipid concentration, and duration of exposure can significantly influence the results.
| Lipid | Primary Cell Line(s) | Key Transcriptomic Effects | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| Palmitic Acid | HepG2, THP-1 | Pro-inflammatory, Induces Endoplasmic Reticulum (ER) Stress | Varies significantly by study (e.g., 11 genes at low concentrations to hundreds at higher concentrations)[1] | NF-κB signaling pathway (IL-6, TNFα), ER Stress markers (ATF4, CHOP), NLRP3 inflammasome genes[2][3] | Genes related to fatty acid and cholesterol metabolism (in some contexts) |
| Oleic Acid | HepG2 | Often protective against palmitic acid-induced stress, distinct transcriptomic profile | Varies by study | Genes involved in lipid droplet formation (PLIN2), pathways related to rhodopsin-like receptors, oxidative phosphorylation, and sterol/lipid biosynthesis | Can attenuate palmitic acid-induced upregulation of ER stress genes |
| Stearic Acid | THP-1 derived macrophages | Promotes pro-inflammatory macrophage differentiation | Not explicitly quantified in the provided search results | CD11c, MHCII, CD80, CD86 | Not explicitly detailed in the provided search results |
Detailed Experimental Protocols
The methodologies summarized below are representative of the experimental designs used in the cited transcriptomic studies.
Cell Culture and Lipid Treatment (HepG2 Cells)
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4]
-
Lipid Preparation: Fatty acids (palmitic acid, oleic acid) are conjugated to fatty acid-free bovine serum albumin (BSA). Stock solutions are prepared and then diluted in serum-free media to the final desired concentration.
-
Treatment: Cells are exposed to various concentrations of the fatty acid-BSA conjugate (e.g., 50 µM to 500 µM) for a specified duration (e.g., 24 hours). Control cells are treated with BSA vehicle alone.[1][2]
Macrophage Differentiation and Treatment (THP-1 Cells)
-
Cell Line: Human monocytic (THP-1) cells.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM for 72 hours).[5]
-
Lipid Treatment: Differentiated macrophages are then treated with stearic acid or other lipids for a specified period.
-
RNA Extraction and Sequencing: Following treatment, total RNA is extracted from the cells, and its quality and quantity are assessed. Transcriptomic analysis is then performed using techniques such as microarray or RNA sequencing (RNA-seq).
Experimental Workflow for Transcriptomic Analysis of Lipid-Treated Cells
Caption: A generalized workflow for studying the transcriptomic effects of lipid treatment on cultured cells.
Key Signaling Pathways Affected by Lipid Treatment
The transcriptomic data consistently points to the modulation of specific signaling pathways by different lipids. The following diagrams illustrate the key pathways affected by palmitic acid and the protective role of oleic acid in the context of ER stress.
Palmitic Acid-Induced NF-κB Signaling
Palmitic acid is a potent activator of the pro-inflammatory NF-κB signaling pathway. This activation leads to the transcription of numerous genes involved in inflammation.
Caption: Palmitic acid activates the NF-κB pathway, leading to the expression of pro-inflammatory genes.
Endoplasmic Reticulum (ER) Stress Pathway
Saturated fatty acids like palmitic acid can induce ER stress, a condition where unfolded or misfolded proteins accumulate in the ER. Oleic acid has been shown to mitigate this stress.
Caption: Palmitic acid induces ER stress, which can lead to apoptosis, while oleic acid can counteract this effect.[6]
Conclusion
The transcriptomic response of cells to lipids is highly specific to the type of lipid. This compound, being a triglyceride of palmitic acid, is expected to elicit cellular responses largely driven by palmitic acid. These responses are characterized by the activation of pro-inflammatory and ER stress pathways. In contrast, the monounsaturated fatty acid oleic acid often shows a distinct and sometimes protective transcriptomic signature. Stearic acid, another saturated fatty acid, also appears to have unique effects, particularly on immune cells like macrophages.
This comparative guide highlights the importance of considering the specific lipid species when investigating cellular metabolism and pathology. For drug development professionals, understanding these differential transcriptomic landscapes can aid in the identification of novel therapeutic targets for metabolic diseases. Further research directly comparing the transcriptomic effects of this compound with a wider range of lipids under standardized conditions is warranted to build a more comprehensive understanding of their cellular impacts.
References
- 1. Identification of palmitate-regulated genes in HepG2 cells by applying microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg1 Ameliorates Palmitic Acid-Induced Hepatic Steatosis and Inflammation in HepG2 Cells via the AMPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid activates NLRP3 inflammasome through NF-κB and AMPK-mitophagy-ROS pathways to induce IL-1β production in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tripalmitin in a Laboratory Setting
For immediate release
For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory chemicals is paramount for safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of tripalmitin. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and Regulation (EC) No. 1272/2008, adherence to established laboratory waste protocols is crucial.[1][2]
Immediate Safety and Handling
Before disposal, it is important to handle this compound with care. Although not highly toxic, it may cause mild irritation to the eyes, skin, and respiratory tract.[3] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound should align with your institution's specific policies for non-hazardous chemical waste. The following is a general procedural guide:
1. Waste Identification and Classification:
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances. If this compound is mixed with a hazardous solvent or other regulated chemical, it must be treated as hazardous waste.
-
Consult the Safety Data Sheet (SDS) for this compound to confirm its non-hazardous classification.[1][2]
2. Container Selection and Labeling:
-
Select a container that is clean, in good condition, and compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass container with a secure lid).
-
Label the container clearly as "Non-Hazardous Waste: this compound". Include the chemical name (this compound) and CAS number (555-44-2).
-
Indicate the start date of waste accumulation on the label.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4][5]
-
Ensure the container is kept closed except when adding waste.[4]
-
Do not mix this compound with other waste streams, particularly hazardous or incompatible chemicals.[5][6]
4. Disposal Options: There are three primary disposal routes for non-hazardous solid waste like this compound. The appropriate choice depends on your institutional and local regulations.
-
Option A: Non-Hazardous Solid Waste Stream: Many institutions have a specific waste stream for non-hazardous laboratory solids. If this is the case, follow your facility's procedures for collection and pickup.
-
Option B: Landfill Disposal: Some regulations permit the disposal of non-hazardous solids, like this compound, in a standard landfill.[1] However, this should only be done after explicit confirmation with your institution's Environmental Health and Safety (EHS) department and in accordance with local ordinances. Do not place chemical waste in the regular laboratory trash without approval.
-
Option C: Licensed Disposal Company: For a more controlled and documented disposal process, unused or waste this compound can be offered to a licensed chemical disposal company.[7] This is often the preferred method for laboratories aiming for best practices in waste management.
5. Documentation:
-
Maintain a log of all chemical waste generated, including non-hazardous materials like this compound. This documentation is essential for regulatory compliance and internal safety audits.
Key Disposal Data for this compound
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance | [1][2] |
| GHS Hazard Statements | Not applicable | [1] |
| Waste Type | Solid, non-hazardous chemical waste | [1] |
| Recommended Container | Clean, compatible container (e.g., HDPE, glass) with a secure lid | [5][6] |
| Primary Disposal Routes | Non-hazardous solid waste stream, approved landfill, or licensed disposal company | [1][7] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. wcu.edu [wcu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. esc.bogazici.edu.tr [esc.bogazici.edu.tr]
Essential Safety and Logistical Information for Handling Tripalmitin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for handling Tripalmitin. Adhering to these guidelines will minimize risks and ensure a safe laboratory environment.
This compound is generally not classified as a hazardous substance[1][2][3]. However, it may cause mild irritation to the eyes, skin, and respiratory tract[4]. The toxicological properties of this material have not been fully investigated[4]. It is typically a white or off-white powder[4][5].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] | To prevent eye irritation from dust particles. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or latex gloves are suitable. | To prevent skin irritation. |
| Body Protection | Wear appropriate protective clothing to minimize contact with skin, such as a lab coat or coveralls.[4] | To prevent contamination of personal clothing and minimize skin contact. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] Use a NIOSH-approved respirator if dust is generated. | To prevent respiratory tract irritation from inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and maintain a safe working environment.
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Work in a well-ventilated area. Use a laboratory fume hood or other local exhaust ventilation if there is a potential for dust generation[6].
-
Before handling, put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Avoid generating dust when handling the powder[4].
-
Minimize contact with eyes, skin, and clothing[4].
-
Avoid ingestion and inhalation[4].
-
Keep the container tightly closed when not in use[4].
3. Storage:
-
Store this compound in a tightly closed container[4].
-
Keep it in a dry, cool, and well-ventilated place[5][6]. Some sources recommend refrigeration or storing in a freezer to maintain product quality[4][5].
-
Store away from incompatible materials such as strong oxidizing agents[5].
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
For spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container[4]. Avoid actions that generate dust[4].
-
Collect any contaminated disposable materials, such as gloves or weighing paper, in the same designated waste container.
2. Labeling and Storage of Waste:
-
Clearly label the waste container as "Non-Hazardous Chemical Waste" and identify the contents as "this compound".
-
Store the waste container in a designated area away from incompatible materials while awaiting disposal.
3. Final Disposal:
-
This compound is not typically classified as hazardous waste[3].
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations[3]. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
